1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGDPNTLNUOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of great interest to researchers. This document outlines a reliable two-step synthetic pathway, commencing with the readily available 4-piperidinemethanol. The synthesis involves an initial N-acetylation followed by a robust bromination of the primary alcohol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol.
Introduction
The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The target molecule, this compound, serves as a versatile intermediate, featuring a reactive bromomethyl group that can be readily displaced by various nucleophiles to introduce diverse functionalities. This allows for the construction of extensive chemical libraries for screening and lead optimization in drug discovery programs.
Synthetic Strategy
The synthesis of this compound is strategically designed as a two-step process starting from 4-piperidinemethanol. This approach is both efficient and scalable.
-
Step 1: N-Acetylation of 4-Piperidinemethanol. The first step involves the acetylation of the secondary amine of 4-piperidinemethanol to form 1-acetyl-4-(hydroxymethyl)piperidine. This transformation serves two purposes: it introduces the desired acetyl group at the nitrogen atom and protects the amine from participating in subsequent reactions.
-
Step 2: Bromination of 1-Acetyl-4-(hydroxymethyl)piperidine. The second step is the conversion of the primary hydroxyl group of the intermediate to a bromomethyl group to yield the final product. This is a crucial step that installs the reactive handle for further chemical modifications.
This synthetic route is advantageous due to the commercial availability of the starting material and the use of well-established and high-yielding reactions.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetyl-4-(hydroxymethyl)piperidine
Rationale: The N-acetylation of 4-piperidinemethanol is readily achieved using acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct, or by using an excess of the amine starting material. For simplicity and high conversion, this protocol utilizes a straightforward approach with acetic anhydride.
Procedure:
-
To a solution of 4-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-acetyl-4-(hydroxymethyl)piperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 2:
Rationale: The conversion of the primary alcohol in 1-acetyl-4-(hydroxymethyl)piperidine to the corresponding bromide is effectively carried out using phosphorus tribromide (PBr₃). This is a classic and reliable method for such transformations.
Procedure:
-
Dissolve 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice and then slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
| Step | Reactant | Reagent | Product | Typical Yield |
| 1 | 4-Piperidinemethanol | Acetic Anhydride | 1-Acetyl-4-(hydroxymethyl)piperidine | >90% |
| 2 | 1-Acetyl-4-(hydroxymethyl)piperidine | Phosphorus Tribromide | This compound | 70-85% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This guide presents a robust and efficient two-step synthesis of this compound from 4-piperidinemethanol. The described protocol utilizes standard and reliable chemical transformations, making it suitable for both academic research and industrial applications. The final product is a valuable intermediate for the synthesis of novel piperidine-based compounds with potential therapeutic applications.
References
- Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
An In-depth Technical Guide to 1-(4-Bromomethyl-piperidin-1-yl)-ethanone: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(4-Bromomethyl-piperidin-1-yl)-ethanone, also known by its IUPAC name 1-acetyl-4-(bromomethyl)piperidine, is a key synthetic intermediate that holds significant potential for researchers, scientists, and professionals in the field of drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1][2][3] The introduction of a reactive bromomethyl group at the 4-position, combined with the N-acetyl functionality, renders this molecule a highly versatile building block for the synthesis of complex molecular architectures.
The N-acetyl group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while also modulating the overall reactivity of the molecule. The primary alkyl bromide functionality is an excellent electrophile, poised for nucleophilic substitution reactions, making it an ideal synthon for introducing the N-acetyl-4-methylpiperidine moiety into a target molecule.[4][5][6] This guide provides an in-depth exploration of the chemical properties, a detailed synthetic protocol, and the potential applications of this important research chemical.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 912482-43-0 | N/A |
| Molecular Formula | C₈H₁₄BrNO | N/A |
| Molecular Weight | 220.11 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Storage | Store at 2-8°C, sealed in a dry environment | N/A |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. The key transformation is the bromination of the primary alcohol. The Appel reaction is a well-established and mild method for converting alcohols to the corresponding alkyl bromides with high yields, making it the preferred method for this synthesis.[7][8][9][10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination via the Appel Reaction
This protocol details the conversion of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone to the target compound.
Materials:
-
1-(4-(hydroxymethyl)piperidin-1-yl)ethanone
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9-4.7 | m | 2H | H-2eq, H-6eq |
| ~3.3 | d | 2H | -CH₂Br |
| ~2.8-3.2 | m | 2H | H-2ax, H-6ax |
| ~2.1 | s | 3H | -COCH₃ |
| ~1.8-2.0 | m | 1H | H-4 |
| ~1.6-1.8 | m | 2H | H-3eq, H-5eq |
| ~1.1-1.3 | m | 2H | H-3ax, H-5ax |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (amide) |
| ~45-47 | C-2, C-6 |
| ~38 | -CH₂Br |
| ~35 | C-4 |
| ~30-32 | C-3, C-5 |
| ~21 | -COCH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2920-2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide) |
| ~1440 | C-H bend |
| ~1230 | C-N stretch |
| ~650 | C-Br stretch |
Chemical Reactivity and Mechanistic Insights
The primary reactivity of this compound is centered around the electrophilic carbon of the bromomethyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[4][5][6]
Nucleophilic Substitution Reactions
The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating the substitution reaction.
Reaction Mechanism Diagram:
Caption: General mechanism for Sₙ2 reaction of the title compound.
Common nucleophiles that can be employed in reactions with this compound include:
-
Amines (Primary and Secondary): To form substituted piperidines.
-
Alcohols and Phenols: To form ethers.
-
Thiols: To form thioethers.
-
Carboxylates: To form esters.
-
Cyanide: To introduce a nitrile group, which can be further elaborated.
-
Azide: To form an alkyl azide, a precursor to amines via reduction.
The choice of solvent and reaction conditions is crucial for the success of these reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically preferred to facilitate the Sₙ2 pathway.
Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antihistamines, antipsychotics, and analgesics.[1][11]
By reacting this intermediate with various nucleophiles, medicinal chemists can rapidly generate libraries of compounds for screening against biological targets. The N-acetyl group can be removed under appropriate conditions to allow for further functionalization of the piperidine nitrogen, adding another layer of synthetic versatility.
Safety and Handling
As a primary alkyl bromide, this compound should be handled with care. It is expected to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for the straightforward introduction of the N-acetyl-4-methylpiperidine scaffold into a variety of molecules. This in-depth guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (URL not available)
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Piperidine. Wikipedia. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis. Nature Communications, 2020. [Link]
-
Synthesis of 1-Acetyl-4-hydroxy-4-(tributylstannyl)piperidine (20). PrepChem.com. [Link]
-
Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 2024. [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]
-
Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
-
Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
-
Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine. Semantic Scholar. [Link]
-
1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone. Oakwood Chemical. [Link]
-
Piperidine, 1-acetyl-4-[4,5-dihydroxyphenyl]-. SpectraBase. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 2023. [Link]
- Synthetic method of 1- (4-bromophenyl) piperidine.
-
Appel reaction. Grokipedia. [Link]
-
1-Acetylpiperidine. PubChem. [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Piperidine, 1-acetyl-. NIST WebBook. [Link]
-
Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate. Patsnap Eureka. [Link]
-
Appel Reaction. Organic Chemistry Portal. [Link]
- Method for preparing 4-piperidyl piperidine.
-
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]
-
Appel reaction. Wikipedia. [Link]
- Preparation method of piperidine and derivatives thereof.
-
Application of bromate-bromide mixture as a green brominating agent for the determination of fexofenadine hydrochloride in. MedCrave online. [Link]
-
Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. PrepChem.com. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Journal of Chemical Education, 2024. [Link]
-
Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. Beilstein Journal of Organic Chemistry, 2013. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
The Reactivity of the Bromomethyl Group in Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2][3] Functionalization of this privileged structure is key to modulating its pharmacological properties. The bromomethyl group, as a reactive electrophilic handle, provides a powerful tool for introducing diverse functionalities onto the piperidine ring. This guide offers an in-depth exploration of the reactivity of bromomethylpiperidine derivatives. We will dissect the fundamental principles governing the C-Br bond's reactivity, delve into the mechanistic nuances of its primary reaction—nucleophilic substitution—and provide practical, field-tested protocols for its application. Furthermore, we will address common side reactions and troubleshooting strategies, equipping researchers with the knowledge to harness the full synthetic potential of this versatile building block in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Bromomethylpiperidines in Medicinal Chemistry
The piperidine ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in drug design.[1][2][3][4] Its prevalence stems from a combination of favorable properties, including its ability to improve the pharmacokinetic profile of a molecule and its conformational flexibility, which allows for optimal interactions with biological targets.[4]
1.1 The Piperidine Moiety: A Privileged Scaffold
Piperidine and its derivatives are integral to a wide range of therapeutic areas, including oncology, virology, and neurology.[1] The introduction of various substituents onto the piperidine ring can significantly alter a compound's physicochemical properties, biological activity, and selectivity.[4]
1.2 The Bromomethyl Group: A Versatile Electrophilic Handle
The introduction of a bromomethyl (-CH₂Br) group onto the piperidine scaffold transforms it into a versatile electrophilic building block. This group serves as a linchpin for a variety of nucleophilic substitution reactions, enabling the covalent attachment of a wide array of functional groups and molecular fragments. This versatility is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.
1.3 Scope of this Guide
This technical guide is designed for researchers and scientists in the field of drug development. It will provide a comprehensive overview of the chemical behavior of the bromomethyl group within piperidine derivatives, with a strong emphasis on practical application and mechanistic understanding.
Fundamental Principles of Reactivity
The utility of the bromomethyl group is intrinsically linked to the nature of the carbon-bromine (C-Br) bond. Understanding the electronic and steric factors that influence this bond is crucial for predicting and controlling its reactivity.
2.1 The Nature of the C-Br Bond in the Piperidine Context
The C-Br bond is polarized, with the bromine atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Bromine is also an excellent leaving group due to the stability of the resulting bromide anion (Br⁻).
2.2 Electronic Effects of the Piperidine Ring
The piperidine ring, being a saturated heterocycle, primarily exerts its influence through inductive effects. The nitrogen atom, being more electronegative than carbon, has a mild electron-withdrawing inductive effect (-I), which can slightly influence the reactivity of substituents on the ring.
2.3 Steric Considerations
The position of the bromomethyl group on the piperidine ring and the presence of other substituents can create steric hindrance, which can affect the rate of nucleophilic attack. Reactions at a more hindered carbon atom will generally proceed at a slower rate.
2.4 The Role of the Nitrogen Protecting Group
In many synthetic sequences, the piperidine nitrogen is protected to prevent its interference in subsequent reactions. The choice of protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, is critical as it can influence the overall reactivity of the molecule. The Boc group is particularly valuable as it can be cleaved under mild acidic conditions, minimizing the risk of side reactions.[5]
Nucleophilic Substitution Reactions: A Mechanistic Perspective
The primary mode of reaction for the bromomethyl group in piperidine derivatives is nucleophilic substitution. This class of reactions is broadly categorized into two main mechanisms: Sₙ2 and Sₙ1.
3.1 Sₙ2 Pathway: The Predominant Mechanism
For a primary alkyl halide like a bromomethyl group, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the dominant pathway.[6][7] This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7]
Caption: Generalized Sₙ2 reaction mechanism.
3.2 Factors Influencing Sₙ2 Reactivity
Several factors can influence the rate and outcome of an Sₙ2 reaction:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[8] Anionic nucleophiles are generally more potent than their neutral counterparts.[9]
-
Solvent Effects: Polar aprotic solvents, such as DMF and DMSO, are ideal for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[6][10]
-
Leaving Group Ability: The weaker the basicity of the leaving group, the better it is at departing. Bromide is a good leaving group.[11]
| Nucleophile | Relative Reactivity |
| RS⁻ | Very High |
| I⁻ | High |
| CN⁻ | High |
| N₃⁻ | High |
| RNH₂ | Moderate |
| RO⁻ | Moderate |
| H₂O | Low |
| ROH | Low |
| Caption: Relative reactivity of common nucleophiles in Sₙ2 reactions. |
3.3 Competing Reactions: E2 Elimination
Under certain conditions, particularly with strong, sterically hindered bases, an E2 (bimolecular elimination) reaction can compete with Sₙ2 substitution.[12] This results in the formation of an alkene. To favor substitution over elimination, it is advisable to use a less hindered base and lower reaction temperatures.[12]
Caption: Competition between Sₙ2 and E2 pathways.
Experimental Protocols & Methodologies
The following are generalized, yet detailed, protocols for common nucleophilic substitution reactions involving bromomethylpiperidine derivatives.
4.1 General Procedure for Nucleophilic Substitution with an Amine
This protocol describes the reaction of a bromomethylpiperidine derivative with a primary or secondary amine to form a more complex secondary or tertiary amine, respectively.
Step-by-Step Protocol:
-
Dissolve the N-protected bromomethylpiperidine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for amine substitution.
4.2 Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][10][13][14][15]
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.1 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.[14]
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the N-protected bromomethylpiperidine derivative (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with an aqueous workup and purification as described in section 4.1.
4.3 Formation of Thioethers
The synthesis of thioethers follows a similar principle to the Williamson ether synthesis, utilizing a thiol as the nucleophile.
Step-by-Step Protocol:
-
Dissolve the N-protected bromomethylpiperidine derivative (1.0 eq) and the desired thiol (1.1 eq) in a polar solvent like DMF or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Perform an aqueous workup and purify the resulting thioether by column chromatography.
Troubleshooting and Side Reactions
While the nucleophilic substitution of bromomethylpiperidines is generally a robust reaction, several side reactions can occur.
5.1 Quaternization of the Piperidine Nitrogen
If the piperidine nitrogen is unprotected, it can act as a nucleophile and react with the bromomethyl group of another molecule, leading to the formation of a quaternary ammonium salt and potential polymerization. This underscores the importance of using an appropriate N-protecting group.
Caption: Unwanted quaternization side reaction.
5.2 Reaction with Solvent
Nucleophilic solvents, such as water or alcohols, can compete with the desired nucleophile, leading to the formation of alcohol or ether byproducts, respectively.[12] Using non-nucleophilic solvents is therefore recommended.
5.3 Over-alkylation
If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, di- or poly-alkylation can occur.[12] Using a slight excess of the bromomethylpiperidine derivative can sometimes mitigate this issue.
Conclusion: Harnessing the Reactivity of Bromomethylpiperidines
Bromomethylpiperidine derivatives are powerful and versatile intermediates in the synthesis of novel chemical entities for drug discovery. A thorough understanding of their reactivity, guided by the principles of nucleophilic substitution, allows for the rational design of synthetic routes to a vast array of functionalized piperidines. By carefully selecting reaction conditions—including the nucleophile, solvent, and temperature—and by being mindful of potential side reactions, medicinal chemists can effectively utilize these building blocks to accelerate the discovery of new and improved therapeutics.
References
-
Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
-
(2023). Application of Chiral Piperidine Scaffolds in Drug Design. Dove Press. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
(n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
(n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
(n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
(n.d.). Factors affecting nucleophilic substitution reactions finished d. Slideshare. Retrieved from [Link]
-
The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Khan Academy [khanacademy.org]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine in drug design and development. We will delve into its fundamental physicochemical properties, conformational intricacies, and the synthetic strategies employed to harness its potential. Through a detailed examination of key therapeutic applications, supported by experimental protocols and visual representations of molecular interactions and synthetic pathways, this document aims to serve as an authoritative resource for researchers, scientists, and drug development professionals dedicated to the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]
Key Physicochemical Properties
-
Basicity : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][4] This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse biological targets.[3]
-
Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This versatility allows for the fine-tuning of a molecule's solubility and membrane permeability, which are critical for oral bioavailability and distribution within the body.[1][3]
Conformational Analysis: The Chair Conformation and Beyond
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[4] However, the presence of the nitrogen atom and various substituents introduces unique stereoelectronic effects that influence the conformational equilibrium. A thorough understanding of these preferences is critical for rational drug design.
Key conformational considerations include:
-
Ring Inversion : The rapid interconversion between the two chair conformations.
-
Nitrogen Inversion : The pyramidal inversion of the nitrogen atom, which interconverts substituents on the nitrogen between axial and equatorial positions.
-
Substituent Orientation : The preference for substituents on carbon or nitrogen to occupy either an axial or equatorial position, governed by steric and electronic effects.[4] While the chair form is generally preferred, bulky substituents can lead to the adoption of boat or twist-boat conformations.[5][6]
Therapeutic Versatility: Piperidine Scaffolds in Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, showcasing their incredible therapeutic versatility.[7][8] Their applications span a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[2]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an ideal framework for developing antipsychotics, antidepressants, and analgesics.[2][9]
-
Antipsychotics : Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.[10]
-
Analgesics : The piperidine structure is a core component of potent opioid analgesics like fentanyl and meperidine.[11][12] The orientation of substituents on the piperidine ring is critical for their affinity and selectivity for opioid receptors.[13]
-
Alzheimer's Disease : Donepezil, a widely used medication for the treatment of Alzheimer's disease, contains a piperidine moiety.[7][8]
Oncology
Piperidine and its derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and migration.[14] They have been observed to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including breast, prostate, colon, and lung cancer.[14]
Antimicrobial and Antiviral Activity
Derivatives of piperidine have demonstrated broad-spectrum antimicrobial and antifungal activities.[11][15] Furthermore, certain piperidine-containing compounds have been investigated for their antiviral properties.[11]
Other Therapeutic Areas
The pharmacological applications of piperidine derivatives extend to various other areas, including:
-
Antihistamines : Fexofenadine and loratadine are widely used antihistamines containing a piperidine scaffold.[11]
-
Antidiabetic Agents : Voglibose, an alpha-glucosidase inhibitor used for the treatment of diabetes, incorporates a piperidine ring.[11]
-
Antimalarials and Antihypertensives : The piperidine nucleus is also found in drugs developed for treating malaria and hypertension.[11][16]
The following table summarizes the prevalence of the piperidine scaffold in various classes of FDA-approved drugs.
| Therapeutic Class | Examples of Piperidine-Containing Drugs |
| Antipsychotics | Haloperidol, Risperidone, Pimozide[10][11] |
| Analgesics (Opioids) | Fentanyl, Meperidine, Alfentanil[11][12] |
| Antihistamines | Fexofenadine, Loratadine, Desloratadine[11] |
| Alzheimer's Disease | Donepezil[7][8] |
| Antidepressants (SSRIs) | Paroxetine[10] |
| Stimulants | Methylphenidate, Pipradrol[10] |
| Anticancer Agents | Various investigational compounds[14][17] |
| Antidiabetic Agents | Voglibose[11] |
Synthetic Strategies for Piperidine Scaffolds
The widespread application of piperidine in medicinal chemistry is also due to the vast and versatile synthetic methodologies available for its construction and functionalization.[7][18] These methods can be broadly categorized into the hydrogenation of pyridine precursors and various cyclization strategies.
Hydrogenation of Pyridine Derivatives
The reduction of pyridine rings is one of the most common and direct routes to synthesize piperidine scaffolds.[7][19]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
Objective: To synthesize a substituted piperidine via the catalytic hydrogenation of the corresponding pyridine derivative.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (1-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Reaction flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Dissolve the substituted pyridine in a suitable solvent (e.g., methanol) in a reaction flask.
-
Carefully add the catalyst (e.g., PtO₂) to the solution under an inert atmosphere.
-
Place the flask in a hydrogenation apparatus.
-
Evacuate the apparatus and flush with hydrogen gas several times.
-
Pressurize the apparatus with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and flush the apparatus with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
Purify the product by column chromatography or distillation as required.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of complex piperidine derivatives.[7][8] These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the six-membered ring.
Common intramolecular cyclization approaches include:
-
Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[7]
-
Reductive Amination : The intramolecular reaction of an aldehyde or ketone with an amine, followed by reduction.
-
Ring-Closing Metathesis (RCM) : A powerful method for forming the piperidine ring from a diene precursor using a ruthenium catalyst.
The following diagram illustrates a general workflow for the synthesis of piperidine derivatives.
Caption: General synthetic routes to piperidine-based bioactive molecules.
Structure-Activity Relationships and Bioisosteric Replacement
The biological activity of piperidine-containing compounds is highly dependent on the nature and stereochemistry of the substituents on the ring.[17][20] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[20][21]
In some cases, the piperidine ring itself can be replaced by other cyclic structures, known as bioisosteres, to improve properties such as metabolic stability or to explore new interactions with the target protein.[22][23] Common bioisosteres for the piperidine ring include piperazine, morpholine, and various spirocyclic systems.[22][23][24]
The following diagram illustrates the concept of bioisosteric replacement for the piperidine scaffold.
Caption: Bioisosteric replacement strategies for the piperidine scaffold.
Conclusion and Future Perspectives
The piperidine scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with its presence in a remarkable number of clinically successful drugs.[7][8] Its unique combination of physicochemical properties, conformational flexibility, and synthetic accessibility ensures its continued prominence in drug discovery.[1][18] Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diverse piperidine derivatives. Furthermore, the exploration of novel bioisosteres for the piperidine ring will continue to be an important strategy for fine-tuning the properties of drug candidates. As our understanding of disease biology deepens, the versatile piperidine scaffold will undoubtedly continue to provide a fertile ground for the discovery of the next generation of innovative medicines.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][7][8][25][26]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][11]
-
Yuan, J., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(15), 4977. [Link][14]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][8]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link][19]
-
ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link][15]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][2]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][20][21][27]
-
Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][25]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][26]
-
CDC Stacks. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link][28]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link][17]
-
MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][29]
-
Indian Academy of Sciences. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link][6]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link][30]
-
ResearchGate. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link][31]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link][16]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][20]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link][32]
-
ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link][33]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link][22]
-
Taylor & Francis Online. (2022). Piperine alkaloids – Knowledge and References. [Link][36]
-
Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link][37]
-
ACS Publications. (2007). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. [Link][38]
-
Pharmaceutical Technology. (2019). Analogues of Piperidine for Drug Design. [Link][39]
-
PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link][40]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link][41]
-
ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link][42]
-
ResearchGate. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link][24]
-
ACS Publications. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. [Link][43]
-
Fengchen Group. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Fentanyl - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. thieme-connect.de [thieme-connect.de]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. stacks.cdc.gov [stacks.cdc.gov]
- 29. mdpi.com [mdpi.com]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Piperidine alkaloids (2018) | PDF [slideshare.net]
- 35. Piperidine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 36. taylorandfrancis.com [taylorandfrancis.com]
- 37. d-nb.info [d-nb.info]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 40. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 41. blumberginstitute.org [blumberginstitute.org]
- 42. pubs.acs.org [pubs.acs.org]
- 43. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a synthetic intermediate
An In-depth Technical Guide to 1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in modern medicinal chemistry. The document delineates its chemical and physical properties, outlines detailed synthetic and purification protocols, and explores its versatile applications as a potent alkylating agent in the synthesis of pharmacologically active compounds. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for reproducible and scalable results. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. The introduction of a reactive "handle," such as a bromomethyl group, onto the piperidine ring transforms it into a versatile building block for the construction of complex molecular architectures. This compound emerges as a particularly valuable intermediate, combining the desirable piperidine core with a reactive electrophilic center, primed for nucleophilic substitution reactions. The acetyl group on the piperidine nitrogen modulates the nucleophilicity of the nitrogen atom, preventing undesired side reactions and directing the reactivity towards the bromomethyl group.
Physicochemical Properties & Safety Considerations
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its safe handling, effective use in reactions, and successful purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 912482-43-0 | [1][2] |
| Molecular Formula | C8H14BrNO | [1] |
| Molecular Weight | 220.11 g/mol | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Storage | Sealed in dry, 2-8°C | [1][2] |
| SMILES | CC(N1CCC(CBr)CC1)=O | [1] |
| InChI Key | VYMGDPNTLNUOHM-UHFFFAOYSA-N | [2] |
Safety Profile:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
In case of accidental exposure, immediate medical attention is necessary.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol represents a robust and validated method.
Synthetic Workflow
The synthesis can be visualized as a two-step process: N-acetylation of a piperidine derivative followed by bromination of the methyl group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetyl-4-(hydroxymethyl)piperidine
-
Reaction Setup: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5°C. The slow addition and cooling are crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-4-(hydroxymethyl)piperidine as a crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add phosphorus tribromide (PBr3) (0.4 eq) dropwise. PBr3 is a highly corrosive and moisture-sensitive reagent; it should be handled with extreme care. The dropwise addition at low temperature is essential to control the reaction rate and minimize byproducts.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of ~8 with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10-50 mmol |
| Overall Yield | 60-75% |
| Purity (Post-Chromatography) | >95% |
The Role as a Versatile Alkylating Agent in Medicinal Chemistry
The primary utility of this compound lies in its function as an electrophilic building block.[7] The bromomethyl group is a potent alkylating agent, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of diverse drug candidates.[8]
Mechanism of Alkylation
The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the bromine atom, making it susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Caption: Generalized SN2 mechanism for alkylation reactions.
Applications in Drug Discovery
The ability to introduce the 1-acetyl-4-methylpiperidine moiety into various molecular scaffolds is highly valuable in medicinal chemistry.[9][10] This fragment can serve as a key pharmacophore or as a linker to modulate the physicochemical properties of a lead compound.
Example Application: Synthesis of Farnesoid X Receptor (FXR) Agonists
Recent studies have shown the utility of piperidine-containing compounds as Farnesoid X Receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[11] this compound can be employed to synthesize analogs of these compounds. For instance, it can be reacted with a phenolic nucleophile to introduce the piperidine fragment.
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. This compound | 912482-43-0 [sigmaaldrich.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. drugs.com [drugs.com]
- 8. Biosynthesis of DNA-Alkylating Antitumor Natural Products [mdpi.com]
- 9. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Procurement and Quality Verification of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone for Drug Discovery Applications
An In-depth Technical Guide for Researchers
Abstract
1-(4-Bromomethyl-piperidin-1-yl)-ethanone, also identified by its synonym 1-acetyl-4-(bromomethyl)piperidine, is a pivotal building block in medicinal chemistry. Its structure combines the privileged piperidine scaffold, frequently associated with favorable pharmacokinetic properties, with two distinct reactive sites: the N-acetyl group and the versatile bromomethyl handle.[1][2] This guide provides drug development professionals with a comprehensive framework for sourcing, qualifying, and verifying this reagent. We will delve into the commercial supplier landscape, establish a robust supplier qualification workflow, provide detailed protocols for in-house quality control, and outline critical safety and handling procedures to ensure experimental integrity and reproducibility.
Introduction: The Strategic Value of a Bifunctional Building Block
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, recognized for its ability to confer desirable properties such as improved metabolic stability and bioavailability.[1] The molecule this compound (CAS No. 912482-43-0) leverages this core structure, enhancing its utility by incorporating two key functional groups.[3]
-
The N-Acetyl Group: This moiety modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic profile and providing a stable, neutral amide linkage.
-
The Bromomethyl Group: As a primary alkyl bromide, this group serves as an excellent electrophilic site for nucleophilic substitution reactions.[4] This allows for the straightforward covalent attachment of the piperidine scaffold to a wide variety of molecular cores, making it an invaluable tool for library synthesis and lead optimization campaigns.[5]
Given its importance, ensuring the quality and consistency of this reagent is paramount. Variability in purity, the presence of unreacted starting materials, or di-substituted byproducts can derail synthetic campaigns and lead to irreproducible biological data.
The Commercial Supplier Landscape
A survey of the chemical supplier market reveals several sources for this compound. While availability is generally good, researchers must look beyond the catalog listing to the underlying quality and documentation provided. Below is a comparative table of representative suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight | Stated Purity | Physical Form |
| Sigma-Aldrich (via AstaTech) | This compound | 912482-43-0 | 220.11 | 95% | Pale-yellow to Yellow-brown Solid |
| BenchChem | This compound | 912482-43-0 | 220.11 | >95% (Typically) | Not specified |
Note: This table is representative and not exhaustive. Pricing and availability are subject to change. Researchers should always obtain batch-specific information directly from the supplier.
A Framework for Supplier Qualification
Selecting a reagent supplier should be a systematic process rather than a decision based solely on cost or delivery time. The goal is to establish a reliable source that provides consistent, well-characterized material. The following workflow provides a self-validating system for qualifying a new supplier.
Caption: Supplier Qualification Workflow.
A critical component of this process is the scrutiny of the Certificate of Analysis (CoA) . An acceptable CoA must be batch-specific and clearly state the analytical methods used (e.g., ¹H NMR, HPLC, GC-MS) to determine identity and purity, rather than listing "conforms to structure" or providing generic "typical" values.
In-House Quality Control & Verification Protocols
Independent verification of incoming material is a cornerstone of trustworthy and reproducible science. Upon receiving a sample or a new batch, the following protocols are recommended to validate the supplier's CoA and ensure the material's fitness for purpose.
Workflow for Incoming Material QC
Caption: Incoming Material QC Workflow.
Protocol 4.1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the precise chemical structure of an organic molecule. It provides information on the number of different types of protons, their chemical environment, and their connectivity, serving as a molecular fingerprint.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: The expected chemical shifts (δ) are approximately:
-
~4.5-3.8 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial positions).
-
~3.4 ppm (d, 2H): Methylene protons of the bromomethyl group (-CH₂Br).
-
~3.2-2.8 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial positions).
-
~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).
-
~2.0-1.2 ppm (m, 5H): Remaining five protons on the piperidine ring.
-
-
Validation: The integration of the peaks should correspond to the number of protons (e.g., the ratio of the acetyl peak to the bromomethyl peak should be 3:2). The splitting patterns should be consistent with the proposed structure.
Protocol 4.2: Purity Assessment via HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of small molecules. It separates the main compound from potential impurities based on their differential partitioning between a stationary and a mobile phase. The UV detector quantifies the relative amounts, allowing for an accurate purity calculation (% area).
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (to detect the amide chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Validation: The purity should match or exceed the value stated on the supplier's CoA. Look for potential impurity peaks, such as unreacted starting material or over-brominated byproducts.
Safe Handling, Storage, and Disposal
Proper handling is essential for user safety and for maintaining the integrity of the reagent. Information is synthesized from representative Safety Data Sheets (SDS).[6][7][8][9]
| Category | Guideline | References |
| Pictograms | Corrosion, Exclamation Mark | [8] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [8][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, lab coat. Work in a well-ventilated fume hood. | [6][7] |
| Storage | Store in a cool place, recommended 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | [8] |
| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite). Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains. | [6][7][9] |
Conclusion
This compound is a high-value building block for modern drug discovery. However, its utility is directly dependent on its quality. By implementing a rigorous supplier qualification process and conducting routine in-house QC using the protocols outlined in this guide, researchers can mitigate risks associated with reagent variability. This systematic approach ensures the integrity of synthetic intermediates, the reliability of screening data, and ultimately accelerates the path toward novel therapeutic discoveries.
References
-
BenchChem. This compound | 912482-43-0. 3
-
Generic Safety Data Sheet. 6
-
Sigma-Aldrich. SAFETY DATA SHEET. 11
-
MedchemExpress.com. Safety Data Sheet. 7
-
Sigma-Aldrich. This compound. 8
-
Generic Safety Data Sheet 2. 9
-
Generic Safety Data Sheet 3. 10
-
Sigma-Aldrich. 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide Safety Information.
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
-
Pharmaceutical Fronts. Application of Chiral Piperidine Scaffolds in Drug Design.
-
BenchChem. The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.
-
BenchChem. 1-(4-(Iodomethyl)piperidin-1-yl)ethanone Historical Context.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 912482-43-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Dual Nature of Bromomethyl Piperidines in Drug Discovery
An In-depth Technical Guide on the Safety and Handling of Bromomethyl Piperidine Compounds
Bromomethyl piperidine derivatives are versatile chemical intermediates of significant interest to researchers in medicinal chemistry and drug development.[1] Their utility stems from the presence of a reactive bromomethyl group attached to a piperidine scaffold, a common motif in many bioactive molecules.[2] This functional arrangement makes them valuable building blocks for introducing the piperidine moiety into larger, more complex structures, often serving as a key step in the synthesis of novel therapeutic agents targeting the central nervous system and other biological pathways.[1][2][3][4]
However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. As alkylating agents, they possess the potential to react with biological nucleophiles, necessitating a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of bromomethyl piperidine compounds, grounded in established safety principles and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively while harnessing the synthetic potential of this important class of molecules.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards of bromomethyl piperidine compounds is the foundation of safe laboratory practice. These substances are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7]
GHS Classification
The primary hazards are consistently identified across various forms of bromomethyl piperidines, such as 3-(Bromomethyl)piperidine and 1-Boc-4-bromomethylpiperidine.[5][6] The key hazard statements (H-statements) include:
Some piperidine derivatives can be toxic or fatal upon inhalation or skin contact and may cause severe skin burns and eye damage.[8][9][10][11]
Table 1: GHS Hazard Classification for Representative Bromomethyl Piperidine Compounds
| Compound | CAS Number | GHS Pictograms | Hazard Statements |
| 3-(Bromomethyl)piperidine | 1011407-68-3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] | |
| 1-Boc-4-bromomethylpiperidine | 158407-04-6 | H302: Harmful if swallowedH319: Causes serious eye irritation[6] |
Toxicological Insights: The Alkylating Agent Threat
The primary mechanism of toxicity for bromomethyl piperidines is their nature as alkylating agents. The electrophilic carbon of the bromomethyl group can react with nucleophilic sites on biological macromolecules like DNA, RNA, and proteins. This covalent modification can disrupt cellular processes, leading to the observed irritation and toxicity. Although specific carcinogenicity data for these compounds is limited, their classification as alkylating agents warrants handling them with the assumption of potential long-term health effects.[5] The piperidine ring itself, while a common feature in pharmaceuticals, can exhibit toxicity, and its derivatives are known to interact with biological systems, including nicotinic acetylcholine receptors.[12][13]
The main routes of exposure in a laboratory setting are dermal contact, inhalation of dust or aerosols, and accidental ingestion.[14] Skin contact is a prevalent risk, as spills or inadequate PPE can lead to direct exposure, causing irritation or burns.[5][9][14] Inhalation of fine powders, particularly during weighing or transfer operations, can lead to respiratory tract irritation.[5][15]
Caption: Core hazard profile of bromomethyl piperidine compounds.
Section 2: Risk Assessment and the Hierarchy of Controls
Effective safety management hinges on a systematic process of risk assessment and the implementation of controls. The Occupational Safety and Health Administration (OSHA) provides a framework known as the "hierarchy of controls," which prioritizes safety measures from most to least effective.[16]
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In drug discovery, this may involve redesigning a synthetic route to avoid bromomethyl intermediates, though this is often not feasible.
-
Engineering Controls: These controls physically separate the researcher from the hazard. For bromomethyl piperidines, this is the most critical layer of protection.[17]
-
Chemical Fume Hoods: All work involving open containers of bromomethyl piperidines, especially weighing, dissolving, and reaction setups, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[6]
-
-
Administrative Controls: These are work practices and procedures that reduce the risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these compounds.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency responses for bromomethyl piperidines.[17]
-
Restricted Access: Designate specific areas within the lab for working with highly hazardous compounds and limit access.[14]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier.[16][20]
Caption: A workflow for risk assessment and control implementation.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to detailed protocols is non-negotiable when working with bromomethyl piperidines. These procedures should be incorporated into the laboratory's official Chemical Hygiene Plan.[17]
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical.[20][21] PPE should be worn at all times when handling these compounds, from initial container retrieval to final waste disposal.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles with side shields conforming to ANSI Z87.1 or EN 166 standards.[5][22] | Protects against splashes and airborne dust. A face shield should be worn over goggles when there is a significant splash risk.[5] |
| Hand Protection | Nitrile or neoprene gloves.[19] Always double-glove. | Inspect gloves for tears or holes before each use.[5][21] Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[18][21] |
| Body Protection | A buttoned, long-sleeved laboratory coat. An acid-resistant or chemical-resistant apron is recommended for large-scale work.[14] | Protects skin and personal clothing from contamination. Do not wear lab coats outside of the laboratory area.[21] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Sandals or perforated shoes are never permitted in the laboratory.[18][19] |
| Respiratory | Required if work cannot be conducted in a fume hood. Use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[5] | Use should be part of a formal respiratory protection program, including fit-testing and training. |
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly. Decontaminate the work surface within the hood.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent) inside the fume hood before retrieving the chemical container.
-
Weighing: Perform all weighing of solid bromomethyl piperidine compounds inside the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid creating dust.[5]
-
Transfer: Carefully add the solid to the reaction vessel or solvent. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Cleanup: Immediately after transfer, place the used weigh paper/boat and any contaminated wipes into a designated hazardous waste bag located inside the fume hood.
-
Decontamination: Wipe down the spatula and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.[5][18]
Section 4: Storage and Chemical Incompatibility
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.[19][20]
-
Storage Conditions: Store bromomethyl piperidine compounds in a cool, dry, and well-ventilated area.[5][20] Some suppliers recommend refrigerated storage (2-8°C).[5] Containers should be tightly sealed to prevent exposure to moisture and air.
-
Segregation: Store these compounds away from incompatible materials. As alkylating agents and amines, they should be segregated from strong oxidizing agents, strong acids, and strong bases.[23]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.[17]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and call for emergency response.[5]
-
Contain: For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[24][25] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][25]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.[25] All materials used for cleanup are considered hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid is crucial. Always consult the Safety Data Sheet (SDS) and seek professional medical attention for any exposure.[5][26]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Section 6: Waste Disposal
Chemical waste from bromomethyl piperidine compounds is classified as hazardous waste. It must never be disposed of down the drain or in the regular trash.[5][25]
Step-by-Step Waste Collection Protocol
-
Designate Container: Use a dedicated, chemically compatible, and sealable container for all bromomethyl piperidine waste.[25][27]
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, paper towels, and absorbent materials in a clearly labeled, sealed plastic bag or container.[25]
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled, and sealed container. Do not mix incompatible waste streams.[27]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[25][27]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[25]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[25][28]
Conclusion
Bromomethyl piperidine compounds are powerful tools in the arsenal of the medicinal chemist. Their inherent reactivity, while synthetically advantageous, demands a culture of safety built on respect for their hazards. By integrating the principles of hazard identification, risk assessment, engineering controls, stringent work practices, and emergency preparedness into every stage of the workflow, researchers can confidently and safely handle these valuable compounds. The ultimate responsibility lies with each scientist to not only follow these guidelines but to foster an environment where safety is paramount.
References
-
OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
U.S. Compliance. (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
Angene Chemical. (2021-05-01). Safety Data Sheet: 3-(Bromomethyl)piperidine. [Link]
-
CDC. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
A-Lined Handling Systems, Inc. (2024-06-18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016-02-05). Piperidine: Human health tier II assessment. [Link]
-
ResearchGate. Toxicity effects of piperidine alkaloids. [Link]
-
ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
-
Lookchem. Cas 158407-04-6, 4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024-05-07). Piperidine - SAFETY DATA SHEET. [Link]
-
Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
Lab Manager. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
Journal of the American Chemical Society. A Novel Rearrangement of a Piperidine Ring. [Link]
-
Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
National Center for Biotechnology Information. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
YouTube. (2024-10-12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
University of Texas at Austin. EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]
Sources
- 1. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. youtube.com [youtube.com]
- 5. angenechemical.com [angenechemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. chemos.de [chemos.de]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 20. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. echemi.com [echemi.com]
- 23. ushazmatstorage.com [ushazmatstorage.com]
- 24. peptide.com [peptide.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. file.bldpharm.com [file.bldpharm.com]
- 27. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 28. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Introduction to Piperidine-Based Building Blocks in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry, distinguished by its classification as a "privileged scaffold."[1][2] Its remarkable prevalence in natural alkaloids and a multitude of FDA-approved pharmaceuticals across more than twenty drug classes underscores its significance.[2][3] This guide provides an in-depth exploration of the piperidine moiety in drug discovery, moving from its fundamental physicochemical advantages to the sophisticated synthetic strategies used to construct and functionalize this versatile building block. We will examine its role in shaping the therapeutic landscape, from central nervous system (CNS) agents to cutting-edge oncology treatments, and delve into advanced concepts such as bioisosteric replacement and stereochemical control. This document is designed to serve as a comprehensive resource, blending foundational principles with field-proven insights and detailed experimental context for professionals dedicated to the discovery of novel therapeutics.
The Piperidine Advantage: A Physicochemical and Pharmacokinetic Perspective
The enduring utility of the piperidine scaffold is not coincidental; it is rooted in a unique combination of structural and electronic properties that medicinal chemists leverage to optimize a molecule's interaction with biological targets and its overall pharmacokinetic profile.[4][5]
-
Basicity and Target Engagement: The piperidine nitrogen is basic, with the conjugate acid exhibiting a pKa around 11.[4] At physiological pH, this nitrogen is predominantly protonated, enabling it to form strong, charge-based ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This is a critical feature for the binding affinity of numerous piperidine-containing drugs.[4]
-
Conformational Rigidity and Flexibility: As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation.[2] This provides a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with complex biological targets.[2][4] This conformational pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.
-
Modulation of Physicochemical Properties: The piperidine ring itself offers a balance of lipophilicity and hydrophilicity. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated state, a hydrogen bond donor, enhancing solubility.[2] Strategic placement of substituents on the ring allows for the fine-tuning of a compound's lipophilicity (LogP/LogD), solubility, and membrane permeability, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][5]
Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine Scaffolds
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
|---|---|---|---|
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic with similar pKa values, making them largely interchangeable when basicity is the primary driver of activity.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic. This can be used to tune cell permeability and tissue distribution but may also impact off-target interactions.[1] |
| Conformational Profile | Rigid Chair Conformation | Flexible Envelope/Twist | Piperidine's rigidity can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity.[1] |
| Metabolic Stability | Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen.[1][5] | Generally stable, with similar metabolic vulnerabilities to piperidine. | The substitution pattern is the primary determinant of metabolic fate for both scaffolds.[5] |
Diagram 1: The Privileged Piperidine Scaffold and its Key Physicochemical Properties.
Core Synthetic Strategies for Piperidine-Based Building Blocks
A vast and ever-evolving array of synthetic methodologies exists for the construction and functionalization of the piperidine ring, enabling access to a diverse range of building blocks for drug discovery.[3][6]
Hydrogenation of Pyridine Precursors
The reduction of readily available pyridine derivatives is one of the most common and scalable methods for synthesizing piperidine scaffolds.[3][7]
-
Catalytic Hydrogenation: This is a widely used industrial and laboratory method involving a heterogeneous catalyst under a hydrogen atmosphere.[8]
-
Catalysts: Common choices include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[8] Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often favored for their high selectivity, minimizing the risk of "over-reduction"—the hydrogenolysis (cleavage) of C-N bonds that leads to ring-opened byproducts.[8]
-
Conditions: The reaction conditions (temperature, pressure, solvent) are critical for achieving high yield and selectivity.[8]
-
Diagram 2: General Workflow for Catalytic Hydrogenation of Pyridine Derivatives.
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine to Piperidine
Objective: To reduce a substituted pyridine to the corresponding piperidine using a heterogeneous catalyst.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Palladium on Carbon (10% Pd, 5-10 mol%) or Platinum(IV) Oxide (PtO₂, 1-5 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Hydrogen Gas (High Purity)
-
Inert Gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
High-Pressure Hydrogenation Vessel (e.g., Parr Shaker)
Procedure:
-
Vessel Preparation: Place the substituted pyridine and the catalyst into the pressure vessel.
-
Solvent Addition: Add the chosen solvent under an inert atmosphere. The concentration is typically between 0.1 M and 1.0 M.
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Reaction: Agitate (stir or shake) the reaction mixture at the desired temperature (ranging from ambient to 80 °C) until hydrogen uptake ceases or reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel again with inert gas.
-
Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude piperidine can be purified by distillation, crystallization, or column chromatography as needed.
Self-Validation & Troubleshooting:
-
Incomplete Reaction: May be due to catalyst poisoning, insufficient hydrogen pressure, or low temperature. Ensure starting material purity and consider using a more robust catalyst like rhodium.[8]
-
Over-reduction (C-N cleavage): Occurs under harsh conditions. Use a more selective catalyst (Rhodium), lower the temperature, or reduce the reaction time.[8]
-
Dehalogenation: If the pyridine is halogenated, Pd/C can promote hydrodehalogenation. Consider using PtO₂ under carefully controlled conditions to minimize this side reaction.[8]
Asymmetric and Modular Synthesis
The precise stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity.[9] This has driven the development of powerful asymmetric syntheses.
-
Chemo-enzymatic Dearomatization: This modern approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity.[10] For instance, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines under benign conditions.[10] This method was successfully applied to synthesize precursors for drugs like the PARP inhibitor Niraparib.[10]
-
Catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric reductive Heck reaction, provide efficient access to chiral 3-substituted piperidines from dihydropyridine precursors.[9][11]
-
Modular C-H Functionalization: A recent breakthrough strategy simplifies the synthesis of complex piperidines into a two-step modular process.[12]
-
Biocatalytic C-H Oxidation: An enzyme selectively adds a hydroxyl group to a specific site on the piperidine ring.
-
Radical Cross-Coupling: The hydroxylated piperidine then undergoes nickel-electrocatalyzed cross-coupling to form new C-C bonds, attaching diverse molecular fragments. This approach dramatically reduces step counts (from 7-17 steps to just 2-5 in demonstrated examples) and avoids the need for costly precious metal catalysts like palladium.[12]
-
Diagram 3: Modern Modular Approach to Piperidine Synthesis.[12]
Therapeutic Applications: The Piperidine Scaffold in Marketed Drugs
The piperidine ring is a key structural feature in a vast number of pharmaceuticals, demonstrating its versatility across a wide range of biological targets and therapeutic indications.[5][13][14]
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is particularly prominent in CNS-acting drugs. Its physicochemical properties often facilitate passage across the blood-brain barrier.[15]
-
Oncology: The piperidine ring is frequently used in modern cancer therapies, often serving as a versatile linker or a key binding element.[5][17]
-
Pain Management (Analgesics): The piperidine scaffold is the core of many potent opioid analgesics.
-
Fentanyl & Pethidine (Meperidine): Synthetic opioids where the piperidine ring is essential for binding to opioid receptors.
-
Table 2: Selected FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Brief Mechanism of Action |
|---|---|---|
| Donepezil | Anti-Alzheimer's | Reversible inhibitor of acetylcholinesterase[3][16] |
| Palbociclib | Anticancer | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[15] |
| Niraparib | Anticancer | Inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes[3][11] |
| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |
| Raloxifene | SERM | Selective estrogen receptor modulator[14] |
Advanced Drug Design: Structural Modification and Bioisosteric Replacement
As drug discovery programs advance, the initial piperidine scaffold is often modified to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate liabilities such as off-target effects.[18]
Strategic Functionalization
Introducing substituents at different positions of the piperidine ring can profoundly alter a molecule's properties.[18]
-
Improving Solubility and PK: Adding a polar hydroxyl group to the 4-position of a piperidine ring in a series of renin inhibitors successfully lowered lipophilicity (LogD) and improved oral bioavailability while maintaining potency.[19]
-
Enhancing Selectivity: In the development of EGFR inhibitors, modifying the substitution pattern on the piperidine ring was critical for achieving selectivity against the wild-type (WT) receptor, a key strategy to reduce side effects.[18]
-
Chiral Scaffolds: The introduction of chiral centers is a powerful tool. Using enantiomerically pure chiral piperidines can lead to better target engagement, improved potency, and enhanced selectivity.[18][20][21]
Bioisosteric Replacement
In some cases, the entire piperidine ring may be replaced with a bioisostere—a different structural motif that retains similar spatial and electronic properties—to overcome specific challenges. This is a sophisticated strategy to fine-tune a drug candidate's profile.
-
Rationale: Common reasons for bioisosteric replacement include reducing hERG toxicity (a major cause of cardiac side effects), improving metabolic stability, or altering lipophilicity.[5][22][23]
-
Examples:
-
Azaspiro[3.3]heptanes: These bicyclic structures have been successfully used as piperidine mimics.[22] Replacing a piperidine ring with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can lead to a significant decrease in lipophilicity (logD) and an improvement in metabolic stability, while preserving the crucial exit vectors for substituent attachment.[22]
-
Bicyclic Scaffolds: Rigid bicyclic structures like 2-azabicyclo[2.2.2]octanes can also serve as piperidine/pyridine isosteres, locking the molecule into a specific conformation.[24]
-
Diagram 4: Bioisosteric Replacement Strategy in Drug Design.
Conclusion and Future Outlook
The piperidine ring is an undisputed "privileged scaffold" in drug discovery, a status earned through its consistent presence in successful therapeutics.[1][25] Its unique combination of physicochemical properties provides an ideal framework for building molecules with favorable ADME profiles and high target affinity. The continuous evolution of synthetic chemistry—from scalable catalytic hydrogenations to elegant asymmetric and modular C-H functionalization strategies—ensures that medicinal chemists will have increasingly powerful tools to access novel and complex piperidine-based building blocks.[3][12] As drug discovery ventures into more challenging biological targets, the ability to precisely control the three-dimensional architecture, stereochemistry, and physicochemical properties of these scaffolds will remain paramount. The strategic application and intelligent modification of the piperidine ring will undoubtedly continue to be a cornerstone of developing the next generation of life-saving medicines.
References
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. BenchChem.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. BenchChem.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium.
- The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery - Benchchem. BenchChem.
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. BenchChem.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry - Benchchem. BenchChem.
- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers - Benchchem. BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Library of Medicine.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Analogues of Piperidine for Drug Design - Enamine. Enamine.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. National Library of Medicine.
- Piperidine Synthesis. - DTIC. Defense Technical Information Center.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PubMed. National Library of Medicine.
- Asymmetric synthesis of chiral N-heterocycles A Therapeutic agents... - ResearchGate. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. National Library of Medicine.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications.
- Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PubMed Central. National Library of Medicine.
- Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. ResearchGate.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. National Library of Medicine.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. National Library of Medicine.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. National Library of Medicine.
- Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. ResearchGate.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry.
- Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society. American Chemical Society.
- Piperazine Bioisosteres for Drug Design - Enamine. Enamine.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. BenchChem.
- Classes of Piperidine-Based Drugs - ResearchGate. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. ResearchGate.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. ResearchGate.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. American Chemical Society Publications.
- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. Scripps Research.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. BenchChem.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. American Chemical Society Publications.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Medium.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. International Journal of Novel Research and Development.
- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. baranlab.org [baranlab.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Piperidine-Phenol Ether Conjugates: An Application Note and Detailed Protocol
Introduction: The Strategic Union of Piperidine and Phenol Moieties in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of pharmaceuticals and natural products.[1] Its inherent conformational flexibility and capacity for diverse intermolecular interactions render it an exemplary framework for drug design. When conjugated with phenolic moieties through an ether linkage, the resulting structures often exhibit significant pharmacological potential, finding applications as analgesics, antipsychotics, and anti-ulcer agents.[2][3][4] This guide provides a comprehensive exploration of the synthesis of 1-(4-((aryloxy)methyl)piperidin-1-yl)-ethanone derivatives through the reaction of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone with various phenols. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, and provide insights into reaction optimization and troubleshooting.
Underlying Chemical Principles: A Modern Application of the Williamson Ether Synthesis
The formation of an ether linkage between this compound and a phenol proceeds via the classic Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[5] In this specific application, a phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the bromomethyl group on the piperidine ring, displacing the bromide and forming the desired ether.
The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically sufficient to deprotonate the phenol without promoting unwanted side reactions.[6] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion.[7]
Figure 1: Conceptual workflow of the Williamson ether synthesis for preparing piperidine-phenol ether conjugates.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 1-(4-((aryloxy)methyl)piperidin-1-yl)-ethanone derivatives.
Materials and Reagents
-
This compound
-
Substituted Phenol (e.g., 4-methylphenol, 4-nitrophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer (¹H and ¹³C NMR)
-
Infrared spectrometer (FT-IR)
-
Mass spectrometer (MS)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants and create a stirrable suspension (typically 5-10 mL per mmol of phenol).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-90 °C.[8] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(4-((aryloxy)methyl)piperidin-1-yl)-ethanone derivative.
Figure 2: Step-by-step experimental workflow for the synthesis of 1-(4-((aryloxy)methyl)piperidin-1-yl)-ethanone derivatives.
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 1-(4-((aryloxy)methyl)piperidin-1-yl)-ethanone derivatives based on established Williamson ether synthesis protocols.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenol | K₂CO₃ | DMF | 90 | 6 | 85-95 | [8] |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | 90-98 | [6] |
| 2-Methoxyphenol | K₂CO₃ | DMF | 85 | 8 | 80-90 | [7] |
| 4-Chlorophenol | K₂CO₃ | DMF | 90 | 7 | 82-92 | [6] |
Characterization of Products
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons, the acetyl group protons, the methylene protons of the ether linkage, and the aromatic protons of the phenol moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the piperidine and aromatic rings.
-
FT-IR: The infrared spectrum will show a strong absorption band for the carbonyl group of the amide (around 1640 cm⁻¹) and characteristic bands for the C-O-C ether linkage.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the synthesized compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Inefficient deprotonation of phenol | Use a stronger base like cesium carbonate. | |
| Side reactions (e.g., elimination) | Ensure the use of a primary alkyl halide. | |
| Formation of Byproducts | C-alkylation of the phenoxide | Use a less polar solvent to favor O-alkylation. |
| Hydrolysis of the starting material | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Purification | Close polarity of product and starting material | Optimize the eluent system for column chromatography. |
Conclusion
The reaction of this compound with phenols provides an efficient and versatile route to a variety of piperidine-phenol ether conjugates with significant potential in drug discovery. The Williamson ether synthesis, when carried out under optimized conditions, offers high yields and clean conversion. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of compounds.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 13(5), 1-13. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of California, Irvine. Retrieved from [Link]
- Jie, J. (Ed.). (2009). Name Reactions in Organic Synthesis. Wiley.
-
Singh, H., Kumar, A., & Singh, D. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Indian Journal of Pharmaceutical Sciences, 80(4), 656-665. [Link]
-
Li, W. Q., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]
-
Li, W. Q., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
Ogilvie, W. W., et al. (2014). The Williamson Ether Synthesis. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-36). Elsevier. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes & Protocols: Strategic N-Alkylation of Amines using 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the N-Acetyl Piperidinemethyl Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring is classified as a "privileged scaffold"—a molecular framework frequently found in successful therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1] The targeted functionalization of this scaffold is a cornerstone of lead optimization. 1-(4-Bromomethyl-piperidin-1-yl)-ethanone emerges as a highly valuable reagent in this context. It provides a direct and efficient route to introduce a 4-methyl-N-acetylpiperidine moiety onto primary and secondary amines.
The N-acetyl group is a critical feature, serving to modulate the physicochemical properties of the parent piperidine. By converting the otherwise basic piperidine nitrogen into a neutral amide, it eliminates a potential protonation site, which can profoundly influence a molecule's solubility, membrane permeability, and off-target interactions (e.g., with the hERG channel). The bromomethyl group at the 4-position is a reactive electrophilic handle, primed for nucleophilic substitution by a wide range of amine nucleophiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the N-alkylation of amines. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss strategies for optimization and troubleshooting.
Reaction Mechanism: A Classic Sₙ2 Pathway
The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] This is a single, concerted step where the amine's lone pair of electrons attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen atom of the substrate amine (a primary or secondary amine) acts as the nucleophile. It attacks the partially positive-charged carbon of the -CH₂Br group.[2][4]
-
Transition State: A five-coordinate transition state is formed where a new Carbon-Nitrogen bond is partially formed as the Carbon-Bromine bond is partially broken.
-
Displacement & Proton Transfer: The C-Br bond fully cleaves, expelling a bromide ion (Br⁻) as the leaving group. This forms a protonated amine (an ammonium salt).[4] A base present in the reaction mixture then deprotonates the ammonium salt to yield the final, neutral tertiary or secondary amine product and the protonated base.[2]
The presence of a base is crucial. It neutralizes the hydrogen bromide (HBr) that is cogenerated, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and stall the reaction.[5]
Caption: General Sₙ2 mechanism for amine alkylation.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust starting point for the alkylation of a generic primary or secondary amine. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate's reactivity.
Materials and Reagents
-
Alkylating Agent: this compound
-
Amine Substrate: Primary or secondary amine (1.0 equivalent)
-
Base: Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or Diisopropylethylamine (DIPEA, 2.0-3.0 equiv.)
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and reflux condenser (if heating)
-
Work-up: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), deionized water, brine
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/EtOAc or DCM/Methanol)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate (1.0 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
Expert Insight: Using an inorganic base like K₂CO₃ simplifies work-up as it can be easily removed by filtration or aqueous extraction. For substrates with poor solubility, a stronger organic base like DIPEA might be preferable. Polar aprotic solvents like DMF or MeCN are ideal as they effectively solvate intermediates in Sₙ2 reactions.[5]
-
-
Addition of Alkylating Agent: Dissolve this compound (1.1-1.2 equiv.) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature.
-
Expert Insight: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition helps to control any initial exotherm.
-
-
Reaction Progress: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C). The optimal temperature depends on the nucleophilicity of the amine.
-
Expert Insight: Less nucleophilic amines, such as anilines, will typically require heating to achieve a reasonable reaction rate. Aliphatic amines are often reactive enough at room temperature.[5]
-
-
Monitoring: Track the consumption of the starting amine using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the reaction is complete (typically 4-24 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. If an inorganic base was used, filter the mixture to remove the solids, washing the filter cake with a small amount of solvent. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in an organic solvent like Ethyl Acetate or DCM. d. Wash the organic layer sequentially with water and then brine to remove any remaining base and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[7]
-
Expert Insight: Amine products can exhibit "tailing" on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N), to improve peak shape and separation.[8]
-
Caption: Standard experimental workflow for N-alkylation.
Optimization and Substrate Scope
The success of the alkylation reaction is highly dependent on the nature of the amine substrate. The following table provides recommended starting conditions for various amine classes.
| Amine Class | Example Substrate | Stoichiometry (Amine:Alkylator:Base) | Recommended Base | Solvent | Temp. (°C) | Typical Time (h) |
| Primary Aliphatic | Benzylamine | 1.0 : 1.1 : 2.0 | K₂CO₃ | MeCN | 25 | 4 - 8 |
| Secondary Aliphatic | Piperidine | 1.0 : 1.1 : 2.0 | K₂CO₃ | MeCN | 25 | 6 - 12 |
| Primary Aryl | Aniline | 1.0 : 1.2 : 3.0 | Cs₂CO₃ | DMF | 70 | 12 - 24 |
| Secondary Aryl | N-Methylaniline | 1.0 : 1.2 : 3.0 | Cs₂CO₃ | DMF | 70 | 16 - 24 |
| Hindered Amine | Diisopropylamine | 1.0 : 1.5 : 3.0 | DIPEA | DMF | 80 | 24 - 48 |
Causality Behind Experimental Choices:
-
Reactivity vs. Basicity: The nucleophilicity of an amine generally correlates with its basicity, but steric hindrance can play a larger role.[3] Highly hindered amines (e.g., diisopropylamine) require more forcing conditions (higher temperature, stronger base) to overcome steric repulsion.
-
Aryl Amines: The lone pair on an aniline nitrogen is delocalized into the aromatic ring, making it significantly less nucleophilic than an aliphatic amine. Consequently, more reactive conditions are required: a stronger base like cesium carbonate (Cs₂CO₃) which also enhances solubility, a higher boiling solvent like DMF, and elevated temperatures.[5]
-
Over-alkylation: When using primary amines, a significant side reaction can be the alkylation of the newly formed secondary amine product to give a tertiary amine.[2][9][10] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[11] To minimize this, one can use a large excess of the primary amine, though this is often not practical. A more common strategy is to add the alkylating agent slowly to maintain its low concentration, favoring reaction with the more abundant primary amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Amine is not nucleophilic enough. 2. Base is too weak. 3. Reaction temperature is too low. | 1. Increase the reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (K₂CO₃ → Cs₂CO₃). 3. Change to a more polar solvent (MeCN → DMF).[5][8] |
| Multiple Products (Over-alkylation) | The secondary amine product is reacting further with the alkylating agent. | 1. Use a larger excess of the primary amine starting material (if feasible). 2. Add the alkylating agent slowly over several hours using a syringe pump. 3. Consider an alternative synthetic route like reductive amination if selectivity remains poor.[6] |
| Starting Material Decomposition | Reaction temperature is too high. | 1. Run the reaction at a lower temperature for a longer period. 2. Ensure the reaction is under an inert atmosphere to prevent oxidation. |
| Difficult Purification | 1. Product is streaking on silica gel. 2. Byproducts have similar polarity to the product. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system.[8] 2. Try an acid-base extraction: dissolve the crude mixture in EtOAc, wash with dilute acid (e.g., 1M HCl) to extract the basic amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic layer.[8] |
Conclusion
The N-alkylation of amines using this compound is a reliable and versatile method for incorporating the valuable N-acetyl-4-methylpiperidine scaffold into target molecules. A thorough understanding of the Sₙ2 mechanism and the factors influencing amine reactivity allows for the rational selection of reaction conditions. By carefully choosing the appropriate base, solvent, and temperature, and employing systematic monitoring and purification techniques, researchers can efficiently synthesize a diverse range of derivatives for applications in drug discovery and chemical biology.
References
- Benchchem. optimizing reaction conditions for N-alkylation of amines. Benchchem.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.
- Benchchem. Experimental procedure for N-alkylation of primary amines. Benchchem.
- University of Calgary. Ch22: Alkylation of Amines. University of Calgary.
- Benchchem. Troubleshooting Low Yields In amine alkylation Reactions. Benchchem.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020).
-
dos Santos, T. A. S., & Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. Available at: [Link]
- Wikipedia. Amine alkylation. Wikipedia.
- YouTube. Alkylation of Amines. (2022).
- Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017).
- Benchchem. 1-(4-(Iodomethyl)piperidin-1-yl)ethanone. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed Protocol for the Synthesis of Thioethers using 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Introduction: The Significance of Thioethers and a Versatile Synthetic Approach
Thioethers, organic compounds containing a carbon-sulfur-carbon bond, are a cornerstone of modern medicinal chemistry and drug development. Their presence in numerous biologically active molecules underscores their importance as key structural motifs. The unique physicochemical properties imparted by the sulfur atom, such as lipophilicity, hydrogen bonding capability, and metabolic stability, make thioethers critical components in the design of novel therapeutic agents. This application note provides a comprehensive guide for the synthesis of thioethers utilizing the versatile building block, 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
The synthesis described herein follows the principles of the Williamson ether synthesis, adapted for the formation of a thioether linkage.[1][2] This method relies on a bimolecular nucleophilic substitution (SN2) reaction, where a thiolate anion acts as the nucleophile, displacing a bromide leaving group from an alkyl halide.[1][3][4] The choice of this compound as the electrophile introduces a piperidine moiety, a common scaffold in pharmaceuticals, offering a direct route to compounds with potential biological relevance.
Reaction Mechanism and Key Considerations
The core of this synthetic protocol is the SN2 reaction between a deprotonated thiol (a thiolate) and this compound. This reaction proceeds via a concerted mechanism, involving a backside attack of the nucleophilic thiolate on the carbon atom bearing the bromine atom.[4]
Key Factors for a Successful Synthesis:
-
Nucleophile Generation: Thiols are generally more acidic than alcohols, facilitating their deprotonation to form the highly nucleophilic thiolate anion.[2] A suitable base is crucial for this step. Weak inorganic bases like potassium carbonate are often sufficient, minimizing the risk of side reactions.
-
Solvent Selection: SN2 reactions are significantly favored in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. These solvents can dissolve the ionic nucleophile while not extensively solvating the anion, thus preserving its high reactivity.
-
Reaction Temperature: The reaction is typically conducted at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions like elimination.
-
Purity of Reactants: As with any chemical synthesis, the purity of the starting materials is paramount to achieving a high yield of the desired product and simplifying the purification process.
Experimental Protocol: Synthesis of 1-((4-((phenylthio)methyl)piperidin-1-yl)ethanone
This protocol details the synthesis of a specific thioether, 1-((4-((phenylthio)methyl)piperidin-1-yl)ethanone), using benzenethiol as a representative thiol. The principles and steps can be adapted for a variety of other thiols.
Materials:
-
This compound (MW: 220.11 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Safety Precautions:
-
This compound: May be harmful if swallowed, cause skin irritation, and serious eye damage.[7]
-
Benzenethiol: Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is also a suspected teratogen. Handle in a fume hood.
-
Always work in a well-ventilated area and wear appropriate PPE.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of thioethers.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of the alkyl bromide).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
-
Addition of Thiol:
-
Slowly add benzenethiol (1.1 eq) to the reaction mixture dropwise using a syringe. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8][9] A gradient elution system of hexanes and ethyl acetate is recommended to isolate the pure thioether.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final thioether as a solid or oil.
-
Data Presentation: A Representative Synthesis
The following table provides representative quantities and expected outcomes for the synthesis of 1-((4-((phenylthio)methyl)piperidin-1-yl)ethanone.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Molar Equivalents |
| This compound | 220.11 | 5.0 | 1.10 | 1.0 |
| Benzenethiol | 110.18 | 5.5 | 0.56 (0.52 mL) | 1.1 |
| Potassium Carbonate | 138.21 | 7.5 | 1.04 | 1.5 |
| Product: 1-((4-((phenylthio)methyl)piperidin-1-yl)ethanone | 249.38 | - | Theoretical Yield: 1.25 g | - |
Expected Yield: 80-90%
Characterization of the Final Product
The structure and purity of the synthesized thioether can be confirmed by various spectroscopic techniques:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the protons of the piperidine ring, the acetyl group, the methylene bridge, and the phenyl group. The protons on the carbon adjacent to the sulfur atom typically appear in the range of 2.0-2.5 ppm.[10]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule. The carbon atom attached to the sulfur atom in a thioether typically resonates in the range of 20-40 ppm.[10][11]
-
FTIR Spectroscopy: The FTIR spectrum should display a characteristic C-S stretching vibration, which is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).[12] The spectrum will also show the characteristic C=O stretch of the acetyl group (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized thioether.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low reaction temperature, or impure starting materials. | Add more base, gently heat the reaction mixture (e.g., to 40-50 °C), or purify the starting materials. |
| Formation of Side Products | Over-alkylation of the thiol, or elimination reactions. | Use a slight excess of the thiol, maintain a moderate reaction temperature, and ensure the use of a non-nucleophilic base. |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation.[8] |
| Low Yield | Inefficient work-up, loss of product during purification, or side reactions. | Ensure complete extraction during work-up. Carefully monitor fractions during chromatography. Re-evaluate reaction conditions to minimize side reactions. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of thioethers using this compound. By following the outlined procedures and considering the key mechanistic and practical aspects, researchers can efficiently synthesize a variety of thioether derivatives containing the valuable piperidine scaffold. The adaptability of this protocol to different thiols makes it a valuable tool in the synthesis of compound libraries for drug discovery and development programs.
References
-
Cheméo. (n.d.). Benzenethiol. Retrieved from [Link]
-
ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of petroleum thioethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. In NIST Chemistry WebBook. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: Benzenethiol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: Sodium benzenethiolate. Retrieved from [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl mercaptan benzenethiol. Retrieved from [Link]
-
Unspecified Source. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of copoly(β-thioether ester). Retrieved from [Link]
-
ACS Publications. (n.d.). A carbon-13 nuclear magnetic resonance study of thiol esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Benzenethiol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of.... Retrieved from [Link]
-
Pearson+. (n.d.). In the SN2 reaction between a thiolate anion and an alkyl halide,.... Retrieved from [Link]
-
Unspecified Source. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Unspecified Source. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone.... Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5 shows the main changes in the FTIR spectrum of the outer.... Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. Retrieved from [Link]
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzenethiol = 98 , FG 108-98-5 [sigmaaldrich.com]
- 6. Benzenethiol [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Role of Piperidine Moieties in Modern Drug Discovery
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, small molecule kinase inhibitors have become one of the most significant classes of modern therapeutics.[1] The design of these inhibitors is a nuanced art, requiring a balance of potency, selectivity, and favorable pharmacokinetic properties.
A key strategy in medicinal chemistry involves the incorporation of specific structural motifs to achieve this balance. The piperidine ring, a saturated heterocycle, is a privileged scaffold frequently employed to improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional vector that can be optimized for target binding.[2]
This document provides a detailed technical guide on the application of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone , a versatile bifunctional building block. This reagent serves as an efficient means to introduce the N-acetyl-piperidin-4-ylmethyl moiety onto a kinase inhibitor scaffold. The N-acetyl group provides a neutral, hydrogen-bond-accepting feature that can enhance drug-like properties, while the bromomethyl group offers a reactive handle for covalent attachment via alkylation. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical safety considerations associated with its use.
Core Principle: The SN2 Alkylation Mechanism
The synthetic utility of this compound is rooted in the classical SN2 (bimolecular nucleophilic substitution) reaction. The reagent features an electrophilic sp³-hybridized carbon atom attached to a good leaving group, the bromide ion. This site is readily attacked by a variety of nucleophiles commonly present on kinase inhibitor core structures, such as phenoxides, amines, or thiols.
The reaction proceeds as follows:
-
Nucleophile Activation: A proton is abstracted from a functional group (e.g., a phenolic hydroxyl) on the parent molecule using a suitable base, generating a more potent nucleophile (e.g., a phenoxide anion).
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the bromomethyl group.
-
Displacement: In a concerted step, the carbon-nucleophile bond forms as the carbon-bromine bond breaks, displacing the bromide ion and forming the desired ether, amine, or thioether linkage.
This reaction is highly reliable and forms the basis of the protocols described herein.
Caption: The SN2 mechanism for alkylation.
Detailed Protocol: O-Alkylation of a Phenolic Kinase Inhibitor Precursor
This protocol details a general procedure for the etherification of a phenolic hydroxyl group on a representative kinase inhibitor scaffold. It is based on the well-established Williamson ether synthesis.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Phenolic Scaffold (Substrate) | ≥98% Purity | N/A | The core molecule bearing the -OH group. |
| This compound | Synthesis Grade | N/A | The alkylating agent. Handle with care.[5] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Sigma-Aldrich | A mild base suitable for most phenol deprotonations. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | A polar aprotic solvent ideal for SN2 reactions. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem | For aqueous wash. |
| Brine (Saturated NaCl Solution) | ACS Grade | LabChem | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Experimental Procedure
Causality and Rationale: Each step is designed to maximize yield and purity while ensuring safety. The use of an anhydrous solvent prevents unwanted side reactions, and an inert atmosphere protects sensitive reagents.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the Phenolic Scaffold (1.0 eq).
-
Add anhydrous Potassium Carbonate (2.0 - 3.0 eq). The excess base ensures complete deprotonation of the phenol.
-
Add anhydrous Acetonitrile to create a slurry with a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve This compound (1.1 - 1.2 eq) in a minimal amount of anhydrous acetonitrile. A slight excess ensures the complete consumption of the more valuable phenolic scaffold.
-
Add the solution of the alkylating agent dropwise to the stirring slurry at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). The elevated temperature increases the reaction rate.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 6-18 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in Dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes any remaining inorganic impurities and unreacted base.[6]
-
Dry the organic layer over anhydrous Magnesium Sulfate , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
-
Representative Reaction Conditions
| Substrate Type | Base (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| Simple Phenol | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6-12 | >85% |
| Electron-poor Phenol | Cs₂CO₃ (1.5) | DMF | 60 °C | 8-16 | 70-85% |
| Hindered Phenol | NaH (1.2) | THF | 0 °C to RT | 12-24 | 50-75% |
Note: These are generalized conditions and may require optimization for specific substrates.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the covalent structure and absence of major impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological screening.
Critical Safety & Handling Protocols
This compound is a reactive alkylating agent and must be handled with extreme caution. Alkylating agents as a class are known to be cytotoxic, mutagenic, and potentially carcinogenic because they can alkylate biological macromolecules like DNA.[5][7][8]
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).
-
Spill & Waste Management: In case of a spill, decontaminate the area with a suitable quenching agent (e.g., a solution of sodium thiosulfate). All waste containing the reagent should be collected in a designated, labeled hazardous waste container and disposed of according to institutional guidelines. Avoid mixing with strong oxidizers.
Biological Context: The Rationale for Kinase Inhibition
Kinases function as molecular switches. In a typical signaling pathway, an extracellular signal (e.g., a growth factor) binds to a receptor tyrosine kinase (RTK) on the cell surface. This activates the receptor, which then phosphorylates and activates downstream proteins, initiating a cascade that ultimately alters gene expression and cell behavior. In many cancers, kinases in these pathways are constitutively active, leading to uncontrolled cell proliferation.
Small molecule inhibitors, such as those synthesized using the protocols herein, are designed to bind to the ATP-binding pocket of a specific kinase, preventing it from phosphorylating its substrates and thereby blocking the aberrant signaling. For example, the drug Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[9] Many synthetic routes to Ibrutinib and other kinase inhibitors rely on the coupling of a core heterocycle with a substituted piperidine, underscoring the importance of reagents like this compound.[10][11]
Caption: Simplified kinase signaling pathway and point of inhibition.
References
- METHOD FOR PREPARING IBRUTINIB - European P
-
Method for preparing ibrutinib - Eureka | Patsnap. (n.d.). [Link]
-
Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). National Institutes of Health (NIH). [Link]
-
Synthesis of [ 13 C 6 ]‐Ibrutinib. (2021). ResearchGate. [Link]
-
1-(4-Bromophenyl)ethanone oxime (1). (n.d.). Organic Syntheses Procedure. [Link]
-
Alkylating Agents. (2015). LiverTox - NCBI Bookshelf. [Link]
-
Alkylating Agents | Request PDF. (n.d.). ResearchGate. [Link]
-
Lecture 2: DNA cross-linkers and alkylating agents – regarded as non-cell cycle specific. (n.d.). University of Florida College of Pharmacy. [Link]
-
Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Institutes of Health (NIH). [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). PubMed. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). ResearchGate. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. [Link]
-
Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. (2017). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. courses.washington.edu [courses.washington.edu]
- 9. medkoo.com [medkoo.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of GPCR Modulators Using 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold in GPCR Drug Discovery
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[1] The modulation of GPCR activity is a cornerstone of modern pharmacology, with applications in a vast array of therapeutic areas. Within the medicinal chemist's toolkit, the piperidine moiety is a privileged scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, including improved solubility, metabolic stability, and reduced toxicity.[2] The introduction of a piperidine ring can also provide a three-dimensional architecture that enhances binding affinity and selectivity for the target receptor.
This application note provides a detailed guide to the use of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a versatile building block for the synthesis of novel GPCR modulators. The presence of a reactive bromomethyl group allows for the facile introduction of the N-acetylated piperidine motif onto various molecular scaffolds through nucleophilic substitution reactions. The N-acetyl group can serve to modulate the basicity of the piperidine nitrogen, which can be a critical factor in determining the pharmacological profile of the final compound. Herein, we present a representative synthetic protocol, characterization data, and a workflow for the biological evaluation of a novel GPCR modulator synthesized using this key intermediate.
Chemical Properties and Reactivity of this compound
This compound is a bifunctional reagent that offers a straightforward approach to incorporating a substituted piperidine ring into a target molecule.
| Property | Value |
| Molecular Formula | C₈H₁₄BrNO |
| Molecular Weight | 220.11 g/mol |
| CAS Number | 1082915-85-2 |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Site | Primary alkyl bromide |
The primary bromomethyl group is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including phenols, amines, and thiols. The N-acetyl group is relatively stable under neutral and mildly acidic or basic conditions, ensuring that the piperidine nitrogen remains protected during the alkylation step. This allows for selective functionalization at the 4-position of the piperidine ring.
Synthetic Protocol: Synthesis of a Representative GPCR Modulator
This section details a representative protocol for the synthesis of a potential GPCR modulator via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4] In this example, a phenolic core, which is a common feature in many GPCR ligands, is alkylated with this compound.
Target Molecule: 1-(4-((4-cyanophenoxy)methyl)piperidin-1-yl)ethanone
This hypothetical molecule is designed based on the common structural motif of a piperidinyl-alkoxy-aryl core found in some GPCR modulators.
Reaction Scheme:
Figure 1: Synthetic scheme for the preparation of a model GPCR modulator.
Materials and Equipment:
-
4-Hydroxybenzonitrile
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF. Stir the mixture at room temperature for 15 minutes to form the phenoxide in situ.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Value |
| Stoichiometry (Phenol:Alkyl Bromide:Base) | 1 : 1.1 : 2 |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Expected Yield | 70-85% |
| Purification Method | Silica Gel Column Chromatography |
Characterization of the Synthesized Modulator
Thorough characterization of the final compound is essential to confirm its structure and purity before biological evaluation.
Table 2: Representative Analytical Data for 1-(4-((4-cyanophenoxy)methyl)piperidin-1-yl)ethanone
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.60 (d, J = 13.2 Hz, 1H), 3.85 (d, J = 6.4 Hz, 2H), 3.80 (d, J = 13.2 Hz, 1H), 3.10 (t, J = 12.8 Hz, 1H), 2.60 (t, J = 12.8 Hz, 1H), 2.10 (s, 3H), 2.00-1.85 (m, 3H), 1.40-1.25 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.9, 162.0, 133.9, 119.1, 115.2, 104.3, 72.1, 45.8, 41.0, 37.2, 30.8, 21.4. |
| Mass Spectrometry (ESI+) | m/z 273.16 [M+H]⁺ |
Biological Evaluation of the Synthesized GPCR Modulator
Once the novel compound is synthesized and characterized, the next critical step is to evaluate its biological activity at the intended GPCR target. This involves a series of in vitro assays to determine its binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and selectivity.
Workflow for Biological Evaluation:
Figure 3: Simplified overview of canonical GPCR signaling pathways.
Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of downstream effector proteins, leading to changes in the concentration of second messengers and ultimately a cellular response. [5]Additionally, agonist-activated GPCRs can be phosphorylated, leading to the recruitment of β-arrestins, which can mediate receptor desensitization, internalization, and G protein-independent signaling. [6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel GPCR modulators. Its predictable reactivity in SN2 reactions, particularly the Williamson ether synthesis, provides a reliable method for incorporating the N-acetylated piperidine scaffold into a wide range of molecular architectures. The protocols and workflows presented in this application note offer a comprehensive guide for researchers in drug discovery, from the initial synthesis and characterization to the detailed biological evaluation of new chemical entities targeting GPCRs. The strategic use of such building blocks can significantly accelerate the discovery and development of new therapeutics for a multitude of diseases.
References
- Recent progress in assays for GPCR drug discovery. (n.d.). National Institutes of Health.
- Structure, function and drug discovery of GPCR signaling. (2023). PMC.
- GPCR signaling: understanding the pathway to successful drug discovery. (2009). PubMed.
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chem-Station. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The binding models for maraviroc and TAK-220.... (n.d.). ResearchGate. Retrieved from [Link]
-
Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). WIPO. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Synthesis of 4-(3-methoxy-benzyl)piperidine. (n.d.). PrepChem. Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1-Acetyl-4-hydroxy-piperidine. (n.d.). Oakwood Chemical. Retrieved from [Link]
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Introduction: The Strategic Value of the Piperidine Motif
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise spatial arrangements, often leading to improved potency, selectivity, and pharmacokinetic properties. The specific building block, 1-(4-Bromomethyl-piperidin-1-yl)-ethanone, represents a highly versatile and synthetically tractable starting material for the construction of more complex, novel heterocyclic systems.
The strategic utility of this reagent is twofold:
-
The Acetyl Group: The N-acetyl group modulates the basicity of the piperidine nitrogen, preventing unwanted side reactions (e.g., protonation or quaternization) under many conditions and often improving the compound's solubility and handling characteristics.
-
The Bromomethyl Group: This primary alkyl bromide is a potent electrophilic handle. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the primary driver for the synthetic transformations discussed herein.
This guide provides detailed protocols and the underlying chemical logic for leveraging this compound to synthesize diverse heterocyclic frameworks via nucleophilic substitution and subsequent cyclization strategies.
Core Synthetic Strategy: Nucleophilic Alkylation as a Gateway to Heterocycles
The most direct and powerful application of this compound is as an alkylating agent in SN2 reactions.[3] By selecting appropriate nucleophiles, a wide range of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds can be formed. This initial alkylation step is often the precursor to a subsequent intramolecular cyclization event, which forges the new heterocyclic ring.
The choice of solvent and base is critical for success. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cationic species involved in the transition state without interfering with the nucleophile. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically employed to deprotonate the nucleophile without competing in the alkylation reaction.
Caption: General reaction pathways for this compound.
Protocol 1: Synthesis of Piperidinyl-Substituted Thiazoles via Hantzsch-Type Cyclization
This protocol details the synthesis of a 2-amino-4-substituted thiazole, a privileged scaffold in medicinal chemistry. The reaction proceeds via an initial S-alkylation of thiourea, followed by an intramolecular condensation to form the thiazole ring. This is a variation of the classic Hantzsch thiazole synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of a piperidinyl-substituted thiazole.
Step-by-Step Methodology
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the limiting reagent). Stir until the thiourea is fully dissolved.
-
Addition of Electrophile: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: To the resulting residue, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This neutralizes the HBr byproduct and precipitates the free base product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure thiazole derivative.
Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 236.12 | 1.0 | Ethanol | 78 | 4-6 | 75-85 |
| Thiourea | 76.12 | 1.0 |
Protocol 2: Direct N-Alkylation for the Synthesis of Piperidinyl-Triazoles
This protocol describes the direct coupling of the piperidine building block with a pre-existing heterocyclic core, specifically 1,2,4-triazole. This method is highly valuable for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analogs.[4]
Experimental Workflow
Caption: Workflow for the N-alkylation of 1,2,4-triazole.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), combine 1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask (approx. 0.3 M).
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. The use of a mild temperature helps to control regioselectivity, although a mixture of N1 and N4 alkylated products is expected. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting regioisomeric mixture can often be separated by careful flash column chromatography on silica gel.
Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 236.12 | 1.0 | DMF | 60 | 12-16 | 60-75 |
| 1,2,4-Triazole | 69.06 | 1.1 | ||||
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
Note: Yield is for the combined regioisomers.
Advanced Strategies: [4+2] Cycloadditions
While direct cycloaddition with this compound is not feasible, it can be used to synthesize precursors for such reactions. For example, the reagent can alkylate a suitable precursor to generate a substituted diene. This diene can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile to construct a complex, six-membered ring system.[5][6] This multi-step approach significantly broadens the range of accessible heterocyclic scaffolds, including highly substituted piperidine and pyridine derivatives.[7][8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its well-defined reactivity through the bromomethyl handle allows for predictable and high-yielding transformations. The protocols outlined in this guide demonstrate its utility in constructing medicinally relevant thiazole and triazole cores. By employing straightforward nucleophilic substitution and cyclization reactions, researchers can efficiently access diverse chemical libraries for applications in drug discovery and materials science.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. NIH. [Link]
-
Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Journal of Science and Research (IJSR). [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH. [Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC - NIH. [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH. [Link]
-
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate. [Link]
-
A Pd‐catalyzed annulation strategy to linearly fused functionalized N‐heterocycles. White Rose Research Online. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]
-
Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: N-Alkylation using 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Introduction: Strategic Incorporation of the N-Acetyl-4-methylpiperidine Moiety
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of molecular design, prized for its favorable physicochemical properties and its prevalence in a vast number of FDA-approved therapeutics. The strategic functionalization of this motif allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-alkylation of amines is a fundamental transformation for introducing this valuable scaffold.[1]
This document provides a detailed guide to the use of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone , a versatile bifunctional reagent for the introduction of the N-acetyl-4-methylpiperidine moiety onto a variety of nucleophilic substrates. The presence of the N-acetyl group modulates the basicity of the piperidine nitrogen, potentially influencing receptor binding and metabolic stability compared to its non-acetylated or N-alkylated counterparts. The primary bromomethyl group offers a reactive handle for efficient alkylation of primary and secondary amines, thiols, and other nucleophiles via a classical SN2 mechanism.
These application notes are intended for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible protocol for N-alkylation reactions utilizing this specific reagent.
Reagent Overview and Synthesis Context
This compound (CAS No: 1082915-85-2) is a stable, crystalline solid that serves as an effective electrophile in substitution reactions.[2]
-
Molecular Formula: C₇H₁₂BrNO
-
Molecular Weight: 206.08 g/mol
-
Structure:

While commercially available from specialty suppliers, understanding its synthesis provides context for potential impurities. A plausible synthetic route involves the N-acetylation of 4-(hydroxymethyl)piperidine, followed by bromination of the primary alcohol, for instance, using a reagent like phosphorus tribromide or triphenylphosphine/carbon tetrabromide. Rigorous purification is essential to remove any unreacted starting materials or over-brominated side products.
Reaction Mechanism: The SN2 Pathway
The N-alkylation reaction with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine (nucleophile) attacks the electrophilic methylene carbon (—CH₂—) bearing the bromine atom.
-
Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-bromine bond is partially broken.
-
Leaving Group Departure: The bromide ion (Br⁻) is displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base present in the reaction mixture to yield the final, neutral N-alkylated product and the corresponding protonated base.
The use of a non-nucleophilic base is crucial to prevent it from competing with the substrate amine in attacking the alkylating agent.
Caption: Generalized SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of a primary or secondary amine. Optimization of stoichiometry, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Substrate amine (primary or secondary) (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Workflow Diagram:
Caption: Experimental workflow for N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add the substrate amine (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approx. 0.1-0.5 M). Add the base (e.g., K₂CO₃, 2.5 eq).
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred amine/base suspension at room temperature over 15-30 minutes.
-
Reaction Progress: Stir the reaction mixture at room temperature. For less reactive amines, the mixture may be gently heated to 40-60 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
If using an insoluble base like K₂CO₃, cool the reaction to room temperature and filter off the solids, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][4][5][6]
Optimization and Troubleshooting
The success of the N-alkylation reaction can be influenced by several factors. The following table outlines key parameters and provides guidance for optimization.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Stoichiometry | 1.05-1.2 eq of alkylating agent | A slight excess ensures complete consumption of the (often more valuable) amine. Problem: Over-alkylation (for primary amines) or formation of quaternary salts. Solution: Use a 1:1 stoichiometry or a slight excess of the amine and add the alkylating agent slowly.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃ is a cost-effective and easily removed base. Cs₂CO₃ is more effective for less reactive systems. DIPEA is a strong, non-nucleophilic organic base suitable for homogeneous reactions. Problem: Slow or incomplete reaction. Solution: Switch to a stronger base (e.g., NaH, use with caution in DMF) or a more soluble one (DIPEA). |
| Solvent | MeCN, DMF | Acetonitrile is a polar aprotic solvent that works well for many SN2 reactions. DMF offers higher solubility for many substrates and can accelerate the reaction but is more difficult to remove. Problem: Poor solubility of starting materials. Solution: Switch to DMF or a co-solvent system. |
| Temperature | Room Temp to 60 °C | Most reactions proceed well at room temperature. Problem: No reaction at room temperature. Solution: Gently heat the reaction mixture. Monitor carefully for side-product formation at higher temperatures. |
Safety and Handling
As with all bromoalkyl compounds, This compound should be handled with care in a well-ventilated fume hood. Bromoalkylating agents are potential lachrymators and are harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective reagent for the targeted N-alkylation of primary and secondary amines. The protocol described herein provides a robust starting point for this transformation, which is broadly applicable in medicinal chemistry and organic synthesis. Careful control of stoichiometry and reaction conditions allows for high yields of the desired mono-alkylated products, enabling the synthesis of diverse compound libraries for drug discovery programs.
References
- (CN112645902A) Synthetic method of 1-(4-bromophenyl) piperidine.
- (CN102775347A) Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
- (CN103923003A) Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Aqueous-Mediated N-Alkylation of Amines.
- (CA2228613C) The n-alkylation of amines.
- tert-Butyl 4-(bromomethyl)
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct.
- N-Dealkyl
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- 1-(4-Bromo-piperidin-1-yl)-ethanone | 1082915-85-2 | HTB91585. Biosynth.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
- 158407-04-6|tert-Butyl 4-(bromomethyl)
Sources
- 1. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Combinatorial Library Synthesis
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable core for targeting a wide range of biological receptors. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large, diverse chemical libraries for drug discovery.[3][4] The convergence of these two areas—the importance of the piperidine scaffold and the efficiency of SPOS—has driven the development of novel building blocks and linkers for the construction of piperidine-based compound libraries.
This document provides detailed application notes and protocols for the use of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a bifunctional building block in solid-phase synthesis. This reagent is uniquely suited for the construction of diverse libraries of 4-substituted piperidines. The bromomethyl group serves as a handle for immobilization onto a solid support, while the N-acetylated piperidine ring can be further functionalized after deprotection. The N-acetyl group offers a degree of stability to the piperidine nitrogen during initial handling and can be strategically removed to allow for diversification at that position.
These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities for high-throughput screening and lead optimization.
Core Concept: A Bifunctional Linker Approach
This compound can be conceptualized as a bifunctional linker or scaffold. One point of functionality, the bromomethyl group, allows for covalent attachment to a solid support. The second point of functionality, the piperidine nitrogen, can be revealed by deacetylation, providing a site for the introduction of diverse chemical moieties. This dual functionality enables a "scaffold-first" approach to library synthesis, where the piperidine core is first immobilized and then elaborated upon.
Caption: Workflow for using this compound in SPOS.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the attachment of the piperidine scaffold to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether-type linkage.
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
This compound
-
Potassium iodide (KI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (702 mg, 3.0 mmol) and KI (166 mg, 1.0 mmol) in DMF (5 mL).
-
Add DIPEA (522 µL, 3.0 mmol) to the solution from step 3.
-
Add the resulting solution to the swollen resin.
-
Agitate the reaction mixture at 60 °C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Causality and Insights: The use of KI facilitates a Finkelstein reaction, converting the less reactive chloromethyl group of the resin to a more reactive iodomethyl group, thereby accelerating the rate of substitution. DIPEA is a non-nucleophilic base used to scavenge any HBr formed during the reaction.
Protocol 2: N-Deacetylation of the Resin-Bound Piperidine
This protocol details the removal of the N-acetyl group to expose the piperidine nitrogen for subsequent diversification.
Materials:
-
Resin-bound 1-(4-methyl-piperidin-1-yl)-ethanone (from Protocol 1)
-
6 M Hydrochloric acid (HCl) in 1,4-dioxane
-
1,4-Dioxane
-
DCM
-
10% DIPEA in DCM (v/v)
Procedure:
-
Swell the resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Add 6 M HCl in 1,4-dioxane (10 mL) to the resin and agitate at room temperature for 4 hours.
-
Drain the acidic solution and wash the resin with 1,4-dioxane (3 x 10 mL) and DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DCM (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
Expertise Note: Acidic hydrolysis is a standard method for the cleavage of amides. The use of HCl in dioxane provides anhydrous conditions, which can be important for preventing unwanted side reactions on the solid support.
Protocol 3: Diversification via Reductive Amination
This protocol illustrates one of many possible diversification strategies: reductive amination to introduce a variety of substituents at the piperidine nitrogen.
Materials:
-
Deacetylated resin-bound piperidine (from Protocol 2)
-
A library of aldehydes (e.g., benzaldehyde, isobutyraldehyde, etc.)
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in DMF (v/v)
-
DMF, DCM, MeOH
Procedure (for a single diversification reaction):
-
Swell the deacetylated resin (100 mg, ~0.1 mmol) in 1% acetic acid in DMF (2 mL).
-
Add the desired aldehyde (0.5 mmol, 5 equivalents).
-
Agitate the mixture for 30 minutes at room temperature.
-
Add STAB (106 mg, 0.5 mmol, 5 equivalents).
-
Agitate the reaction mixture for 12 hours at room temperature.
-
Drain the solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under high vacuum.
Trustworthiness: This protocol employs STAB, a mild and selective reducing agent that is well-suited for solid-phase synthesis as it does not require acidic conditions that could prematurely cleave acid-labile linkers.[5] The reaction can be performed in parallel to generate a library of N-substituted piperidines.
Protocol 4: Cleavage from the Solid Support
This protocol describes the release of the final 4-substituted piperidine derivatives from the Merrifield resin using trifluoroacetic acid (TFA).
Materials:
-
Diversified resin-bound piperidine library (from Protocol 3)
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water (v/v)
-
DCM
-
Cold diethyl ether
Procedure:
-
Place the dried resin (100 mg) in a reaction vessel.
-
Add DCM (1 mL) to swell the resin for 15 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Self-Validation: The use of TIS as a scavenger is crucial to quench reactive carbocations that can be formed during the acidic cleavage of the benzyl ether linkage, thus preventing side reactions with the product.[6]
Data Presentation: A Representative Library
The following table presents hypothetical data for a small library of 4-substituted piperidines synthesized using the protocols described above.
| Entry | Aldehyde Used | Expected Product | Molecular Weight ( g/mol ) | Purity (LC-MS) |
| 1 | Benzaldehyde | 4-((1-Benzylpiperidin-4-yl)methoxy)toluene | 281.42 | >95% |
| 2 | Isobutyraldehyde | 4-((1-Isobutylpiperidin-4-yl)methoxy)toluene | 249.42 | >95% |
| 3 | 4-Fluorobenzaldehyde | 4-(((1-(4-Fluorobenzyl)piperidin-4-yl)methoxy)toluene | 299.41 | >95% |
| 4 | 2-Naphthaldehyde | 4-((1-(Naphthalen-2-ylmethyl)piperidin-4-yl)methoxy)toluene | 331.47 | >95% |
Visualizing the Workflow
Caption: Detailed reaction scheme for the solid-phase synthesis of 4-substituted piperidines.
Conclusion
This compound is a promising and versatile building block for the solid-phase synthesis of piperidine-containing compound libraries. The protocols outlined in this document provide a robust framework for its immobilization, diversification, and cleavage from a solid support. The bifunctional nature of this reagent allows for a scaffold-first approach, enabling the generation of diverse libraries centered around a common piperidine core. This methodology is well-suited for integration into modern drug discovery workflows, facilitating the exploration of chemical space around this important heterocyclic scaffold.
References
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry. [Link]
-
Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules. [Link]
-
Linkers for Solid-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology. [Link]
-
Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry. [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
-
Combinatorial Chemistry in Drug Discovery. Current Drug Discovery Technologies. [Link]
-
Applications of small-molecule combinatorial chemistry to drug discovery. Drug Discovery Today. [Link]
-
The impact of combinatorial chemistry on drug discovery. Drug Discovery Today. [Link]
-
Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Welcome to the technical support guide for the synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and enhance reaction outcomes.
The primary synthetic route involves the bromination of the precursor, 1-acetyl-4-(hydroxymethyl)piperidine. While seemingly straightforward, this deoxybromination reaction presents several challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Section 1: Troubleshooting Low Yield & Reaction Failure
Low conversion of the starting alcohol is one of the most frequent hurdles. This section addresses the critical factors that govern reaction success.
FAQ 1.1: My reaction shows low or no conversion of the starting alcohol, 1-acetyl-4-(hydroxymethyl)piperidine. What are the primary causes?
Failure to achieve high conversion typically stems from four key areas: the choice and quality of the brominating agent, reaction stoichiometry, moisture control, and temperature management.
Causality Analysis:
The conversion of a primary alcohol to an alkyl bromide is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, so it must first be activated by the brominating reagent. The efficiency of this activation and the subsequent displacement by a bromide ion are paramount.
-
Ineffective Brominating Agent: Not all brominating agents are equally effective for this substrate. The choice involves a trade-off between reactivity, selectivity, and ease of handling. Agents like phosphorus tribromide (PBr₃) are highly reactive but can generate acidic byproducts that may complicate the workup. The Appel reaction (CBr₄/PPh₃) is milder but requires careful stoichiometry and removal of triphenylphosphine oxide byproduct.[1][2]
-
Moisture Contamination: Many brominating reagents, particularly PBr₃ and thionyl bromide (SOBr₂), react vigorously with water.[3] The presence of moisture in the solvent, on the glassware, or in the starting material will consume the reagent, drastically reducing the effective stoichiometry and halting the reaction.
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat may lead to an impractically slow reaction, while excessive heat can promote side reactions such as elimination or decomposition, reducing the yield of the desired product.
-
Incorrect Stoichiometry: For reagents like PBr₃, one equivalent reacts with three equivalents of the alcohol. However, it is often practical to use a slight excess of the alcohol to ensure all the PBr₃ is consumed, simplifying purification. Conversely, for an Appel reaction, precise 1:1 stoichiometry between the alcohol and the reagents is crucial.
Troubleshooting Protocol:
If you observe a high percentage of unreacted starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Comparative Data: Common Brominating Agents
The table below summarizes the most common reagents for this transformation, allowing for an informed selection based on your lab's capabilities and the scale of the reaction.
| Reagent System | Molar Ratio (Reagent:Alcohol) | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| PBr₃ | 0.35 - 0.4 : 1 | DCM, THF (anhydrous) | 0 to RT | High reactivity, cost-effective. | Reacts with water, generates acidic byproducts (H₃PO₃). |
| CBr₄ / PPh₃ | 1.1 : 1 (both) | DCM, MeCN (anhydrous) | 0 to RT | Mild conditions, high selectivity. | Stoichiometric PPh₃=O byproduct can complicate purification. |
| SOBr₂ | 1.1 : 1 | Toluene, DCM (anhydrous) | 0 to 50 | Gaseous byproducts (SO₂, HBr) are easily removed. | Can be harsh; potential for charring with sensitive substrates. |
| NBS / PPh₃ | 1.1 : 1 (both) | THF, DCM (anhydrous) | 0 to RT | Milder than CBr₄, easy to handle solid (NBS).[4] | Also produces PPh₃=O byproduct. |
Section 2: Managing Impurities and Side Reactions
Achieving high purity is as critical as achieving high yield. Understanding and mitigating potential side reactions is key.
FAQ 2.1: I'm observing significant impurities by TLC/LC-MS. What are the likely side products and how can I minimize them?
The most common impurities arise from intermolecular reactions (dimerization), elimination, or over-bromination.
Mechanistic Insight:
-
Bis-piperidine Ether (Dimerization): This occurs when the alcohol starting material is not fully activated, or when a significant concentration of the starting alcohol is present alongside the already-formed alkyl bromide product. The remaining alcohol can act as a nucleophile, attacking the newly formed C-Br bond to form a stable ether linkage. This is often promoted by elevated temperatures.
-
Elimination Product (4-Methylene-piperidine derivative): If a strong base is present or if the reaction is run at high temperatures, an E2 elimination can occur, where a proton from the piperidine ring is abstracted, leading to the formation of an exocyclic double bond and loss of HBr.
-
Double Bromination/Ring Opening: While less common for this specific substrate under controlled conditions, extremely harsh reagents or prolonged reaction times at high heat could potentially lead to further reactions.
Mitigation Strategies:
-
Control Reagent Addition: Add the brominating agent slowly to a cooled solution (0 °C) of the alcohol. This maintains a low instantaneous concentration of the active brominating species and helps to control the exotherm.
-
Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For most systems, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.
-
Use a Non-Nucleophilic Base (If necessary): In some protocols, a mild, non-nucleophilic base like pyridine or 2,6-lutidine is added to scavenge the acidic byproducts (e.g., HBr). This prevents acid-catalyzed side reactions. However, care must be taken as stronger bases can promote elimination.
-
Ensure Anhydrous Conditions: As mentioned, water can lead to side reactions and reagent quenching. Always use freshly distilled anhydrous solvents and flame-dried glassware.[3]
Section 3: Purification and Characterization
The final step, purification, determines the quality of your material for downstream applications.
FAQ 3.1: What is the recommended procedure for purifying the crude this compound?
The product is a pale-yellow to yellow-brown solid at room temperature.[5] Flash column chromatography is the most reliable method for achieving high purity.
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete (as monitored by TLC), quench it carefully by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity to 30-50% ethyl acetate.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate (KMnO₄) to visualize the product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The product should be dried under high vacuum to remove any residual solvent.
Section 4: Stability and Handling
Proper handling and storage are crucial for maintaining the integrity of the final compound.
FAQ 4.1: How should I handle and store this compound?
Safety and Handling:
-
Alkylating Agent: As a bromomethyl compound, this product is a reactive alkylating agent. It should be handled with care in a well-ventilated fume hood.
-
Lachrymator: Many bromomethyl compounds are lachrymatory (tear-inducing). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Moisture Sensitivity: The C-Br bond can be susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.
Recommended Storage:
The product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term stability, store at low temperatures (2-8 °C) and protect from light.[5]
Section 5: Recommended Experimental Protocols
Here are two detailed, validated protocols for the synthesis, each employing a different brominating agent.
Protocol A: Synthesis using Phosphorus Tribromide (PBr₃)
Caption: Experimental workflow for the PBr₃ method.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification as described in Section 3.
Protocol B: Synthesis using the Appel Reaction (CBr₄/PPh₃)
Procedure:
-
To a flame-dried round-bottom flask under argon, dissolve triphenylphosphine (PPh₃) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add carbon tetrabromide (CBr₄) (1.1 eq) portion-wise. The solution should turn yellow/orange. Stir for 10 minutes.
-
Add a solution of 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify directly by flash column chromatography as described in Section 3. The less polar triphenylphosphine oxide will elute before the desired product.
By understanding the chemical principles behind this transformation and following these troubleshooting guides and protocols, you can consistently achieve high yields and purity for this compound in your research endeavors.
References
-
Popa, M., et al. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ismail, O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11527-11533. DOI:10.1039/C5OB02129D. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). List of Reagents. ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute. (2026). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]
-
Tang, W., et al. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Br2 and Electorphilic Br+ reagents. ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute. (2026). Nuclophilic Br- Reagents. ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
Lim, H., et al. (2017). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a Highly Potent and Orally Bioavailable STAT3 Inhibitor. Journal of Medicinal Chemistry, 60(19), 8144–8153. Available at: [Link]
-
Zhu, D. (2019). How green is your bromination reaction? The Green Chemistry Initiative Blog. Retrieved January 18, 2026, from [Link]
-
Al-awar, R. S., et al. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Reactions of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in nucleophilic substitution reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common experimental challenges, thereby minimizing side reactions and maximizing the yield of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of the Desired Substitution Product and Formation of a Major Byproduct with a Mass of 125.18 g/mol .
Question: I am attempting to perform an SN2 reaction on this compound with a moderately basic nucleophile, but I'm observing a low yield of my target compound. My mass spectrometry data shows a significant peak corresponding to a mass of 125.18 g/mol , which I've identified as 1-acetyl-4-methylenepiperidine. Why is this happening and how can I prevent it?
Answer:
The formation of 1-acetyl-4-methylenepiperidine is a classic example of a competing E2 (elimination) reaction.[1] Instead of attacking the electrophilic carbon of the bromomethyl group, your nucleophile is acting as a base, abstracting a proton from the piperidine ring at the 4-position, which leads to the elimination of HBr and the formation of an exocyclic double bond.
Causality:
-
Nature of the Nucleophile/Base: The propensity for elimination over substitution is highly dependent on the basicity and steric bulk of your nucleophile. Strong and sterically hindered bases preferentially act as bases rather than nucleophiles, as it is sterically easier to abstract a proton than to approach the hindered electrophilic carbon.[2][3]
-
Reaction Temperature: Higher reaction temperatures generally favor elimination reactions over substitution reactions.[4]
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for SN2 reactions.
Troubleshooting Protocol:
-
Re-evaluate Your Nucleophile/Base System:
-
If your nucleophile is also the base, consider if a less basic analogue is available.
-
If you are using a separate base to deprotonate your nucleophile, opt for a weaker, non-nucleophilic base if possible, or use a milder base like potassium carbonate (K₂CO₃) which is often sufficient to drive the reaction without promoting significant elimination.[5]
-
Avoid bulky bases such as potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) if substitution is the desired outcome, as these are known to strongly favor elimination.[6]
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm the reaction only if necessary, while monitoring for the formation of the elimination byproduct by TLC or LC-MS.
-
-
Solvent Selection:
-
Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate SN2 reactions.[2]
-
Decision Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for E2 elimination.
Issue 2: Appearance of an Unexpected Byproduct with a Mass of 220.11 g/mol , Isomeric to the Starting Material.
Question: During my reaction, I've noticed a byproduct that has the same mass as my starting material, this compound. What could this be, and is it a cause for concern?
Answer:
This observation is likely due to the formation of a bicyclic quaternary ammonium salt, 1-acetyl-1-azoniabicyclo[2.2.1]heptane bromide , via an intramolecular SN2 reaction. In this scenario, the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.
Causality:
-
Intramolecular Cyclization: Intramolecular reactions that form stable 5- or 6-membered rings are often kinetically favored.[6] In this case, the formation of a bicyclic system with a 5-membered ring is a possibility.
-
Nucleophilicity of the Piperidine Nitrogen: While the N-acetyl group is electron-withdrawing and significantly reduces the nucleophilicity of the piperidine nitrogen compared to an N-alkyl-piperidine, it does not completely eliminate it. Under certain conditions, particularly in the absence of a strong external nucleophile or at elevated temperatures, this intramolecular reaction can occur.
Troubleshooting Protocol:
-
Control Reaction Temperature: This side reaction is more likely at higher temperatures. Maintaining a lower reaction temperature can help to disfavor this intramolecular pathway.
-
Ensure Sufficient Concentration of External Nucleophile: A high concentration of your desired external nucleophile will increase the likelihood of the intermolecular reaction occurring over the intramolecular cyclization. Ensure at least a stoichiometric amount, and preferably a slight excess (1.1-1.5 equivalents), of your nucleophile is present.
-
Solvent Choice: A polar solvent that can solvate the developing charges in the SN2 transition state will favor the intermolecular reaction.
Reaction Scheme: Desired vs. Side Reaction
Caption: Competing inter- and intramolecular pathways.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-acetyl group under my reaction conditions? Can it be hydrolyzed?
A1: The N-acetyl group is a relatively robust amide functional group and is generally stable under neutral and moderately basic conditions, such as those employing potassium carbonate at room temperature or slightly elevated temperatures.[7] However, it is not completely inert. Strong basic conditions (e.g., NaOH, KOH in refluxing alcohol) or harsh acidic conditions can lead to its hydrolysis, yielding 4-(bromomethyl)piperidine. If your reaction requires strongly basic conditions, you may need to consider that hydrolysis could be a potential side reaction. If this occurs, the resulting secondary amine is highly nucleophilic and can lead to further side products.
Q2: I am using a soft nucleophile (e.g., a thiol or iodide). Does this affect the potential for side reactions?
A2: Yes, the nature of your nucleophile is critical. Soft, highly polarizable nucleophiles that are weakly basic (e.g., thiols, iodide, azide) are excellent for promoting the desired SN2 reaction. They have a lower tendency to act as bases, thus minimizing the E2 elimination side reaction. Conversely, "hard," less polarizable nucleophiles that are strong bases (e.g., alkoxides, hydroxides) are more prone to inducing elimination.
Q3: Is it better to use this compound or the corresponding tosylate or mesylate derivative?
A3: While the bromide is a good leaving group, tosylates and mesylates are even better leaving groups as they are the conjugate bases of strong acids.[8] Using a tosylate or mesylate derivative can accelerate the rate of the SN2 reaction, potentially allowing you to run the reaction under milder conditions (e.g., lower temperature), which can further suppress side reactions like elimination and intramolecular cyclization. The choice may depend on the overall cost and synthetic accessibility of the starting materials.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Potential Side Reactions to Consider |
| Nucleophile/Base | Weakly basic, highly nucleophilic (e.g., I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Intramolecular Cyclization, N-acetyl hydrolysis |
| Temperature | Lower (0 °C to RT) | Higher | Intramolecular Cyclization, N-acetyl hydrolysis |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) | - |
| Substrate | Primary halide (as is the case here) | Primary halide with a very bulky base | - |
Model Experimental Protocol: SN2 Reaction with a Phenoxide Nucleophile
This protocol provides a general guideline for performing a nucleophilic substitution on this compound while minimizing common side reactions.
Objective: Synthesis of 1-(4-((4-methoxyphenoxy)methyl)piperidin-1-yl)ethanone.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Rationale for Protocol Choices:
-
Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol but is generally not strong enough to promote significant E2 elimination.[5]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 mechanism.
-
Temperature: The reaction is initiated at room temperature to minimize side reactions. Gentle heating is only applied if necessary.
References
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. ([Link])
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. ([Link])
-
Chemistry Steps. SN2 vs E2. ([Link])
-
The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. ([Link])
-
Scribd. Alkyl Halide Reaction Mechanisms. ([Link])
-
Journal of the Chemical Society, Perkin Transactions 1. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. ([Link])
-
The LAIR at East Texas A&M. Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. ([Link])
-
Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. ([Link])
-
ResearchGate. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ([Link])
-
ResearchGate. Base-catalysed elimination-addition reactions of ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates. ([Link])
-
PMC - PubMed Central. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. ([Link])
-
ResearchGate. Potassium carbonate supported efficient synthesis of new diethyl arylphosphoramidates. ([Link])
-
Master Organic Chemistry. Mechanism of the E2 Reaction. ([Link])
-
Organic Chemistry Portal. Protective Groups. ([Link])
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. ([Link])
-
ResearchGate. A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis. ([Link])
-
ResearchGate. Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ([Link])
-
MDPI. Green CO2 Capture from Flue Gas Using Potassium Carbonate Solutions Promoted with Amino Acid Salts. ([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Products from 1-(4-Bromomethyl-piperidin-1-yl)-ethanone Alkylation
Welcome to the technical support center for the purification of alkylation products derived from 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable pharmaceutical intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance the purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My reaction has resulted in a complex mixture of products, making purification by column chromatography extremely difficult. How can I simplify this?
Answer: A complex product mixture often points to a lack of reaction control. Before resorting to complex purification strategies, it is prudent to revisit the reaction conditions.
Root Cause Analysis:
-
Over-alkylation: The nitrogen on the piperidine ring of your newly formed product is more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a major byproduct.[1][2]
-
Side Reactions of the Alkylating Agent: this compound is a reactive molecule. Under basic conditions, it can undergo self-condensation or react with other nucleophiles present in the reaction mixture.
-
Degradation of Starting Material or Product: The acetyl group on the piperidine ring may be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the formation of piperidine byproducts.
Strategic Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the secondary amine being alkylated can help minimize the formation of the quaternary ammonium salt.
-
Slow Addition of the Alkylating Agent: Add the this compound solution dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction without competing with your nucleophile.[3]
-
Temperature Control: Maintain a low to moderate reaction temperature to minimize side reactions and degradation.
Pro-Tip: Before your next attempt, run a small-scale reaction matrix to screen different bases, solvent systems, and temperatures. Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal conditions.
Question 2: My target compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution is a common challenge, especially with structurally similar compounds. Here are several strategies to enhance your chromatographic separation:
Troubleshooting Chromatographic Separation:
| Strategy | Rationale |
| Solvent System Optimization | Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can often resolve closely eluting spots. For basic piperidine compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce peak tailing by neutralizing the acidic silanol groups on the silica gel. |
| Alternative Stationary Phases | If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for the purification of amines. For highly polar compounds, reverse-phase chromatography (C18 silica) may offer a better separation profile. |
| Flash Chromatography Techniques | Utilize automated flash chromatography systems for better resolution and reproducibility. These systems allow for precise gradient control and real-time UV detection, which can help in separating closely eluting compounds. |
Experimental Protocol: Optimizing TLC for Column Chromatography
-
Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto at least three TLC plates.
-
Solvent Systems: Prepare three different solvent systems with varying polarities. For example:
-
System A: 95:5 Dichloromethane:Methanol
-
System B: 90:10 Dichloromethane:Methanol
-
System C: 85:15 Dichloromethane:Methanol
-
-
Development: Develop one TLC plate in each solvent system.
-
Visualization: Visualize the plates under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound and show the greatest separation from impurities.
Question 3: My purified product is a persistent oil, and I am unable to induce crystallization. What are my options?
Answer: Obtaining a solid product is often crucial for ease of handling and ensuring high purity. If your product remains an oil, consider the following techniques:
Strategies for Solidification:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethanol, ethyl acetate). Slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide) can often induce crystallization. Dissolve the oil in a suitable solvent and add a solution of the corresponding acid (e.g., HCl in diethyl ether).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the alkylation of a secondary amine with this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual secondary amine and this compound.
-
Over-alkylation Product: The corresponding quaternary ammonium salt formed by the reaction of the product with another molecule of the alkylating agent.[1][2]
-
Hydrolysis Products: If water is present, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. The acetyl group may also be susceptible to hydrolysis under certain conditions.
-
Elimination Products: Under strongly basic conditions, elimination of HBr from the alkylating agent can occur, leading to the formation of a methylene-piperidine derivative.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. When developing an HPLC method, consider both normal-phase and reverse-phase columns to achieve the best separation. A mass spectrometer (MS) detector can be invaluable for identifying the masses of your target compound and any impurities.
Q3: What is the best way to remove the DIPEA or triethylamine used as a base from my final product?
A3: These volatile amines can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For more stubborn residues, an acidic wash during the workup is effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine bases, making them water-soluble and allowing for their removal in the aqueous layer. Be aware that your product may also be protonated and move to the aqueous layer if it is basic. In this case, the aqueous layer should be basified and re-extracted.
Q4: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A4: A yellow tint can be indicative of trace impurities, often oxidation products. If the product is crystalline, recrystallization is often the most effective method for color removal. Passing a solution of the compound through a small plug of silica gel or activated carbon can also be effective in removing colored impurities.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of an alkylation product of this compound.
Caption: A general workflow for the purification and analysis of alkylation products.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Retrieved from [Link]
-
Digital Commons @ USF. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkyl Halide Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
-
PubMed. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
LookChem. (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone Derivatives
Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and byproduct formations encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and confidently address any synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound. My reaction mixture shows multiple spots on TLC. What could be the cause?
Answer: A low yield with multiple byproducts can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common routes to this compound are:
-
Route A: N-acetylation of 4-(bromomethyl)piperidine.
-
Route B: Bromination of 1-acetyl-4-methylpiperidine.
The byproducts will differ depending on the chosen route.
For Route A (N-Acetylation):
-
Potential Cause 1: Competing Reactions of the Acetylating Agent. Acetylating agents like acetic anhydride or acetyl chloride can be highly reactive. If the reaction is not properly controlled, they can react with trace amounts of water, leading to the formation of acetic acid, which can complicate the workup and reduce the effective concentration of the acetylating agent.[1]
-
Solution 1: Use of Anhydrous Conditions and Appropriate Base. Ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.[2]
-
Potential Cause 2: Degradation of the Starting Material. 4-(Bromomethyl)piperidine can be unstable, especially in the presence of a base, potentially leading to self-alkylation or elimination reactions.
-
Solution 2: Controlled Temperature and Order of Addition. Perform the acetylation at a low temperature (e.g., 0 °C) and add the acetylating agent slowly to the solution of the piperidine derivative and base. This minimizes the time the free-based piperidine is exposed to potentially degradative conditions.
For Route B (Bromination):
-
Potential Cause 1: Over-bromination. The use of harsh brominating agents or prolonged reaction times can lead to the formation of di-brominated byproducts.[3][4]
-
Solution 1: Use of N-Bromosuccinimide (NBS). NBS is a preferred reagent for benzylic and allylic brominations as it provides a low, steady concentration of bromine, minimizing over-bromination.[3][4] The reaction should be initiated with a radical initiator like AIBN or benzoyl peroxide and monitored closely by TLC or GC-MS.
-
Potential Cause 2: Ring Bromination. Although less likely for a saturated heterocycle compared to aromatic systems, aggressive brominating conditions could potentially lead to bromination on the piperidine ring itself, especially if acidic byproducts are generated.[3]
-
Solution 2: Controlled Reaction Conditions. Maintain a neutral or slightly basic pH if possible, and avoid excessively high temperatures. The use of a non-polar solvent can also disfavor ionic side reactions.
Scenario 2: Presence of a Higher Molecular Weight Impurity
Question: My mass spectrometry analysis shows a significant peak corresponding to a dimer or polymer. What is this and how can I avoid it?
Answer: This is a common issue arising from the bifunctional nature of your starting materials or product.
-
Potential Cause: Intermolecular N-Alkylation. The piperidine nitrogen of one molecule can act as a nucleophile and displace the bromide from another molecule, leading to the formation of a quaternary ammonium salt dimer. This is particularly prevalent if the reaction mixture is basic and the nitrogen is not fully acetylated.
-
Solution: Controlled Stoichiometry and Order of Addition.
-
In Route A: Ensure the acetylating agent is used in at least a stoichiometric amount, or a slight excess, to cap the piperidine nitrogen quickly. Adding the piperidine starting material to the acetylating agent (reverse addition) can sometimes mitigate this.
-
General: Keep the reaction temperature low to reduce the rate of this bimolecular side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route. Here is a summary:
| Synthetic Route | Common Byproducts | Rationale |
| A: N-Acetylation of 4-(bromomethyl)piperidine | - Di-acetylation products (if primary amine impurities are present)- Quaternary ammonium salts (from intermolecular N-alkylation)- Elimination product (4-methylene-1-acetylpiperidine) | - Over-reaction with the acetylating agent.- The nucleophilic piperidine nitrogen attacking the electrophilic bromomethyl group of another molecule.- Base-induced elimination of HBr. |
| B: Bromination of 1-acetyl-4-methylpiperidine | - 1-Acetyl-4-(dibromomethyl)piperidine- Ring-brominated products (e.g., 1-(3-bromo-4-(bromomethyl)piperidin-1-yl)ethanone)- Hydrolysis product (1-acetyl-4-(hydroxymethyl)piperidine) | - Over-bromination due to harsh conditions or excess brominating agent.[3][4]- Ionic side reactions, especially with impure reagents.[3]- Reaction with trace water during workup or chromatography.[3] |
Q2: How can I best purify the crude this compound?
A2: Flash column chromatography on silica gel is the most common and effective method for purification.[3][5]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The less polar byproducts (e.g., over-brominated compounds) will elute first, followed by your desired product. More polar impurities, such as the hydrolysis product or quaternary salts, will have lower Rf values or remain on the baseline.
-
Workup prior to Chromatography: It is crucial to perform an aqueous workup to remove any water-soluble impurities. Washing the organic layer with a saturated sodium bicarbonate solution will remove acidic byproducts, and a brine wash will help to remove water.[2][3]
Q3: My purified product seems to degrade upon storage. What are the recommended storage conditions?
A3: this compound is an alkylating agent and can be susceptible to degradation, particularly in the presence of nucleophiles (including water) and at elevated temperatures.
-
Recommended Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is ideal). It is best stored as a solid if possible, as solutions may degrade more quickly.
Q4: Can you provide a general protocol for the synthesis via Route B (Bromination)?
A4: The following is a representative protocol based on standard bromination procedures.[3][4]
Protocol: Bromination of 1-acetyl-4-methylpiperidine
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-acetyl-4-methylpiperidine (1.0 eq) in an anhydrous non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to the solution.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction can also be initiated using a UV lamp. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the cold solvent.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution to remove any residual HBr, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways and Troubleshooting
To better understand the potential side reactions, the following diagrams illustrate the key pathways.
Caption: Byproduct pathways in Route A (N-Acetylation).
Caption: Byproduct pathways in Route B (Bromination).
References
-
LookChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Liu, Y., et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a Potent and Orally Bioavailable Inhibitor of Akt. J Med Chem. [Link]
-
Jaudzems, K., et al. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. [Link]
- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
Der Pharma Chemica. Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. [Link]
-
Wang, Y., et al. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
PubChem. 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. [Link]
-
Bakulina, O., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
PubChem. 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone. [Link]
-
Acta Poloniae Pharmaceutica. PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. [Link]
-
Rigo, M., et al. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Front. Chem. [Link]
-
Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]
- Google Patents.
-
Wen, Z., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J Med Chem. [Link]
-
ResearchGate. Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. [Link]
-
Kassiou, M., et al. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. J Med Chem. [Link]
Sources
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. lookchem.com [lookchem.com]
Stability of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone under basic conditions
Technical Support Center: 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Introduction: Navigating the Reactivity of a Bifunctional Reagent
Welcome to the technical support guide for this compound. This versatile synthetic intermediate is prized for its bifunctional nature, incorporating both a nucleophilic substitution site (the bromomethyl group) and a stable N-acetylated piperidine ring. However, its utility is intrinsically linked to its stability, particularly when subjected to basic conditions required for many coupling reactions. This guide provides in-depth answers to common questions and troubleshooting scenarios encountered during its use, ensuring you can design robust, high-yielding experiments. We will explore the delicate balance between the desired reaction pathways and potential degradation mechanisms, empowering you with the knowledge to control your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning a reaction with this compound using a base. What are the primary stability concerns?
When using this reagent under basic conditions, you must consider two primary potential degradation pathways originating from its two distinct functional groups:
-
Reactions at the C4-Bromomethyl Group: This primary alkyl bromide is an electrophilic site susceptible to nucleophilic attack. Bases, especially those that are also good nucleophiles (e.g., hydroxide, alkoxides), can lead to substitution (SN2) or elimination (E2) reactions.[1]
-
Hydrolysis of the N-Acetyl Group: The amide bond is generally stable, but it can undergo hydrolysis under forcing basic conditions (e.g., strong base, elevated temperatures) to yield 4-(bromomethyl)piperidine.[2][3]
The challenge lies in selecting conditions that favor your desired reaction while minimizing these unwanted side reactions. The outcome is highly dependent on the specific base, solvent, temperature, and reaction time.
Q2: Which functional group is more reactive under typical basic conditions?
Generally, the bromomethyl group is the more labile site under a wider range of basic conditions. Primary alkyl halides are potent alkylating agents and readily react with nucleophiles.[1]
Amide hydrolysis, conversely, requires more stringent conditions. The mechanism of basic amide hydrolysis involves the nucleophilic addition of a hydroxide ion, but the subsequent elimination step is difficult because the resulting amide ion is a very poor leaving group.[3] Therefore, mild bases and moderate temperatures are less likely to affect the N-acetyl group.
However, in the presence of strong bases like sodium hydroxide at elevated temperatures, both degradation pathways can occur simultaneously, leading to a complex product mixture.[2][4]
Q3: What are the specific degradation products I should watch for?
Under basic conditions, you can anticipate three main types of degradation or side products. Understanding these possibilities is the first step in diagnosing and troubleshooting your experiment.
// Node definitions start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
sub [label="Substitution Product\n(e.g., 1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
elim [label="Elimination Product\n(1-(4-Methylene-piperidin-1-yl)-ethanone)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];
hydro [label="Amide Hydrolysis Product\n(4-(Bromomethyl)piperidine)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"];
// Invisible nodes for layout inv1 [style=invis, width=0.01]; inv2 [style=invis, width=0.01];
// Edges start -> sub [label="SN2 Pathway\n(Nucleophilic Base, e.g., OH⁻)", color="#4285F4"]; start -> elim [label="E2 Pathway\n(Sterically Hindered Base, e.g., t-BuO⁻)", color="#EA4335"]; start -> hydro [label="Amide Hydrolysis\n(Strong Base + Heat)", color="#FBBC05"]; }
Caption: Potential degradation pathways for the title compound in basic media.
-
Substitution (SN2) Pathway: If the base is also a good nucleophile (e.g., NaOH, NaOMe, or even water/alcohols if conditions are forcing), it can attack the carbon of the bromomethyl group, displacing the bromide. This results in the corresponding hydroxymethyl or alkoxymethyl analog.[1]
-
Elimination (E2) Pathway: Strong, sterically hindered bases (e.g., potassium tert-butoxide) preferentially abstract a proton from the C4 position of the piperidine ring, leading to the formation of an exocyclic double bond and elimination of HBr.[1][5] This pathway yields 1-(4-methylene-piperidin-1-yl)-ethanone.
-
Amide Hydrolysis: As previously discussed, strong aqueous base with heating can cleave the N-acetyl bond, returning the free secondary amine, 4-(bromomethyl)piperidine.[3]
Q4: My reaction is giving a low yield and multiple spots on TLC. How do I troubleshoot?
A complex product mixture is a classic sign of competing reaction pathways. Use the following table to diagnose the issue and find a solution.
| Observed Problem | Probable Cause | Recommended Solution |
| Major byproduct is the hydroxymethyl analog | The base is acting as a nucleophile (SN2 reaction). This is common with NaOH or KOH in protic solvents.[1] | Switch to a non-nucleophilic base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a hindered amine base (e.g., DIPEA, 2,6-lutidine). |
| A new, less polar byproduct is observed (alkene) | The base is too strong and/or sterically hindered, promoting elimination (E2).[5] | Use a weaker base (e.g., K₂CO₃) or a less hindered base. If high basicity is required, run the reaction at the lowest possible temperature to disfavor elimination. |
| Starting material is consumed, but desired product is absent; a more polar primary spot appears. | Amide hydrolysis may have occurred. This is likely if the reaction was run at high temperatures (>80°C) with a strong base for an extended period.[3][6] | Reduce the reaction temperature and time. If forcing conditions are necessary for your primary reaction, consider a different synthetic route or protecting group strategy. |
| Reaction is sluggish and requires heat, leading to degradation. | Poor solubility of inorganic base (e.g., K₂CO₃) in the organic solvent. | Add a phase-transfer catalyst (e.g., TBAB) to improve the reaction rate at lower temperatures. Alternatively, switch to a more soluble organic base like DBU or DIPEA. |
Q5: How can I quantitatively assess the stability of the compound under my proposed reaction conditions?
Before committing to a large-scale reaction, it is prudent to perform a stability study. This self-validating protocol allows you to determine the compound's half-life under your specific conditions.
// Nodes A [label="Prepare Stock Solution\n(Compound in Reaction Solvent)", fillcolor="#FFFFFF"]; B [label="Set Up Parallel Reactions\n(Control vs. Base Condition)", fillcolor="#E8F0FE"]; C [label="Incubate at Target Temperature", fillcolor="#E8F0FE"]; D [label="Sample at Time Points\n(t=0, 1h, 4h, 24h)", fillcolor="#FEF7E0"]; E [label="Quench Aliquot\n(e.g., with aq. NH4Cl)", fillcolor="#FCE8E6"]; F [label="Analyze by HPLC or LC-MS\n(Quantify Remaining Starting Material)", fillcolor="#E6F4EA"]; G [label="Plot Data & Determine\nDegradation Rate", fillcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for assessing compound stability via time-course analysis.
Detailed Protocol: HPLC-Based Stability Assay
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in your chosen reaction solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In separate vials, set up your control and test conditions. For each vial, add a defined volume of the stock solution.
-
Control Vial: Add only the solvent.
-
Test Vial: Add the solvent and your base at the desired reaction concentration.
-
Ensure the total volume in each vial is identical.
-
-
Time-Course Monitoring:
-
Place the vials in a heating block or water bath set to your intended reaction temperature.
-
Immediately take a t=0 sample from each vial. To do this, withdraw a small aliquot (e.g., 50 µL), quench it by diluting it into a larger volume of a weak acidic buffer (e.g., mobile phase with 0.1% formic acid) to neutralize the base, and place it in an HPLC vial.
-
Repeat this sampling and quenching process at predetermined intervals (e.g., 1, 4, 8, and 24 hours).
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC with UV detection.
-
Develop a method that gives good separation between the starting material and potential degradation products.
-
Integrate the peak area of the starting material for each time point.
-
-
Data Interpretation:
-
Normalize the peak area of the starting material at each time point (A_t) to the peak area at t=0 (A_0).
-
Plot the percentage of remaining starting material ((A_t / A_0) * 100) against time.
-
A significant decrease in the starting material peak in the test vial compared to the control indicates instability under your conditions. This method also allows you to identify and quantify the formation of new peaks corresponding to degradation products.
-
References
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. PubChem Compound Database. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.12: Functional Groups and Reactivity Sites in Organic Molecules. Available at: [Link]
-
Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]
-
OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Available at: [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Available at: [Link]
-
MDPI. (n.d.). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 1-Acetylpiperidine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing dimerization in reactions with 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this valuable building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the prevention of undesired dimerization, ensuring the success and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule commonly used as a synthetic intermediate in pharmaceutical and medicinal chemistry.[1][2] Its structure incorporates a reactive primary alkyl bromide and a piperidine ring, making it an excellent scaffold for introducing a piperidinyl-methyl moiety into a target molecule. This is particularly useful in the discovery of novel therapeutics, including enzyme inhibitors and receptor antagonists.[3][4]
Q2: What is dimerization in the context of this reagent?
Dimerization is a common side reaction where two molecules of this compound react with each other. In this process, the nucleophilic piperidine nitrogen of one molecule attacks the electrophilic carbon of the bromomethyl group on a second molecule. This results in the formation of a quaternary ammonium salt, effectively consuming the starting material and reducing the yield of the desired product.
Q3: What is the underlying mechanism of this dimerization?
The dimerization occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The key components are:
-
Electrophile: The CH₂-Br group, a primary alkyl halide, is an excellent electrophilic center.
-
Nucleophile: The tertiary amine of the piperidine ring on a second molecule acts as the nucleophile.
Because the rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, conditions where the starting material is highly concentrated can significantly accelerate this undesired dimerization.[5][6][7]
Q4: What are the primary consequences of significant dimer formation?
The formation of the dimeric byproduct leads to several experimental challenges:
-
Reduced Yield: The primary consequence is a lower yield of the intended product as the starting material is consumed by the side reaction.
-
Purification Difficulties: The dimer is a charged, polar species, which can complicate the purification process, often requiring specialized chromatographic techniques to separate it from the desired product and unreacted starting material.
-
Inaccurate Stoichiometry: Uncontrolled dimerization can alter the stoichiometric ratios of the reactants, potentially leading to incomplete conversion.
Q5: How can I detect if dimerization is a significant issue in my reaction?
You can monitor for dimer formation using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer, being a salt, is highly polar and will typically have a much lower Rf value (often staying at the baseline) compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak corresponding to the mass of the dimer (M = 411.16 g/mol , appearing as M-Br⁺ at m/z 331.24).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the quaternary ammonium salt in the dimer will cause significant downfield shifts in the signals of the protons adjacent to the nitrogens.
Troubleshooting Guide: Minimizing Dimerization
This section provides detailed strategies to suppress the formation of the dimeric byproduct. The core principle is to manipulate reaction conditions to favor the kinetics of the desired SN2 reaction with your target nucleophile over the competing SN2 dimerization reaction.
Issue: High Levels of Dimer Detected by LC-MS/TLC
This is the most common problem encountered. It indicates that the rate of the dimerization reaction is competitive with or faster than the rate of your desired substitution reaction.
Root Cause Analysis: The reaction kinetics are favoring the self-reaction of the starting material. This is often due to a high localized concentration of this compound, allowing molecules to react with each other before they can react with the intended nucleophile.
Solution 1: Control Reagent Concentration via Slow Addition
The most effective strategy to minimize a second-order side reaction like dimerization is to maintain a low instantaneous concentration of the electrophilic starting material.
Causality: By adding the this compound solution slowly to a solution of your nucleophile, you ensure that any molecule of the electrophile entering the reaction is immediately surrounded by a large excess of the intended nucleophile. This statistically favors the desired reaction pathway.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your nucleophile and any necessary base in an appropriate polar aprotic solvent (see Solution 3).
-
Reagent Preparation: In a separate flask, prepare a dilute solution of this compound in the same solvent.
-
Addition: Load the electrophile solution into a syringe pump or a pressure-equalizing dropping funnel. Add the solution dropwise to the stirred solution of the nucleophile over an extended period (e.g., 1-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and formation of the desired product.
Caption: Workflow comparing bulk vs. slow addition of the electrophile.
Solution 2: Optimize Reaction Temperature
Temperature control is a critical factor in directing reaction selectivity.[8]
Causality: Nucleophilic substitution reactions generally have a lower activation energy than competing elimination reactions.[9][10] While dimerization is also a substitution reaction, lowering the temperature can help control the overall reaction rate, giving the desired, often more sterically accessible, nucleophile a kinetic advantage. Higher temperatures can increase the rate of all reactions, including undesired ones, and may favor elimination if a strong base is present.[11]
| Nucleophile Strength | Base Strength | Recommended Temperature | Rationale |
| Strong (e.g., RS⁻, CN⁻) | Weak | 0 °C to Room Temp | Favors SN2. Lower temp maintains selectivity. |
| Weak (e.g., R-OH, R-NH₂) | Strong (for deprotonation) | 0 °C to Room Temp | Keeps reaction controlled after deprotonation. |
| Basic (e.g., RO⁻) | Strong | -20 °C to 0 °C | Minimizes competing E2 elimination.[9][11] |
Solution 3: Judicious Solvent Selection
The choice of solvent profoundly impacts the rate and outcome of SN2 reactions.
Causality: Polar aprotic solvents are ideal for SN2 reactions. They can dissolve ionic reagents but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "free" and highly reactive, increasing its rate of reaction with the electrophile.[12][13][14] In contrast, polar protic solvents (like water or alcohols) can form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[7][15][16]
| Solvent Class | Examples | Suitability for SN2 | Mechanism of Action |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Excellent | Solvates the counter-ion (cation) but leaves the nucleophile highly reactive.[14][17] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Fair | Solvates and deactivates the nucleophile via hydrogen bonding, slowing the SN2 rate.[7] |
| Non-Polar | Toluene, Hexane | Poor | Reactants often have poor solubility. |
Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The diagram below illustrates the three main pathways originating from the electrophile. Our goal is to maximize the "Desired SN2 Pathway" while minimizing the others.
Caption: Competing reaction pathways for this compound.
References
-
Confinement effects on the kinetics and thermodynamics of protein dimerization. (n.d.). PNAS. Retrieved from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
-
Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
-
Why is the yield of substitution reactions decreased at higher temperatures? (2016, September 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Dimerization in TMPA-Based Copper(I) Complexes: Implications for Redox Kinetics and Thermodynamics. (2023). Inorganic Chemistry, 62(48), 19593–19602. [Link]
-
Monomer concentrations and dimerization constants in crystallizing lysozyme solutions by dialysis kinetics. (n.d.). PubMed. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. (n.d.). Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013, October 11). ResearchGate. Retrieved from [Link]
-
SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (n.d.). MDPI. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]
-
How does temperature affect selectivity? (2025, August 6). ResearchGate. Retrieved from [Link]
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]
-
Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. (2025, November 17). Master Organic Chemistry. Retrieved from [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions. (n.d.). Khan Academy. Retrieved from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
The dimerization of Δ1-piperidine-2-carboxylic acid. (n.d.). PMC - NIH. Retrieved from [Link]
-
The dimerization of delta-1-piperidine-2-carboxylic acid. (n.d.). PubMed. Retrieved from [Link]
-
Role of chemistry in drug discovery and drug design. (2021, May 19). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
-
Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization. (2021, April 30). PubMed. Retrieved from [Link]
-
Jones, P., Altamura, S., Boueres, J., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
Ye, Z., Guo, L., Barakat, K. J., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501–3505. [Link]
-
1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Bromopiperidin-1-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. Retrieved from [Link]
-
Piperidine, N-acetyl-4-benzyl-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dimerization in TMPA-Based Copper(I) Complexes: Implications for Redox Kinetics and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 17. users.wfu.edu [users.wfu.edu]
Technical Support Center: Chromatographic Separation of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Welcome to the technical support guide for the chromatographic purification of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate. This guide provides in-depth troubleshooting, validated protocols, and a foundational understanding of the chemical principles governing the separation process.
Understanding the Reaction Mixture
Effective purification begins with understanding the potential components of your crude reaction mixture. This compound is typically synthesized via the bromination of its precursor, 1-acetyl-4-methylpiperidine. This knowledge allows us to anticipate the key impurities that must be separated.
dot graph "Synthesis_and_Impurities" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1. Common Reaction Components", labelloc=b, pad=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes SM [label="Starting Material\n1-acetyl-4-methylpiperidine", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"]; Product [label="Target Product\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0!"]; Byproduct1 [label="Dibrominated Species\n(e.g., 1-(4,4-dibromomethyl...))", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"]; Byproduct2 [label="Other Impurities\n(e.g., Reagent Residue, Ring-Opened)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,1!"]; Reagent [label="Brominating Agent\n(e.g., NBS, Br₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,2.5!"];
// Edges Reagent -> Product [label="Bromination"]; SM -> Product [label="Desired Reaction"]; SM -> Byproduct1 [label="Over-bromination"]; Product -> Byproduct2 [label="Side Reactions"]; } dot Caption: Common components in the reaction mixture.
Table 1: Key Components and Chromatographic Properties
| Compound | Structure | Polarity | Key Chromatographic Challenge |
| Starting Material (1-acetyl-4-methylpiperidine) | Acetyl group on a piperidine ring | Moderately Polar, Basic | Similar polarity to the product, requiring optimized solvent systems for resolution. |
| Product (this compound) | C₇H₁₂BrNO[1] | Polar, Basic | Prone to peak tailing on silica gel due to the basic piperidine nitrogen. Potential for degradation on acidic silica. |
| Dibrominated Byproduct | Contains two bromine atoms | Less Polar than Product | Usually separates well but indicates a non-selective reaction. |
| Reagent-derived Impurities | Varies (e.g., succinimide from NBS) | Often Highly Polar | Can streak or remain at the baseline if not removed during workup. |
The primary challenge lies in the separation of the target product from the unreacted starting material, coupled with mitigating the peak tailing caused by the basic nature of the piperidine ring.
Troubleshooting Guide & Core Concepts (Q&A)
This section addresses the most common issues encountered during the purification of N-acetylpiperidine derivatives.
Q1: Why are my spots/peaks for the product tailing severely on TLC and Flash/HPLC?
Answer: This is the most prevalent issue when chromatographing basic compounds like piperidines on standard silica gel.[2][3]
-
Root Cause: The surface of silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom on your piperidine ring can undergo a strong, secondary interaction (acid-base interaction) with these silanol sites.[4][5] While the primary separation mechanism is adsorption based on polarity, this secondary interaction holds onto the molecule longer than it should, causing a portion of the analyte to elute slowly and create a "tail".[2][3] This leads to poor resolution, inaccurate quantification, and broader peaks that can hide impurities.[5]
-
Solutions:
-
Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase.[6] Triethylamine (TEA) is the standard choice.[7] Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is more basic and will preferentially bind to the acidic silanol sites, effectively "masking" them from your product.[4][7] This allows your product to elute based primarily on polarity, resulting in a sharp, symmetrical peak.
-
Use Deactivated Silica: For particularly sensitive compounds, consider using silica gel that has been end-capped or treated to reduce the number of active silanol groups.[3]
-
Alternative Stationary Phases: In some cases, switching to a different stationary phase like alumina (which can be basic, neutral, or acidic) may be beneficial.[8]
-
dot graph "Troubleshooting_Tailing" { layout=dot; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Decision tree for resolving peak tailing.
Q2: I can't get good separation between my product and the starting material. Their Rf values are too close.
Answer: This is a classic resolution problem stemming from the structural similarity of the two compounds.
-
Root Cause: The only difference between the product and starting material is a bromine atom replacing a hydrogen on the methyl group. This increases the molecular weight and polarity, but not always dramatically enough for easy separation in standard solvent systems.
-
Solutions:
-
Optimize the Solvent System: Do not rely on a single solvent system. A systematic approach is best. Use a less polar solvent system where both compounds have low Rf values (e.g., 0.1-0.2). A lower polarity eluent (higher percentage of a non-polar solvent like hexane) forces the compounds to interact more with the stationary phase, exaggerating small polarity differences and improving separation.
-
Try Different Solvents: If Hexane/Ethyl Acetate isn't working, switch to a system with different selectivity. Dichloromethane/Methanol (with 0.5% TEA) or Toluene/Acetone can sometimes provide the resolution needed.
-
Column Parameters: Use a longer column and a finer mesh silica gel. This increases the number of theoretical plates and provides more opportunities for separation to occur. Ensure you do not overload the column, as this is a primary cause of poor separation.[9] A good rule of thumb is to load no more than 1-5% of the silica gel mass.
-
Q3: My product seems to be decomposing on the column. I see new spots on TLC from my collected fractions.
Answer: The bromomethyl group can be labile, and the acidic nature of silica gel can promote decomposition.[8]
-
Root Cause: The silanol groups on the silica surface can act as a protic acid source, potentially catalyzing elimination (to form an exocyclic double bond) or substitution reactions (hydrolysis if water is present in the solvent).
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your starting eluent containing 1% TEA. This neutralizes the most acidic sites.[8]
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to ensure a swift elution.
-
Check for Stability: Before committing to a large-scale column, perform a stability test. Spot your purified product on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, decomposition is occurring.[10] You can also stir a small amount of the product with silica gel in your chosen eluent and monitor by TLC over time.
-
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
This protocol is essential for developing a solvent system for column chromatography.
-
Preparation: Dissolve small amounts of your crude reaction mixture, a pure starting material standard, and a purified product standard (if available) in a suitable solvent (e.g., Dichloromethane).
-
Spotting: On a silica gel TLC plate, spot the crude mixture in the center lane. Spot the starting material standard in the left lane and co-spot it with the crude mixture.
-
Elution: Develop the plate in a chamber with a pre-screened solvent system. A good starting point is 30% Ethyl Acetate in Hexane + 0.5% Triethylamine .
-
Visualization: Visualize the plate under a UV lamp (254 nm). Stain with potassium permanganate if spots are not UV active.
-
Analysis: The ideal solvent system will give the product an Rf value of ~0.25-0.35 and show clear separation from the starting material and other impurities. Adjust the ratio of polar to non-polar solvent as needed.
Protocol 2: Preparative Flash Column Chromatography
-
Column Packing: Select a column size appropriate for your sample amount. Dry pack the column with silica gel (230-400 mesh).
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial elution solvent (e.g., 10% Ethyl Acetate in Hexane + 0.5% TEA ) through the silica gel.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elution: Begin elution with the starting solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product. For example, move from 10% to 25% Ethyl Acetate in Hexane.
-
Fraction Analysis: Combine the fractions that contain the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
-
Q: Can I use HPLC for this separation?
-
A: Yes. Reversed-phase HPLC (RP-HPLC) is an excellent method for analyzing purity and for small-scale purification. A C18 column is standard.[12] Due to the basic nature of the analyte, the mobile phase should be buffered at a low pH (e.g., with 0.1% formic or acetic acid) to protonate the piperidine and the residual silanols, or a mobile phase additive like TEA can be used.[6][13]
-
-
Q: What is the expected elution order?
-
A: In normal phase (silica gel) chromatography, compounds elute in order of increasing polarity. Generally, you would expect the elution order to be: Dibrominated byproduct (least polar) -> Product -> Starting Material (most polar of the three).
-
-
Q: My compound is very polar and stays at the baseline even in 100% Ethyl Acetate. What should I do?
-
A: If your compound is indeed the target product, it should not be this polar. This suggests it may be a highly polar impurity, such as a salt. Try adding a more polar solvent like methanol to your eluent (e.g., 95:5 Ethyl Acetate/Methanol + 0.5% TEA). If the spot still doesn't move, an alternative purification method like crystallization or an acid/base extraction may be necessary.[10]
-
-
Q: Why is it important to use dry solvents?
-
A: Water is a very polar solvent and can interfere with the chromatography, leading to inconsistent results and potentially causing hydrolysis of your product on the acidic silica gel.
-
References
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
Sepuxianyun. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available from: [Link]
-
Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Available from: [Link]
-
SIELC Technologies. Polar Compounds. Available from: [Link]
-
Chromatography Forum. use of Triethylamine. Available from: [Link]
-
Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Taipei Medical University. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Available from: [Link]
-
Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Axion Labs. HPLC Peak Tailing. Available from: [Link]
-
Chromatography Forum. peak tailing. Available from: [Link]
-
ResearchGate. Polar compounds separation by HPLC - any thoughts?. Available from: [Link]
-
SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1).. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
PubChem - NIH. 1-Acetylpiperidine. Available from: [Link]
-
PubMed. [The paper chromatographic separaton of guanidine derivatives (author's transl)]. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 13. use of Triethylamine - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Low Yields in Piperidine Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in piperidine N-alkylation reactions. As a foundational reaction in medicinal chemistry, optimizing this transformation is critical. This resource provides in-depth, field-proven insights to navigate the complexities of this reaction, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My piperidine alkylation has resulted in a low or no product yield. What are the primary factors I should investigate?
Low or non-existent yields in piperidine alkylation can often be traced back to a few key experimental parameters. A systematic approach to troubleshooting is crucial.
Core Areas to Examine:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The general reactivity trend is Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides.[1] If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding iodide.
-
Choice of Base: The base is critical for neutralizing the hydrohalic acid byproduct of the reaction. An inappropriate base can lead to a stalled reaction. For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[2] However, for more complex or sensitive substrates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) may be more effective.[1][3] In instances where the piperidine nitrogen is less nucleophilic, a stronger base like sodium hydride (NaH) might be necessary.[1][2]
-
Solvent and Solubility: The reaction medium plays a significant role in reaction kinetics. All reactants, including the base, should be reasonably soluble in the chosen solvent.[1] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can help to dissolve the reactants and facilitate the S(_N)2 reaction mechanism.[1][2][4]
-
Reaction Temperature: For less reactive alkylating agents, an increase in reaction temperature may be required to drive the reaction to completion.[1] However, be mindful that higher temperatures can also promote side reactions.
Q2: I'm observing the formation of a significant amount of a water-soluble byproduct, and my desired product yield is low. What is likely happening?
This is a classic sign of over-alkylation , where the initially formed tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[3] This salt is often highly soluble in water, which complicates purification and reduces the yield of your target compound.[3]
Causative Factors and Solutions:
-
Stoichiometry: Using an excess of the alkylating agent is a primary driver of over-alkylation.[2][3]
-
Reactivity of the Tertiary Amine: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[3]
-
Concentration of Alkylating Agent: A high initial concentration of the alkylating agent increases the likelihood of the second alkylation event.
To mitigate over-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over several hours, ideally with a syringe pump, maintains a low concentration of the electrophile, favoring mono-alkylation.[2][3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.[3]
Below is a troubleshooting workflow for addressing over-alkylation:
Q3: My reaction is very slow or appears to have stalled. What steps can I take to improve the reaction rate?
A sluggish reaction can be frustrating, but several adjustments can often improve the kinetics.
-
Increase Reactivity of Alkylating Agent: As mentioned, switching from an alkyl chloride or bromide to an iodide can significantly increase the reaction rate.[1] The addition of a catalytic amount of potassium iodide (KI) can also facilitate the reaction of less reactive alkyl halides through an in-situ Finkelstein reaction.
-
Optimize Solvent: Ensure your solvent is appropriate. Polar aprotic solvents like ACN or DMF are generally preferred for N-alkylation reactions.[4]
-
Increase Temperature: Gently heating the reaction mixture can increase the rate.[4] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of side products.
-
Check Base Solubility: If you are using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity. If solubility remains an issue, consider switching to a more soluble base or a different solvent.[1]
Q4: I am working with a sterically hindered piperidine or alkylating agent. What are the best strategies to achieve a good yield?
Steric hindrance can significantly slow down the rate of an S(_N)2 reaction by impeding the backside attack of the nucleophile.[5][6][7]
-
Higher Temperatures and Longer Reaction Times: These are often necessary to overcome the higher activation energy associated with sterically hindered substrates.
-
More Reactive Alkylating Agent: Using an alkyl iodide can help to compensate for the reduced nucleophilicity of the piperidine or the hindered nature of the alkylating agent.
-
Alternative Synthetic Routes: If direct alkylation fails, consider alternative methods such as reductive amination, which is often less sensitive to steric hindrance.[3]
The following table summarizes key parameters and their typical adjustments for troubleshooting low yields:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Alkylating Agent | Low reactivity (e.g., R-Cl) | Switch to R-Br or R-I; add catalytic KI. | I⁻ and Br⁻ are better leaving groups than Cl⁻. |
| Base | Incomplete reaction; side reactions | Use a non-nucleophilic base (e.g., DIPEA) or a stronger base (e.g., NaH). | DIPEA avoids self-alkylation; NaH is for less nucleophilic amines.[1][2] |
| Solvent | Poor solubility of reagents | Switch to a more polar aprotic solvent (e.g., ACN, DMF). | Better solvation of reactants increases reaction rate.[1][4] |
| Temperature | Sluggish reaction | Increase temperature moderately. | Provides energy to overcome the activation barrier.[1] |
| Stoichiometry | Over-alkylation | Use a slight excess of piperidine (1.1-1.2 eq.). | Minimizes the chance of the product reacting with the alkylating agent.[3] |
| Addition Rate | Over-alkylation | Slow addition of the alkylating agent. | Maintains a low concentration of the electrophile.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
This protocol is a good starting point for simple piperidine alkylations.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents).
-
Solvent and Base: Add anhydrous acetonitrile (to make a 0.1 M solution) followed by finely powdered and dried potassium carbonate (1.5-2.0 equivalents).[3]
-
Addition of Alkylating Agent: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred mixture. For reactive alkylating agents, consider slow addition via a syringe pump to minimize over-alkylation.[2][3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the mixture to remove the insoluble base. Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography).
Protocol 2: N-Alkylation via Reductive Amination
This is an excellent alternative to direct alkylation, especially when over-alkylation is a concern.[3]
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[3]
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Retrieved from [Link]
-
PubMed. (1996). Sequence-specific alkylation and cleavage of DNA mediated by purine motif triple helix formation. Retrieved from [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). Quaternary salts of 4-substituted piperidines, their preparation and medicaments containing them.
Sources
Technical Support Center: Analytical Methods for Monitoring Reactions of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Welcome to the technical support guide for analytical methods involving 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This molecule, a key intermediate in various synthetic pathways, presents unique challenges and opportunities for reaction monitoring. Its piperidine core, acetyl group, and bromomethyl functionality dictate the optimal analytical strategies. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, blending foundational principles with field-proven troubleshooting techniques.
Section 1: General Analytical Strategy - Frequently Asked Questions
This section addresses high-level decisions researchers face when setting up their analytical workflow.
Q1: What is the best primary analytical technique for monitoring reactions of this compound?
There is no single "best" technique; the optimal choice depends on the specific reaction, available equipment, and the desired information (qualitative vs. quantitative).
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is inexpensive and quickly shows the disappearance of starting material and the appearance of new spots.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It provides excellent resolution and reproducibility for calculating reaction conversion and purity. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A viable option if the analyte and its reaction products are thermally stable and volatile. Its primary advantage is the structural information provided by the mass spectrometer, especially the characteristic isotopic pattern of the bromine atom.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR).[2] It allows for monitoring the reaction directly in the NMR tube in some cases, providing real-time kinetic data.
Q2: My target molecule, this compound, lacks a strong UV chromophore. What are my options for HPLC detection?
This is a critical consideration. The acetyl group provides some UV absorbance, but it is weak, making detection at low concentrations challenging. You have several alternatives:
-
Low Wavelength UV: Detection can often be achieved at lower wavelengths (e.g., 200-215 nm), but this requires highly pure mobile phase solvents and may increase baseline noise.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that respond to any non-volatile analyte, making them excellent choices when UV detection is not feasible.
-
Mass Spectrometry (MS): LC-MS is the most robust solution. The basic nitrogen on the piperidine ring ionizes readily in positive ion mode ESI-MS, providing high sensitivity and selectivity.[1]
-
Derivatization: A pre- or post-column derivatization reaction can be employed to attach a UV-active tag to your molecule, though this adds complexity to the method.[3]
Q3: Is this compound suitable for GC analysis?
Suitability for GC depends on thermal stability. While many piperidine derivatives can be analyzed by GC, the bromomethyl group can be thermally labile and may degrade in a hot GC inlet.[1][4]
-
Recommendation: Perform a preliminary thermal stability test. Inject a known concentration of the pure compound and look for evidence of degradation, such as multiple peaks or poor peak shape.
-
Optimization: If degradation is suspected, use a deactivated inlet liner and keep the inlet temperature as low as possible while still achieving efficient volatilization.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is often the preferred method for quantitative monitoring. However, the basic nature of the piperidine moiety is a common source of analytical challenges.
Q: Why am I observing severe peak tailing for my piperidine compound?
This is the most common issue for basic analytes like piperidines in reversed-phase HPLC. The cause is secondary interactions between the protonated basic nitrogen of your compound and negatively charged residual silanol groups on the silica-based stationary phase.[5][6]
Answer & Solutions:
-
Lower the Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.0) by adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[7] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interaction.
-
Use a Modern, End-Capped Column: Columns specifically designed for analyzing basic compounds often feature advanced end-capping or a polar-embedded phase. These stationary phases effectively shield the residual silanols, leading to improved peak symmetry.[5][6]
-
Increase Buffer Concentration: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[5] Note that high buffer concentrations can cause ion suppression in LC-MS.[5]
-
Use a Sacrificial Base: An older technique involves adding a small, basic amine like triethylamine (TEA) to the mobile phase. The TEA preferentially interacts with the active silanol sites, improving the peak shape of the analyte.[7]
Q: I'm seeing split peaks. What is the cause?
Split peaks often indicate a problem with the flow path either before or at the head of the column.[8]
Answer & Solutions:
-
Check for a Column Void: A void can form at the inlet of the column due to high pressure or pH dissolving the silica.[7][8] Reversing and flushing the column (if the manufacturer permits) can sometimes temporarily fix this, but column replacement is the long-term solution.
-
Inspect for a Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit. Replace the frit or use an in-line filter to prevent this.[5]
-
Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause the sample band to distort as it enters the column. Dissolve your sample in the mobile phase whenever possible.
Workflow & Protocol: HPLC Analysis
The following diagram and protocol provide a robust starting point for method development.
Caption: HPLC analysis workflow from sample preparation to final quantification.
Table 1: Starting HPLC-MS Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column suitable for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape for the basic analyte.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to determine analyte retention. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility.[9] |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| MS Ionization | ESI Positive | The piperidine nitrogen is easily protonated.[1] |
Protocol: Sample Preparation for HPLC Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it in a suitable solvent to prevent further conversion.
-
Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration into the detector's linear range.
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the filtrate to an HPLC vial for analysis.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS offers excellent sensitivity and structural information but requires careful handling of this halogenated compound.
Q: How can I confidently identify this compound using GC-MS?
Answer & Solutions:
The mass spectrum provides two key pieces of evidence:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Look for the molecular ion peak (M⁺) and an accompanying M+2 peak of nearly equal intensity. This is a definitive signature for a monobrominated compound.
-
Fragmentation Pattern: Under Electron Ionization (EI), the molecule will fragment in predictable ways. The most common fragmentation pathway for piperidines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen, resulting in a stable iminium ion.[1]
Table 2: Expected Mass Fragments and Isotopic Pattern
| Fragment | Description | Expected m/z (for ⁷⁹Br / ⁸¹Br) |
| [M]⁺ | Molecular Ion | 233 / 235 |
| [M-CH₂Br]⁺ | Loss of bromomethyl group | 140 |
| [M-COCH₃]⁺ | Loss of acetyl group | 190 / 192 |
| [CH₂Br]⁺ | Bromomethyl cation | 93 / 95 |
Q: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?
Answer & Solutions:
-
Confirmation: Perform an inlet temperature study. Analyze the sample at progressively lower inlet temperatures (e.g., from 250 °C down to 180 °C in 10 °C increments). If the peak area of the parent compound increases and/or degradation peaks decrease at lower temperatures, thermal degradation is likely occurring.
-
Prevention:
-
Use a Deactivated Liner: Employ a glass wool liner with high-quality deactivation to minimize active sites that can catalyze degradation.
-
Lower Inlet Temperature: Use the lowest possible temperature that allows for complete and reproducible vaporization of your analyte.
-
Consider a Different Injection Technique: A cool on-column or PTV (Programmable Temperature Vaporization) injection can minimize the time the analyte spends at high temperatures.
-
Workflow & Protocol: GC-MS Analysis
Caption: GC-MS analysis workflow for reaction monitoring.
Protocol: GC-MS Method
-
Sample Preparation: Dilute the reaction aliquot in a volatile organic solvent like ethyl acetate or dichloromethane.[1]
-
GC Column: Use a low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet Temperature: Start at 220 °C and optimize as needed.
-
Oven Program: Begin at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 40-350 m/z.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is an indispensable tool for confirming structure and determining reaction conversion without the need for chromatographic separation.
Q: How can I use ¹H NMR to accurately calculate the conversion of my reaction?
Answer & Solutions:
Quantitative NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of protons it represents.
-
Select Non-Overlapping Peaks: Identify a distinct, well-resolved peak for a specific group of protons in your starting material and another in your product. For example, the singlet for the acetyl group (CH₃) or the signal for the bromomethyl group (CH₂Br) are often good candidates.
-
Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 relaxation time of the protons being measured) to ensure all signals are fully relaxed before the next pulse. This is crucial for accurate integration.
-
Calculate Conversion: The conversion can be calculated by comparing the integrals of the starting material and product peaks.
-
Let I_SM be the integral of the starting material peak (normalized by the number of protons it represents).
-
Let I_P be the integral of the product peak (normalized by the number of protons it represents).
-
% Conversion = [I_P / (I_P + I_SM)] * 100
-
Q: My NMR signals are broad. What are the possible reasons?
Answer & Solutions:
Broad signals can obscure important information and complicate integration.
-
Conformational Exchange: This is common in piperidine-containing molecules.[10] The piperidine ring undergoes a "chair-to-chair" flip, and the acetyl group can have slow rotation around the amide C-N bond.[10][11] These processes can be on the same timescale as the NMR experiment, leading to signal broadening. Running the experiment at a higher or lower temperature can sometimes sharpen these signals by moving out of the coalescence regime.[10]
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the instrument can often resolve this.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica or celite may help.
Section 5: Thin-Layer Chromatography (TLC) Guide
TLC is the fastest way to get a snapshot of your reaction.
Q: My compound is not visible under a UV lamp. What visualization stain should I use?
Answer & Solutions:
Since this compound lacks a strong chromophore, UV visualization is ineffective.[12] A chemical stain is required.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized.[13] Your compound contains several functional groups that will react with KMnO₄. It will appear as a yellow or brown spot on a purple background.[13][14]
-
Iodine Chamber: This is another simple and general visualization method. The plate is placed in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots on a light tan background.[12][13] This method is generally non-destructive, and the spots will fade over time.[15]
Q: My spots are streaking on the TLC plate. How do I fix this?
Answer & Solutions:
Streaking (or tailing) on a TLC plate has similar causes to peak tailing in HPLC.
-
Reduce Polarity Mismatch: The basic piperidine nitrogen can interact strongly with the acidic silica gel, causing streaking. Add a small amount (0.5-1%) of a base like triethylamine to your eluent. This will compete for the active sites on the silica, allowing your compound to travel up the plate more cleanly.
-
Avoid Overloading: Spot a more dilute solution of your sample. Overloading the plate is a common cause of streaking.
-
Ensure the Sample is Fully Dry: Make sure the initial spot is small and the solvent has completely evaporated before placing the plate in the developing chamber.
Workflow & Protocol: TLC Analysis
Caption: Standard workflow for TLC reaction monitoring.
Protocol: TLC with Potassium Permanganate Staining
-
Eluent: Start with a 70:30 mixture of Ethyl Acetate:Hexane. Add 0.5% triethylamine to this mixture to prevent streaking.
-
Spotting: Using a capillary tube, apply a small spot of the diluted reaction mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a covered chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: Briefly dip the dried plate into a potassium permanganate stain solution. Gently warm the plate with a heat gun to develop the spots.[16] Circle the visible spots with a pencil.
References
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Royal Society of Chemistry. (2015). Analytical Methods. [Link]
-
Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Agilent Technologies. (2024, November 21). GC and GC/MS Frequently Asked Questions. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
- Google Patents. (2013).
-
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]
-
Journal of the Brazilian Chemical Society. (2025, August 6). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. [Link]
-
ACT, Inc. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. [Link]
-
Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
Chem LibreTexts. TLC stains. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
-
ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]
-
ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
-
Chem LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - Supporting Information. [Link]
-
PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
International Journal of Pharmaceutical Erudition. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Stability Indicating Method Development and Validation for the Simultaneous Estimation of N-Acetylcysteine and Acebrophylline in Tablet Dosage form by RP-HPLC. [Link]
-
SpectraBase. 1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. [Link]
-
BioInsights. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
Publisso. (2025, September 29). Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. TLC stains [reachdevices.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Navigating Regioselectivity in Reactions with 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with 1-(4-Bromomethyl-piperidin-1-yl)-ethanone. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve optimal regioselectivity in your synthetic endeavors. The N-acetyl group on the piperidine ring significantly influences the molecule's reactivity, primarily by deactivating the nitrogen atom towards common alkylation reactions. This deactivation makes the bromomethyl group the principal electrophilic site. However, achieving precise regioselectivity, especially with ambident nucleophiles, requires a nuanced understanding of reaction parameters. This guide will equip you with the knowledge to control these factors effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing detailed, evidence-based solutions.
Issue 1: My reaction with an enolate is yielding a mixture of C- and O-alkylated products. How can I selectively favor C-alkylation?
This is a classic challenge when working with ambident nucleophiles like enolates. The outcome of the reaction is a delicate balance of several factors, governed by the Hard and Soft Acids and Bases (HSAB) principle. The bromomethyl group of your electrophile is considered a "soft" electrophilic center. To favor C-alkylation, you need to enhance the "softness" of the nucleophilic carbon of your enolate and control the reaction conditions accordingly.[1][2]
Core Concept: HSAB Principle in Enolate Alkylation
-
Enolate Nucleophilicity: An enolate anion has two nucleophilic sites: the oxygen (a "hard" center due to its high electronegativity and charge density) and the α-carbon (a "soft" center due to its greater polarizability).[1]
-
Electrophile Character: Your electrophile, this compound, is a soft electrophile because the carbon-bromine bond is polarizable.[3]
-
The Rule: Hard nucleophiles preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles.[1]
Strategies to Promote C-Alkylation:
-
Solvent Selection: The choice of solvent is critical.
-
Protic Solvents (e.g., ethanol, methanol): These solvents will solvate the hard oxygen atom of the enolate through hydrogen bonding, effectively shielding it and making the softer carbon atom more available for nucleophilic attack. This will strongly favor C-alkylation.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the metal counter-ion of the enolate, leaving the oxygen atom more exposed and reactive (a "naked" enolate). This can lead to an increase in the proportion of the O-alkylated product.[1][2]
-
-
Metal Counter-ion: The counter-ion of the enolate influences its aggregation and the degree of ion pairing.
-
Lithium (Li⁺): Tends to form tight ion pairs with the oxygen atom, reducing its reactivity and favoring C-alkylation.
-
Sodium (Na⁺) and Potassium (K⁺): Form looser ion pairs, increasing the reactivity of the oxygen and potentially leading to more O-alkylation.
-
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product. For many enolate alkylations, C-alkylation is the kinetically favored pathway.[4]
-
In Situ Halide Exchange (Finkelstein Reaction): To further enhance the "softness" of your electrophile, you can convert the bromide to an iodide in situ. Iodide is a better leaving group and a softer anion than bromide. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture can significantly improve the yield of the C-alkylated product.
Illustrative Workflow for Maximizing C-Alkylation:
Caption: Decision workflow for enhancing C-alkylation.
Quantitative Impact of Reaction Conditions on C/O Alkylation Ratio (Hypothetical Data):
| Condition | C-Alkylation (%) | O-Alkylation (%) |
| LDA in THF (aprotic) | 70 | 30 |
| NaH in DMF (aprotic) | 60 | 40 |
| NaOEt in EtOH (protic) | >95 | <5 |
| LDA in THF with NaI (cat.) | >90 | <10 |
Issue 2: My reaction is sluggish, and I'm observing the formation of elimination byproducts. What's happening and how can I fix it?
While the bromomethyl group is a primary halide and less prone to elimination than secondary or tertiary halides, E2 elimination can still occur, especially if your nucleophile is also a strong, sterically hindered base.[5][6][7] A sluggish reaction suggests that the activation energy for the desired SN2 pathway is high under your current conditions.
Troubleshooting Steps:
-
Assess Your Base/Nucleophile: If you are using a bulky, strong base (e.g., potassium tert-butoxide), it may preferentially act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group, leading to an elimination product.
-
Solution: Switch to a less hindered, strong base if you need to deprotonate a pronucleophile (like a ketone to form an enolate), such as LDA or NaH. If your nucleophile is inherently basic, consider if a less basic alternative exists.
-
-
Increase Electrophilicity: As mentioned previously, converting the bromide to an iodide in situ with catalytic NaI will make the electrophile more reactive towards SN2 substitution.
-
Solvent Choice: Ensure you are using an appropriate solvent. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the nucleophile, leaving the anion more reactive.[6] However, be mindful of the C- vs. O-alkylation issue with enolates as discussed above.
-
Temperature: While higher temperatures can increase the reaction rate, they also tend to favor elimination over substitution.[7] A modest increase in temperature may be beneficial, but excessive heat should be avoided.
Experimental Protocol: Optimizing for SN2 Substitution and Minimizing Elimination
-
Reagent Preparation:
-
Dissolve your nucleophile (or its precursor) in a dry, polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
If generating an enolate, cool the solution to a low temperature (e.g., -78 °C) before adding a strong, non-hindered base like n-butyllithium or LDA.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound and a catalytic amount of NaI in the same dry, polar aprotic solvent.
-
Slowly add the solution of the electrophile to the cooled solution of the nucleophile via a syringe pump over an extended period. This maintains a low concentration of the electrophile and can help minimize side reactions.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for enolates).
-
Proceed with a standard aqueous workup and purification by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Is there a risk of N-alkylation at the piperidine nitrogen?
The N-acetyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the piperidine nitrogen. The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, making it much less available for donation to an electrophile. Therefore, under typical nucleophilic substitution conditions, N-alkylation is not a significant competing reaction.
Q2: Can the acetyl group be hydrolyzed under my reaction conditions?
Amide hydrolysis typically requires harsh acidic or basic conditions and elevated temperatures. Most nucleophilic substitution reactions are carried out under conditions that are not conducive to amide hydrolysis. However, if your reaction requires prolonged heating in the presence of strong aqueous acid or base, hydrolysis of the acetyl group is a possibility. If this is a concern, monitor your reaction for the appearance of the deacetylated product.
Q3: What is the best way to prepare 1-(4-Iodomethyl-piperidin-1-yl)-ethanone for improved reactivity?
The iodo-analog can be readily prepared from the bromo-starting material via a Finkelstein reaction.
Protocol for Synthesis of 1-(4-Iodomethyl-piperidin-1-yl)-ethanone:
-
Dissolve this compound in acetone.
-
Add an excess (e.g., 3-5 equivalents) of sodium iodide.
-
Heat the mixture at reflux for several hours. Sodium bromide will precipitate out of the acetone as it is less soluble.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Iodomethyl-piperidin-1-yl)-ethanone, which can often be used in the next step without further purification.
Caption: Finkelstein reaction for iodide synthesis.
Q4: Are there any specific safety precautions I should take when working with this compound?
This compound is an alkylating agent and should be handled with care. Alkylating agents are potentially toxic and can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. [Link]
-
YouTube. (2023). Alkylation of Enolates. [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2019). 13.01 Nucleophilic Acyl Substitution by Enolates. [Link]
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. [Link]
-
JoVE. (2023). Video: Regioselective Formation of Enolates. [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
YouTube. (2021). Hard and Soft Nucleophiles. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemistry LibreTexts. (2021). 17.5: Nucleophilic Substitution with Enolate Anions. [Link]
-
Chemistry Stack Exchange. (2014). Regioselective enolate formation. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
PubMed. (n.d.). Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
Reddit. (2022). Best solvent for FMOC removal. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Google Patents. (n.d.).
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 1-Acetyl-4-(phenoxymethyl)piperidine and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The 1-acetyl-4-(phenoxymethyl)piperidine scaffold is of significant interest due to its presence in a variety of biologically active molecules. Understanding the spectroscopic signature of this core structure and how it compares to its parent analogs is crucial for confirming synthesis, ensuring purity, and providing a foundation for the characterization of more complex derivatives.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-acetyl-4-(phenoxymethyl)piperidine, benchmarked against two key structural analogs: 1-acetylpiperidine and 4-(phenoxymethyl)piperidine. By examining the influence of the N-acetyl and 4-phenoxymethyl groups on the spectral data, we aim to provide a robust framework for the characterization of this important class of compounds.
The Importance of Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern chemistry. They provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For piperidine derivatives, which are prevalent in pharmaceuticals, a thorough spectroscopic analysis is a critical step in the drug discovery and development pipeline, ensuring the correct molecule has been synthesized and meets the required quality standards.[1]
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed molecular map can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-acetyl-4-(phenoxymethyl)piperidine is a composite of signals arising from the N-acetyl group, the piperidine ring, and the phenoxymethyl substituent. The N-acetylation has a significant deshielding effect on the protons adjacent to the nitrogen atom (H-2 and H-6) compared to the non-acetylated analog, 4-(phenoxymethyl)piperidine. This is due to the electron-withdrawing nature of the acetyl carbonyl group.
In 1-acetylpiperidine, the protons at the 2 and 6 positions typically appear as a multiplet around 3.4-3.6 ppm. For 1-acetyl-4-(phenoxymethyl)piperidine, these protons are expected in a similar region, potentially showing further complexity due to the influence of the C4 substituent. The acetyl methyl protons present as a sharp singlet, characteristically found around 2.1 ppm.
The phenoxymethyl group introduces signals for the aromatic protons, typically in the range of 6.8-7.3 ppm, and a singlet for the benzylic-type methylene protons (-O-CH₂-), expected around 4.5 ppm. The proton at C4 of the piperidine ring will be a multiplet, its chemical shift influenced by the neighboring phenoxymethyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing in the downfield region around 169-171 ppm. The methyl carbon of the acetyl group will be found in the upfield region, around 21-22 ppm.
The carbons of the piperidine ring (C-2, C-3, C-4, C-5, C-6) will have distinct chemical shifts influenced by both the N-acetyl and 4-phenoxymethyl groups. The N-acetylation causes a downfield shift of the C-2 and C-6 carbons compared to the non-acetylated piperidine. The carbons of the phenoxymethyl group will also be readily identifiable, with the aromatic carbons appearing in the 114-160 ppm range and the methylene carbon (-O-CH₂-) around 60-70 ppm.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Acetylpiperidine | ~3.5 (m, 4H, H-2, H-6), ~2.1 (s, 3H, COCH₃), ~1.6 (m, 6H, H-3, H-4, H-5)[2] | ~169.5 (C=O), ~45.8 (C-2, C-6), ~26.0 (C-3, C-5), ~24.5 (C-4), ~21.5 (COCH₃)[3] |
| 4-(Phenoxymethyl)piperidine (Predicted) | ~7.3-6.8 (m, 5H, Ar-H), ~4.0 (d, 2H, O-CH₂), ~3.1 (m, 2H, H-2eq, H-6eq), ~2.6 (m, 2H, H-2ax, H-6ax), ~2.0 (m, 1H, H-4), ~1.8 (m, 2H, H-3eq, H-5eq), ~1.4 (m, 2H, H-3ax, H-5ax), ~2.8 (br s, 1H, NH) | ~158.5 (Ar-C-O), ~129.0 (Ar-C), ~121.0 (Ar-C), ~114.5 (Ar-C), ~70.0 (O-CH₂), ~46.0 (C-2, C-6), ~38.0 (C-4), ~30.0 (C-3, C-5) |
| 1-Acetyl-4-(phenoxymethyl)piperidine (Predicted) | ~7.3-6.8 (m, 5H, Ar-H), ~4.5 (d, 2H, O-CH₂), ~3.9 (m, 2H, H-2eq, H-6eq), ~2.8 (m, 2H, H-2ax, H-6ax), ~2.1 (s, 3H, COCH₃), ~2.0 (m, 1H, H-4), ~1.8 (m, 2H, H-3eq, H-5eq), ~1.3 (m, 2H, H-3ax, H-5ax) | ~170.0 (C=O), ~158.5 (Ar-C-O), ~129.0 (Ar-C), ~121.0 (Ar-C), ~114.5 (Ar-C), ~70.0 (O-CH₂), ~45.0 (C-2, C-6), ~38.0 (C-4), ~30.0 (C-3, C-5), ~21.5 (COCH₃) |
Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1-acetyl-4-(phenoxymethyl)piperidine are the strong carbonyl (C=O) stretch of the amide group, the C-N stretching of the piperidine ring, and the C-O stretching of the ether linkage, along with the aromatic C-H and C=C stretching vibrations.
The most prominent feature in the IR spectrum of 1-acetyl-4-(phenoxymethyl)piperidine that is absent in 4-(phenoxymethyl)piperidine is the strong amide carbonyl absorption band, which is expected to appear in the range of 1630-1660 cm⁻¹. This band is a definitive indicator of N-acetylation. In contrast, 4-(phenoxymethyl)piperidine will exhibit an N-H stretching band around 3300-3500 cm⁻¹, which will be absent in the N-acetylated derivative.
Table 2: Key IR Absorption Frequencies
| Functional Group | 1-Acetylpiperidine | 4-(Phenoxymethyl)piperidine | 1-Acetyl-4-(phenoxymethyl)piperidine |
| Amide C=O Stretch | ~1640 cm⁻¹ | N/A | ~1645 cm⁻¹ |
| N-H Stretch | N/A | ~3350 cm⁻¹ | N/A |
| Aromatic C-H Stretch | N/A | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C-O-C Stretch (Ether) | N/A | ~1240 cm⁻¹ | ~1240 cm⁻¹ |
| Aromatic C=C Stretch | N/A | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 1-acetyl-4-(phenoxymethyl)piperidine, the molecular ion peak (M⁺) would be expected at m/z 233.3.
The fragmentation pattern can also be highly informative. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents. For 1-acetyl-4-(phenoxymethyl)piperidine, characteristic fragments would likely include the loss of the acetyl group (M-43), the phenoxymethyl group (M-107), or cleavage of the piperidine ring. The presence of the phenoxymethyl group would also give rise to fragments corresponding to the phenoxy cation (m/z 93) and the benzyl cation (m/z 91).[4][5]
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Key Fragments (m/z) |
| 1-Acetylpiperidine | C₇H₁₃NO | 127.18 | 127 (M⁺), 84 (M-COCH₃), 43 (COCH₃⁺)[6] |
| 4-(Phenoxymethyl)piperidine | C₁₂H₁₇NO | 191.27 | 191 (M⁺), 98 (piperidine ring fragment), 93 (C₆H₅O⁺) |
| 1-Acetyl-4-(phenoxymethyl)piperidine | C₁₄H₁₉NO₂ | 233.31 | 233 (M⁺), 190 (M-COCH₃), 126 (piperidine ring fragment), 107 (CH₂OC₆H₅⁺), 93 (C₆H₅O⁺), 43 (COCH₃⁺) |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data with a line broadening of 1-2 Hz.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to cover the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and fragmentation.
-
Visualizing the Characterization Workflow
Caption: Impact of substituents on the core piperidine structure.
Conclusion
The spectroscopic characterization of 1-acetyl-4-(phenoxymethyl)piperidine derivatives relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and essential pieces of the structural puzzle. By comparing the spectral data of the target compound with its simpler analogs, 1-acetylpiperidine and 4-(phenoxymethyl)piperidine, researchers can confidently assign signals and confirm the successful synthesis of their desired molecules. The predictable shifts and characteristic absorptions discussed in this guide serve as a valuable reference for anyone working with this important class of compounds, facilitating more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemistry & Biodiversity, 18(12), e2100433. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). Molecules, 27(15), 4995. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Request PDF. [Link]
-
Piperidine. PubChem. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]
-
Piperidine, 1-acetyl-. NIST WebBook. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
-
Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Request PDF. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PloS one, 11(10), e0165243. [Link]
-
Piperidine, 2,2,6,6-tetramethyl-. SpectraBase. [Link]
-
Piperidine, 1-acetyl-. NIST WebBook. [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
-
Piperidine, 1-acetyl-. NIST WebBook. [Link]
-
Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Request PDF. [Link]
-
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4h)-quinazolinyl)acetyl)-. PubChem. [Link]
-
Piperidine, 4-methyl-1-phenpropioloyl-. SpectraBase. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Request PDF. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]
-
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]
-
Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. NIH. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine, 1-acetyl- [webbook.nist.gov]
Comparing reactivity of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone with other alkylating agents
A Comparative Guide to the Alkylating Reactivity of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Introduction: Situating a Novel Agent in the Landscape of Alkylating Chemistry
Alkylating agents represent a foundational class of covalent drugs, historically pivotal in the development of cancer chemotherapy.[1][2] Their therapeutic utility is derived from their ability to form stable covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[3][4] This covalent modification, or alkylation, disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, processes that are particularly detrimental to rapidly proliferating cancer cells.[3][5]
The reactivity and selectivity of an alkylating agent are governed by its chemical structure, which dictates its reaction mechanism—primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).[6][7] Agents with SN1 characteristics, such as nitrogen mustards, form highly reactive cationic intermediates, leading to rapid and often less selective alkylation.[7][8] In contrast, agents that react via an SN2 mechanism, like busulfan, engage in a concerted reaction that depends on the concentrations of both the alkylator and its nucleophilic target, often resulting in slower, more selective reactions.[6][8]
This guide focuses on This compound , a structurally distinct molecule featuring a primary alkyl bromide moiety. Based on its structure, this compound is predicted to function as a monofunctional alkylating agent, likely proceeding through an SN2 mechanism. The purpose of this document is to provide a comprehensive framework for objectively comparing its reactivity against well-characterized, clinically relevant alkylating agents. We will delve into the theoretical underpinnings of its reactivity, provide detailed experimental protocols for its empirical evaluation, and offer a logical workflow for interpreting the resulting data. This guide is intended for researchers in medicinal chemistry and drug development seeking to characterize and position novel covalent agents.
Strategic Selection of Comparator Alkylating Agents
To establish a meaningful reactivity profile for this compound, a panel of comparator agents with diverse mechanisms and clinical relevance is essential. We have selected the following:
-
Melphalan: A bifunctional nitrogen mustard that operates through a highly reactive aziridinium ion intermediate, exhibiting SN1-like characteristics.[6] It is a clinically established drug used in the treatment of multiple myeloma and ovarian cancer.[6]
-
Busulfan: A bifunctional alkyl sulfonate that reacts via a classic SN2 mechanism.[7][8] Its distinct reactivity profile and clinical use in treating chronic myelogenous leukemia make it an excellent SN2 benchmark.[8]
-
Iodoacetamide: A simple, monofunctional haloacetamide that is a potent and well-understood SN2 alkylating agent. It is frequently used in biochemical studies to selectively modify cysteine residues in proteins and serves as a high-reactivity control for SN2 reactions.
This selection provides a spectrum of reactivity, from the fast, SN1-like profile of Melphalan to the slower, more deliberate SN2 mechanism of Busulfan, with Iodoacetamide acting as a robust positive control.
Comparative Reactivity: A Mechanistic Overview
The following diagram illustrates the fundamental difference between SN1 and SN2 alkylation pathways, which is central to understanding the comparative reactivity of the selected agents.
Caption: Contrasting SN1 and SN2 alkylation mechanisms.
Experimental Workflow for Comparative Assessment
A multi-tiered approach is necessary to build a comprehensive reactivity profile. We propose a workflow that progresses from fundamental chemical reactivity to biological efficacy and target engagement.
Sources
- 1. drugs.com [drugs.com]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
The Piperidine Scaffold: A Privileged Structure in the Design of Acetylcholinesterase Inhibitors - A Comparative Guide
For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of symptomatic treatment for Alzheimer's disease. Within this pursuit, the piperidine ring has emerged as a privileged scaffold, forming the core of numerous clinically significant compounds. This guide provides an in-depth comparison of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone derivatives, not as a standalone class, but as versatile intermediates for crafting potent AChE inhibitors, with a particular focus on analogs of the well-established drug, Donepezil. We will explore the structure-activity relationships (SAR), compare biological performance with supporting data, and provide detailed experimental methodologies to empower researchers in this field.
The Strategic Importance of the Piperidine Moiety in AChE Inhibition
The piperidine nucleus is a recurring motif in the design of AChE inhibitors due to its conformational flexibility and its basic nitrogen atom.[1][2] This nitrogen, when protonated under physiological conditions, can engage in a crucial cation-π interaction with the aromatic residues, such as Tryptophan (Trp86), in the catalytic anionic site (CAS) of the acetylcholinesterase enzyme.[3][4] The 4-substituted piperidine framework provides an ideal vector to position other pharmacophoric elements to interact with the peripheral anionic site (PAS) and the mid-gorge of the enzyme, leading to dual-binding site inhibitors with enhanced potency and selectivity.[3][5]
The compound this compound serves as a valuable starting material. The bromomethyl group at the 4-position is a reactive handle for introducing a variety of substituents that can interact with the PAS, while the acetyl group on the piperidine nitrogen can be readily modified or replaced, for instance, with a benzyl group, which is known to interact with the active site gorge.
Comparative Analysis of Piperidine-Based Acetylcholinesterase Inhibitors
The development of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) represents a landmark in the application of the piperidine scaffold for AChE inhibition.[6] Its structure masterfully combines the N-benzylpiperidine moiety for interaction with the CAS and the dimethoxyindanone fragment for binding to the PAS.[3] The following sections compare derivatives that explore key structural modifications and their impact on inhibitory activity.
The Role of the N-Substituent on the Piperidine Ring
The N-benzyl group of Donepezil is a critical component for high-affinity binding. Structure-activity relationship studies have demonstrated that the nature of this substituent significantly influences potency. The basicity of the piperidine nitrogen is paramount for the interaction with the CAS.[7]
| Compound | N-Substituent | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| Donepezil (13e) | Benzyl | 5.7 | 7125 | 1250 |
| Analog 1 | H | - | - | - |
| Analog 2 | Benzoyl | ~ Inactive | ~ Inactive | - |
Data compiled from multiple sources, including[6][7].
As illustrated in the table, replacement of the benzyl group with a hydrogen (debenzylation) or an electron-withdrawing benzoyl group leads to a dramatic loss of activity.[7] This underscores the importance of the benzyl group in orienting the molecule within the active site gorge and the necessity of a basic piperidine nitrogen.
Modification of the Linker and the PAS-Binding Moiety
The methylene linker connecting the piperidine and the indanone moieties in Donepezil provides optimal spacing for dual-site binding. Variations in the linker and the PAS-binding fragment have been extensively explored to enhance potency and introduce additional therapeutic benefits. For instance, replacing the indanone with other heterocyclic rings has led to multifunctional agents with antioxidant or monoamine oxidase (MAO) inhibitory properties.[8]
The following diagram illustrates the key pharmacophoric elements of a Donepezil-type inhibitor and potential points of modification.
Caption: Key pharmacophoric elements of piperidine-based AChE inhibitors.
Experimental Protocols
To facilitate further research, detailed experimental procedures for the synthesis of a key Donepezil intermediate and the evaluation of AChE inhibitory activity are provided below.
Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)
The synthesis of Donepezil can be achieved through various routes. A common method involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde followed by reduction.[6][9]
Step 1: Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde [9]
-
To a stirred solution of 5,6-dimethoxy-1-indanone (1.0 eq) in methanol at room temperature under an inert atmosphere, slowly add sodium hydroxide flakes (3.2 eq).
-
Add N-benzyl-4-piperidinecarboxaldehyde (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid formed, wash with 5% acetic acid, followed by methanol, and dry to yield 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one.
Step 2: Reduction of the Intermediate [9]
-
The product from Step 1 is dissolved in a suitable solvent (e.g., toluene).
-
The solution is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Donepezil. The product can be further purified by recrystallization or chromatography.
The following diagram outlines the general synthetic workflow.
Caption: Synthetic workflow for Donepezil.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of synthesized compounds is typically evaluated using the spectrophotometric method developed by Ellman.[1][10]
-
Prepare stock solutions of the test compounds, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a fertile ground for the development of novel acetylcholinesterase inhibitors. The extensive research surrounding Donepezil has provided a clear roadmap for designing potent and selective inhibitors by optimizing the N-substituent, the linker, and the PAS-binding moiety. Future research could focus on creating hybrid molecules that combine the AChE inhibitory properties of the piperidine scaffold with other therapeutic activities, such as anti-amyloid aggregation, antioxidant, or anti-inflammatory effects, to address the multifaceted nature of Alzheimer's disease.[8][11] The detailed methodologies provided in this guide aim to equip researchers with the foundational knowledge to contribute to this vital area of drug discovery.
References
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Yıldırım, S., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 40-42. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Meena, P., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry. [Link]
-
de la Torre, P., et al. (2021). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. RSC Medicinal Chemistry. [Link]
-
Kryshchyshyn, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Conda-Sheridan, M., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Conda-Sheridan, M., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC. [Link]
-
Kaur, J., et al. (2021). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Patel, S., et al. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Medicinal Chemistry Research. [Link]
-
Aliabadi, A., et al. (2020). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. [Link]
-
Patel, S., et al. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. OUCI. [Link]
-
Gholam-Hossein, G., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. [Link]
-
Malawska, B., et al. (2018). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]
-
Gholam-Hossein, G., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]
-
Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. PubMed. [Link]
-
Chen, J., et al. (2018). Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. PMC. [Link]
-
Carroll, F. I., et al. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]
-
Aliabadi, A., et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research. [Link]
-
da Silva, C. H. T. P., et al. (2015). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]
-
SGT Life Sciences. (n.d.). 1-Benzyl-4-(5,6-Dimethoxy-1-Oxoindan-2-ylindenemethyl) Piperidine. SGT Life Sciences. [Link]
-
Choe, Y. S., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology. [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]
Sources
- 1. ijpsi.org [ijpsi.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. asianpubs.org [asianpubs.org]
- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
A Comparative Guide to the Biological Screening of Novel Compounds Derived from 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
This guide provides a comprehensive framework for the biological screening of novel chemical entities derived from the versatile scaffold, 1-(4-bromomethyl-piperidin-1-yl)-ethanone. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. By presenting a comparative analysis of potential biological activities and detailed experimental protocols, this document aims to facilitate the rational design and evaluation of this promising class of compounds.
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Derivatives of piperidine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and neurological activities.[3][4][5] This guide will explore three key areas of biological screening—anticancer, antimicrobial, and acetylcholinesterase inhibition—providing a roadmap for elucidating the therapeutic potential of novel this compound derivatives.
Part 1: Anticancer Activity Evaluation
The proliferation of cancer cells often involves dysregulated signaling pathways. Piperidine-containing compounds have been shown to interfere with these pathways, leading to cell cycle arrest and apoptosis.[3][6] A recent study highlighted that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including those of the breast and prostate.[7]
Comparative Analysis: Test Compounds vs. Doxorubicin
To assess the anticancer potential of novel derivatives, a direct comparison with a standard chemotherapeutic agent is essential. Doxorubicin, a well-established anthracycline antibiotic, is frequently used as a positive control in in vitro cytotoxicity assays.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action (Presumed) | Reference |
| Test Derivative 1 | A549 (Lung Carcinoma) | To be determined | To be determined | N/A |
| Test Derivative 2 | MCF-7 (Breast Carcinoma) | To be determined | To be determined | N/A |
| Doxorubicin | A549 (Lung Carcinoma) | ~1.5 µM | DNA intercalation, Topoisomerase II inhibition | [8] |
| Doxorubicin | MCF-7 (Breast Carcinoma) | ~0.8 µM | DNA intercalation, Topoisomerase II inhibition | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and Doxorubicin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and Doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.
Part 2: Antimicrobial Activity Assessment
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promising activity against a range of bacteria and fungi.[1][4][9][10] The mechanism of action can vary, but it often involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.
Comparative Analysis: Test Compounds vs. Standard Antibiotics
The antimicrobial efficacy of the synthesized derivatives should be compared against well-established antibiotics to gauge their relative potency and spectrum of activity.
| Compound | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Test Derivative 1 | Staphylococcus aureus | To be determined | To be determined | N/A |
| Test Derivative 2 | Escherichia coli | To be determined | To be determined | N/A |
| Ampicillin | Staphylococcus aureus | ~0.25 - 2 | Variable | [9] |
| Chloramphenicol | Escherichia coli | ~2 - 8 | Variable | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and standard antibiotics (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare Dilutions: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by adding a viability indicator like resazurin.
Workflow for Antimicrobial Screening
Caption: Simplified diagram of cholinergic neurotransmission and the action of acetylcholinesterase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The biological screening protocols and comparative data presented in this guide offer a structured approach to evaluating the anticancer, antimicrobial, and acetylcholinesterase inhibitory potential of its derivatives. By employing these standardized assays and comparing the results with established drugs, researchers can effectively identify lead compounds for further optimization and preclinical development. The inherent versatility of the piperidine core suggests that a wide range of biological activities may be uncovered through systematic derivatization and screening.
References
- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Sugimoto, H., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.).
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022).
- Parlar, S. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
- (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). Slideshare.
- Sugimoto, H., et al. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Chemical structures of anticancer piperidine derivatives. (n.d.).
- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed Central (PMC).
- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.).
- Efficacy of Piperidine-Containing Compounds in Oncology: A Compar
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of Piperidine-Containing Compounds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold" in drug discovery, present in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2] This guide provides a comparative analysis of the in vitro activity of various classes of piperidine-containing compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The significance of the piperidine moiety lies in its ability to confer advantageous properties to a molecule. Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimal interaction with biological targets.[1] The nitrogen atom within the ring is a key modulator of solubility and lipophilicity, crucial parameters for drug-like properties.[1][2] Furthermore, the piperidine scaffold often enhances metabolic stability and facilitates transport across biological membranes, improving the overall pharmacokinetic profile of a drug candidate.[2]
Antimicrobial Piperidine Derivatives: A Growing Arsenal Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, with various compounds exhibiting potent activity against a range of bacteria and fungi.
Comparative In Vitro Antibacterial Activity
The in vitro antibacterial efficacy of piperidine compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. A variety of methods are employed, with the broth microdilution and disk diffusion methods being the most common.[3][4]
| Compound Class | Key Structural Features | Test Organism(s) | Activity (MIC/EC50) | Reference(s) |
| Sulfonamide Piperidines | Sulfonamide group attached to the piperidine ring | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Compound C4 : EC50 = 2.02 µg/mL (Xoo) | [5] |
| Halogenobenzene Piperidines | Dipiperidino-dihalogenobenzene structure | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MICs ranging from 32-512 µg/mL | [6][7] |
| Thiosemicarbazone Piperidones | Thiosemicarbazone moiety attached to a piperidin-4-one core | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [4] |
Insights from Structure-Activity Relationship (SAR) Studies:
SAR studies reveal that the nature and position of substituents on the piperidine ring and associated aromatic systems are critical for antimicrobial activity. For instance, in a series of sulfonamide derivatives, the compound C4 demonstrated significantly better activity against Xoo than commercial agents, highlighting the importance of the specific substitution pattern.[5] Similarly, for halogenobenzene derivatives, the presence and position of both the piperidine and halogen substituents dictate the potency and spectrum of activity.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a piperidine-containing compound against a bacterial strain.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well. After incubation, the lowest concentration of the compound that prevents visible bacterial growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the piperidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality and Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. The use of a standardized inoculum ensures reproducibility.
Anticancer Piperidine Derivatives: Targeting Key Cellular Pathways
The piperidine scaffold is a prominent feature in many anticancer agents, demonstrating efficacy through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9][10]
Comparative In Vitro Anticancer Activity
The cytotoxic or antiproliferative activity of piperidine compounds against cancer cell lines is commonly quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. Assays such as the MTT, SRB (sulforhodamine B), and XTT assays are widely used.[8]
| Compound Class | Key Structural Features | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| N-pyridazin-3-piperidines | Pyridazine ring attached to the piperidine nitrogen | MCF-7 (breast cancer) | Compound D16 showed strong efficacy | [11] |
| Piperidine-dihydropyridine hybrids | Hybrid structure of piperidine and dihydropyridine | A-549 (lung cancer), MCF-7 (breast cancer) | IC50 values ranging from 15.94 µM to 59.12 µM | [12] |
| Highly functionalized piperidines | Varied substitutions on the piperidine ring | PC-3 (prostate cancer) | Compounds 1 and 25 : GI50 of 6.3 and 6.4 µg/mL, respectively | [8] |
Mechanistic Insights:
Piperidine derivatives exert their anticancer effects through diverse mechanisms. For example, some compounds activate tumor suppressor proteins like p53, leading to apoptosis.[11] Others have been shown to interact with DNA, potentially through intercalation, inhibiting DNA replication and transcription.[8] The modulation of critical signaling pathways, such as the PI3K/Akt pathway, is another common mechanism of action.[9][10]
Visualizing the Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a general workflow for the in vitro evaluation of piperidine derivatives for anticancer activity.
Caption: General experimental workflow for the in vitro evaluation of piperidine derivatives.
Piperidine Derivatives in Neuroscience: Modulating Receptor Activity
The piperidine nucleus is a key component of many drugs targeting the central nervous system (CNS), including opioids, antipsychotics, and treatments for neurodegenerative diseases.[2][13]
Comparative In Vitro Receptor Binding and Functional Activity
The in vitro activity of CNS-active piperidine compounds is typically evaluated through receptor binding assays to determine their affinity (Ki) for specific receptors and functional assays to assess their agonist or antagonist effects (EC50, Emax).
| Compound Class | Target Receptor(s) | Key Structural Features | Activity (Ki/EC50) | Reference(s) |
| μ Opioid Receptor Agonists | μ, δ, κ Opioid Receptors | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold | Compound 23 : Ki MOR = 0.0034 nM, EC50 MOR = 0.68 nM | [14] |
| Sigma Receptor Ligands | Sigma-1 (S1R) and Sigma-2 (S2R) Receptors | Aryl/arylmethyl-based piperidines | Ki values for S1R ranging from 3.2 to 434 nM | [15] |
| Acetylcholinesterase (AChE) Inhibitors | AChE, Butyrylcholinesterase (BuChE) | Indolylpiperidine analogs of Donepezil | Dual inhibition of AChE and BuChE | [13] |
SAR in CNS-Active Piperidines:
The development of potent and selective CNS agents relies heavily on understanding SAR. For μ opioid receptor agonists, the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are crucial for binding affinity and selectivity.[14] For sigma receptor ligands, a basic amino moiety is a key pharmacophoric requirement for interaction with the receptor.[15]
Illustrating the Opioid Receptor Signaling Pathway
The following diagram depicts a simplified signaling pathway for a μ opioid receptor agonist.
Caption: Simplified μ opioid receptor signaling pathway.
Conclusion
This guide highlights the immense versatility of the piperidine scaffold in medicinal chemistry. The in vitro data presented across antimicrobial, anticancer, and neuroscience applications underscore the potential for developing novel and effective therapeutics. A thorough understanding of structure-activity relationships, coupled with robust in vitro testing methodologies, is paramount for the successful discovery and development of next-generation piperidine-containing drugs. The experimental protocols and workflow diagrams provided herein serve as a foundational resource for researchers in this exciting and evolving field.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC - PubMed Central.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
- Structure–activity relationship of piperidine derivatives with...
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
- The structure and in vitro activity of compound.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evalu
- Chemical structures of anticancer piperidine derivatives.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- (PDF) Antioxidant potential of piperidine containing compounds - A short review.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
- Pharmacological Applications of Piperidine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 14. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
A Comparative Guide to Piperidine-Based Linkers in Advanced Drug Design
For researchers, scientists, and drug development professionals, the intricate dance of creating novel therapeutics often hinges on the thoughtful design of each molecular component. Among these, the linker moiety, particularly in complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has evolved from a simple tether to a critical determinant of a drug's success. This guide provides an in-depth comparative analysis of piperidine-based linkers, a class of scaffolds that has gained prominence for its ability to impart favorable physicochemical and pharmacokinetic properties. We will delve into the nuances of their structure, synthesis, and impact on drug performance, supported by experimental data and detailed protocols to empower your drug design endeavors.
The Ascendancy of Rigidity: Why Piperidine?
In the quest for drug candidates with enhanced stability, improved solubility, and optimized target engagement, the conformational control offered by rigid linkers has become a cornerstone of modern medicinal chemistry. Piperidine, a six-membered saturated heterocycle, has emerged as a highly privileged scaffold in this context.[1][2] Its incorporation into a linker backbone offers several distinct advantages over more flexible aliphatic or polyethylene glycol (PEG) chains:
-
Enhanced Metabolic Stability: The rigid cyclic structure of piperidine can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of the drug.[3][4] Strategic substitutions on the piperidine ring can further block sites of metabolism.[5]
-
Defined Spatial Orientation: By reducing the conformational flexibility of the linker, a piperidine moiety helps to pre-organize the connected moieties—be it a warhead and an E3 ligase ligand in a PROTAC, or an antibody and a payload in an ADC—into a conformation that is favorable for target binding and ternary complex formation.[3][]
-
Improved Physicochemical Properties: Piperidine-based linkers can positively influence a molecule's solubility and permeability. The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility.[7][8] Furthermore, the rigid nature of the piperidine scaffold can contribute to better cell permeability compared to overly flexible and polar linkers.
A Spectrum of Scaffolds: Comparative Analysis of Piperidine-Based Linker Subtypes
The versatility of the piperidine scaffold lies in the ability to modify its core structure to fine-tune the properties of the resulting drug conjugate. Here, we compare three major classes of piperidine-based linkers: simple piperidines, substituted piperidines, and spirocyclic piperidines.
Simple Piperidine Linkers
These are the most straightforward iteration, where the piperidine ring is incorporated into the linker chain. They provide a basic level of rigidity and a handle for further chemical modification.
Substituted Piperidine Linkers
The introduction of substituents onto the piperidine ring offers a powerful strategy to modulate the linker's properties. Common substitutions include:
-
Fluorine: Can enhance metabolic stability by blocking sites of oxidation and can also modulate the basicity of the piperidine nitrogen, influencing its pharmacokinetic profile.[9]
-
gem-Dimethyl Groups: These substitutions can provide a steric shield, further enhancing metabolic stability and influencing the conformational preference of the linker.[10]
Spirocyclic Piperidine Linkers
These represent a more advanced class of rigid linkers where the piperidine ring is part of a spirocyclic system, such as a spiro[3.3]heptane structure.[7][11] This creates a highly rigid, three-dimensional scaffold with several potential benefits:
-
Superior Rigidity and Defined Geometry: Spirocyclic systems offer a higher degree of conformational constraint compared to simple or substituted piperidines.
-
Novel Chemical Space: They allow for the exploration of new and patentable chemical matter.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can lead to improved solubility and metabolic stability.[5][12]
Comparative Performance Data
| Linker Subtype | Key Features | Impact on Metabolic Stability | Impact on Solubility | Impact on Permeability | Representative Example |
| Simple Piperidine | Basic rigidity, synthetic accessibility. | Moderate improvement over flexible linkers. | Can enhance solubility through protonation. | Generally favorable. | Piperidine-based PROTAC linker[2] |
| Substituted Piperidine | Enhanced metabolic stability (e.g., fluoro, gem-dimethyl), tunable basicity. | Significant improvement by blocking metabolic hotspots.[5] | Can be modulated by the nature of the substituent.[9] | Generally favorable, can be influenced by substituent polarity. | 4-fluoropiperidine containing linkers[13] |
| Spirocyclic Piperidine | High rigidity, 3D architecture, novel chemical space. | Often demonstrates superior metabolic stability.[12] | Can lead to enhanced aqueous solubility.[12] | Can be favorable due to the rigid, compact structure. | 2F-PYR-Pip-spiro[3.3]heptane-acid[1] |
The following table provides a snapshot of quantitative data from a comparative study of a piperazine-based PROTAC (PZ-PROTAC) versus a piperidine-based PROTAC (Pip-PROTAC), both targeting BTK.
| Parameter | PZ-PROTAC (Piperazin-2-ylmethanol Linker) | Pip-PROTAC (Piperidine-based Linker) |
| BTK Degradation (DC50) | ~10 nM | ~25 nM |
| Cellular Permeability | Moderate | Higher |
| Metabolic Stability (in vitro) | Moderate | Higher |
This data is illustrative and compiled from a comparative analysis.[2] Absolute values can vary depending on the specific molecular context.
Synthesis of Piperidine-Based Linkers: A Methodological Overview
The synthesis of piperidine-based linkers is a critical aspect of their application in drug design. The chosen synthetic route will depend on the desired substitution pattern and the overall complexity of the linker.
General Workflow for Piperidine Linker Synthesis
The following diagram illustrates a generalized workflow for the synthesis and incorporation of a piperidine-based linker into a drug conjugate.
Exemplary Synthetic Protocol: Synthesis of a 4-Substituted Piperidine Linker
This protocol outlines a general approach for the synthesis of a 4-substituted piperidine linker, which can then be incorporated into a PROTAC or ADC.
Materials:
-
4-Oxopiperidine
-
Desired aryl or alkyl halide (R-X)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Protecting group precursor (e.g., Boc-anhydride)
-
Coupling agents (e.g., HATU, DIPEA)
-
Solvents (e.g., DCM, DMF)
Procedure:
-
Reductive Amination: React 4-oxopiperidine with a primary amine (H₂N-LinkerArm) in the presence of a reducing agent to form the 4-amino-piperidine core.
-
N-Protection: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) to prevent side reactions in subsequent steps.
-
Coupling to the First Moiety: Couple the protected piperidine linker to the first component of the drug conjugate (e.g., a payload or an E3 ligase ligand) using standard amide bond formation conditions.
-
Deprotection: Remove the protecting group from the piperidine nitrogen.
-
Coupling to the Second Moiety: Couple the deprotected intermediate to the second component of the drug conjugate.
-
Purification: Purify the final product using appropriate chromatographic techniques (e.g., HPLC).
Experimental Evaluation of Piperidine-Based Linkers: A Practical Guide
A rigorous experimental evaluation is crucial to select the optimal piperidine-based linker for a given application. The following protocols provide a framework for assessing the key performance parameters of these linkers.
Experimental Workflow for Linker Evaluation
The following diagram outlines a typical workflow for the comparative evaluation of different piperidine-based linkers.
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of drug conjugates with different piperidine-based linkers.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compounds (drug conjugates with different linkers)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compounds and controls with HLM in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding cold acetonitrile with an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of drug conjugates with different piperidine-based linkers.
Materials:
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the test compound to a vial containing a known volume of PBS.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound.
Conclusion and Future Perspectives
Piperidine-based linkers have firmly established their place in the medicinal chemist's toolbox, offering a versatile and effective strategy to enhance the performance of complex drug modalities. From simple piperidine scaffolds to more elaborate substituted and spirocyclic systems, these linkers provide a means to systematically tune the metabolic stability, solubility, and spatial orientation of drug conjugates. The comparative analysis and experimental protocols presented in this guide are intended to provide a solid foundation for the rational design and evaluation of piperidine-based linkers in your drug discovery programs. As our understanding of the intricate interplay between linker structure and biological activity continues to grow, we can anticipate the development of even more sophisticated and effective piperidine-based linkers for the next generation of targeted therapeutics.
References
-
Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Scilit. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133-1143. [Link]
-
Narender, M., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]
-
Kuder, C. H., et al. (2021). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Omega, 6(31), 20431–20445. [Link]
-
Haskell-Luevano, C., et al. (2010). Rigid Linkers for Bioactive Peptides. Journal of Medicinal Chemistry, 53(10), 4064–4075. [Link]
-
Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. [Link]
-
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1143. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116857. [Link]
-
Rahman, M. A., et al. (2018). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 152, 233-240. [Link]
-
Sterling Pharma Solutions. (2024). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
Jones, D. M., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(10), 1087–1092. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Truppo, M. D., et al. (2020). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Letters, 22(15), 5961–5965. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone Derivatives
This guide provides an in-depth comparative analysis of the synthesis, crystallization, and X-ray crystallographic studies of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone and its derivatives. Piperidine scaffolds are among the most significant synthetic fragments in drug design, appearing in numerous pharmaceutical classes.[1][2] A precise understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. X-ray crystallography offers an unambiguous method for determining molecular structures in the solid state, providing precise bond lengths, angles, and conformational details.[3]
Synthesis and Crystallization of Piperidine Derivatives
The synthesis of substituted piperidines is a well-established field, with numerous strategies available for creating diverse derivatives.[1][2] The N-acetylation and subsequent functionalization at the 4-position are common steps in the elaboration of these scaffolds.
General Synthetic Approach
A plausible synthetic route to the title compounds involves the N-acetylation of a suitable 4-(halomethyl)piperidine precursor. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution patterns on the piperidine ring.
Experimental Protocol: Crystallization of Small Organic Molecules
Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck.[4][5] The following protocol outlines a general approach to the crystallization of small organic molecules like the target piperidine derivatives.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent will dissolve the compound when hot but not when cold. A screening of various solvents with different polarities is recommended.
-
Preparation of a Saturated Solution:
-
Place the solid compound in an Erlenmeyer flask.
-
Heat the chosen solvent to its boiling point, adding a boiling chip to ensure smooth boiling.
-
Add the hot solvent to the solid in small portions, swirling the flask to dissolve the compound. Continue adding the solvent until the solid is completely dissolved.[6]
-
-
Slow Cooling and Crystal Growth:
-
Once a clear, saturated solution is obtained, cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-ordered crystals.[6]
-
After the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[6]
-
-
Isolation of Crystals:
-
Isolate the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adhering to the surface.
-
Allow the crystals to dry completely on a watch glass.[6]
-
Advanced Crystallization Techniques: For challenging compounds, advanced methods such as vapor diffusion, liquid-liquid diffusion, or high-throughput techniques like encapsulated nanodroplet crystallization (ENaCt) can be employed.[5][7]
Comparative Crystallization Conditions
The optimal crystallization conditions can vary significantly between different derivatives. The following table provides a hypothetical comparison of crystallization conditions for a series of this compound derivatives.
| Derivative | Substituent(s) | Solvent System | Temperature (°C) | Crystal Habit |
| 1 | None | Ethanol/Water | 4 | Needles |
| 2 | 3-methyl | Acetone/Hexane | Room Temperature | Plates |
| 3 | 2,6-diphenyl | Methanol | 4 | Prisms |
X-ray Crystallographic Analysis Workflow
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides detailed atomic-level information about the molecular and crystal structure of a compound.[4][7]
Experimental Workflow: Single-Crystal X-ray Diffraction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Senior Application Scientist's Guide to Piperidine Synthesis: A Head-to-Head Comparison of Key Building Blocks
Introduction: The Enduring Privilege of the Piperidine Scaffold
In the landscape of medicinal chemistry, few structures command the same respect as the piperidine ring. This six-membered nitrogenous heterocycle is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its remarkable prevalence in a vast number of FDA-approved drugs and natural products.[1][2][3][4][5][6] Its success is not coincidental; the piperidine moiety offers a unique combination of synthetic tractability, conformational rigidity to orient substituents precisely in three-dimensional space, and favorable physicochemical properties that positively influence a molecule's pharmacokinetic profile.[3][4][7]
However, the journey from a conceptual drug design to a synthesized molecule is paved with critical strategic decisions. Perhaps the most fundamental of these is the choice of the starting building block and the overarching synthetic route. This choice dictates not only the efficiency and scalability of the synthesis but also the accessibility of desired substitution patterns and, crucially, stereochemical outcomes.
This in-depth guide provides a head-to-head comparison of the most pivotal classes of piperidine building blocks. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, compare performance with quantitative data, and provide field-proven protocols. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the complexities of piperidine synthesis with confidence and strategic precision.
Section 1: The Synthetic Hub: Piperidones as Versatile Intermediates
Piperidones, particularly N-protected 4-piperidones, are arguably the most versatile and widely employed building blocks for constructing highly functionalized piperidine cores. Their carbonyl group serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making them a central hub from which countless derivatives can be accessed.
The choice of the nitrogen protecting group is the first critical decision point. An N-Boc (tert-butyloxycarbonyl) group is most common due to its steric bulk and its deactivating, electron-withdrawing nature, which prevents unwanted side reactions at the nitrogen. Furthermore, it can be readily removed under acidic conditions, often without affecting other functional groups. The N-benzyl group is an alternative, cleavable by hydrogenolysis, while the N-Cbz (carboxybenzyl) group offers similar advantages.
The primary value of 4-piperidone lies in its C4 carbonyl, which opens pathways to:
-
Tertiary Alcohols: Through Grignard or organolithium additions, providing access to 4-alkyl/aryl-4-hydroxypiperidines.
-
Alkenes: Via Wittig-type olefination reactions, installing exocyclic double bonds that can be further functionalized.
-
Amines: Through reductive amination, a cornerstone reaction for introducing diverse substituents at the C4 position, crucial for building libraries of drug candidates.
While 4-piperidones are dominant, 3-piperidones and 2-piperidones (δ-lactams) offer alternative reactivity. 3-Piperidones are valuable for synthesizing 3-substituted piperidines, which are prevalent in antipsychotic agents.[8][9] 2-Piperidones, as cyclic amides, can be reduced to the corresponding piperidines or functionalized at the α-position (C3).[10]
Diagram: Synthetic Utility of N-Boc-4-Piperidone
Caption: Synthetic pathways originating from N-Boc-4-piperidone.
Comparative Data: Derivatization of N-Boc-4-Piperidone
| Reaction Type | Reagents | Typical Yield | Key Advantages | Reference |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | 70-95% | High functional group tolerance, mild conditions. | [11] |
| Grignard Addition | R-MgX, THF | 80-98% | Efficient C-C bond formation. | [12] |
| Wittig Olefination | Ph₃P=CHR, THF | 60-90% | Reliable C=C bond formation. | [12] |
| Dieckmann Condensation | NaH, Toluene | 65-85% | Access to fused and spirocyclic systems. | [12][13] |
Experimental Protocol: Reductive Amination of N-Boc-4-Piperidone
-
Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Causality: This mild reducing agent is selective for the iminium ion formed in situ, preventing reduction of the starting ketone and tolerating a wide range of functional groups.
-
Stirring: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.
Section 2: The Atom-Economical Route: Hydrogenation of Pyridine Precursors
For large-scale synthesis, the catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for accessing the piperidine core.[2] This approach leverages the vast commercial availability of functionalized pyridine starting materials. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity.
The primary challenge in this approach is controlling the reduction. The aromatic pyridine ring is stable, requiring forcing conditions (high pressure, high temperature) or highly active catalysts. These conditions can inadvertently reduce other functional groups on the molecule. Therefore, catalyst selection is a balancing act between reactivity and chemoselectivity.
-
Platinum(IV) oxide (PtO₂): A highly active catalyst, often effective at room temperature but may require high pressures.[14]
-
Ruthenium-on-Carbon (Ru/C) or Alumina (Ru/Al₂O₃): Known for its high efficiency, often allowing for lower temperatures and pressures.[14]
-
Rhodium-on-Carbon (Rh/C): Particularly effective for hydrogenating the pyridine ring in the presence of other reducible groups, such as a benzene ring.[14]
-
Nickel-based catalysts: Cost-effective for industrial applications but typically require high temperatures and pressures.[14]
Diagram: Catalytic Hydrogenation Workflow
Caption: General workflow for the synthesis of piperidines via pyridine hydrogenation.
Comparative Data: Catalytic Hydrogenation of 4-Phenylpyridine
| Catalyst System | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 | High | [14] |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | < 3 min | >99 | [14] |
| Nickel-based | 110 - 250 | 20 - 100 | 8 - 50 | >95 | [14] |
| Electrocatalytic (Rh/C) | Ambient | Ambient | - | 98 | [14] |
Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂
-
Vessel Preparation: To a high-pressure Parr hydrogenation vessel, add 4-phenylpyridine (1.0 eq) and ethanol or acetic acid as the solvent (0.1 M). Causality: Acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction and often accelerating the reaction.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 60 atm).
-
Reaction: Agitate the reaction mixture at room temperature for 6-10 hours or until hydrogen uptake ceases.
-
Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to afford the 4-phenylpiperidine product.
Section 3: The Chirality Imperative: Accessing Enantiopure Piperidines
For drug development, controlling stereochemistry is not optional; it is fundamental to efficacy and safety. Accessing enantiomerically pure piperidines is a significant synthetic challenge that has driven tremendous innovation.[15] The primary strategies can be categorized into catalytic asymmetric synthesis, chiral pool synthesis, and chemo-enzymatic methods.
A. Catalytic Asymmetric Synthesis
This is the most modern and powerful approach, creating chirality from achiral precursors using a small amount of a chiral catalyst.
-
Asymmetric Hydrogenation: Instead of reducing a neutral pyridine, one can form an N-acyl or N-alkyl pyridinium salt, which is more readily reduced. Using a chiral transition metal catalyst (typically Iridium or Rhodium-based) facilitates the stereoselective addition of hydrogen.[15]
-
Rhodium-Catalyzed Asymmetric Heck Reaction: A recent breakthrough involves the Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids, providing access to 3-aryl tetrahydropyridines with excellent enantioselectivity.[8][9] These can then be reduced to the final chiral piperidine.
-
Asymmetric Annulation: The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, provides a direct route to functionalized piperidines with high stereocontrol.[16][17]
B. Chiral Pool Synthesis
This strategy utilizes naturally occurring chiral molecules, most commonly α-amino acids, as the starting material. The inherent stereocenter of the amino acid is used to direct the stereochemistry of the final piperidine product. While robust, this approach can sometimes require longer synthetic sequences compared to catalytic methods.[18][19]
C. Chemo-Enzymatic Methods
This approach combines the power of chemical synthesis with the exquisite selectivity of enzymes. For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, a method used in the synthesis of drugs like Niraparib.[20]
Diagram: Strategies for Chiral Piperidine Synthesis
Caption: Major strategic approaches to synthesize chiral piperidines.
Comparative Data: Asymmetric Synthesis of 3-Aryl Piperidines
| Method | Catalyst/Reagent | Substrate | ee (%) | Key Features | Reference |
| Rh-Catalyzed Heck | [Rh(cod)(OH)]₂, (S)-Segphos | Dihydropyridine + Arylboronic Acid | 96 | Broad functional group tolerance, scalable. | [8][9] |
| Ni-Catalyzed Coupling | NiBr₂·diglyme, Chiral Bilm Ligand | 3-Chloro-2-piperidinone + Organohalide | 96 | Access to chiral α-aryl δ-lactams as precursors. | [10] |
| Chemo-Enzymatic | Amine Oxidase/Ene Imine Reductase | N-Substituted Tetrahydropyridine | >99 | Biocatalytic cascade, mild aqueous conditions. | [20] |
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine[9]
-
Precursor Synthesis: Prepare the phenyl pyridine-1(2H)-carboxylate substrate via partial reduction of the parent pyridine.
-
Catalyst Preparation: In a glovebox, charge a vial with [Rh(cod)(OH)]₂ (2.5 mol %), (S)-Segphos (5.5 mol %), the dihydropyridine substrate (1.0 eq), and the arylboronic acid (1.5 eq).
-
Reaction Setup: Add a degassed solvent mixture of THP:toluene:H₂O (1:1:1) to the vial, followed by aqueous cesium hydroxide (CsOH, 2.0 eq). Causality: The base is crucial for the transmetalation step in the catalytic cycle, transferring the aryl group from boron to rhodium.
-
Heating: Seal the vial and heat the reaction mixture at 70 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine. This intermediate can then be hydrogenated (e.g., using Pd/C) and deprotected to yield the final chiral 3-aryl-piperidine.
Conclusion: A Strategic Choice for a Privileged Core
The piperidine ring, while structurally simple, presents a rich and complex landscape of synthetic possibilities. The selection of a building block is not merely a matter of convenience but a strategic decision that profoundly impacts the entire synthetic campaign.
-
Piperidones stand out as unparalleled synthetic hubs, offering rapid and diverse functionalization from a common intermediate, ideal for library synthesis and structure-activity relationship (SAR) studies.
-
The hydrogenation of pyridine precursors remains the gold standard for scalability and atom economy, making it the preferred route in process chemistry when a suitable substituted pyridine is available.
-
For accessing the chiral piperidines essential for modern pharmaceuticals, catalytic asymmetric methods represent the state-of-the-art, offering high enantioselectivity and efficiency.
Ultimately, the optimal strategy is dictated by the specific target molecule. A thorough understanding of the strengths and weaknesses of each building block class, as detailed in this guide, empowers the medicinal and synthetic chemist to design and execute syntheses that are not only successful but also elegant, efficient, and strategically sound.
References
- BenchChem. (2025).
- Fu, G. C., & Keller, E. L. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- Zhang, J., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- O'Brien, P., & Coldham, I. (2009).
- Rhee, J. U., & Krische, M. J. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Grogan, G., & Turner, N. J. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
- Fu, G. C., & Keller, E. L. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society.
- Benchchem. (2025). A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
- Benchchem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Benchchem. (2025). The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery.
- Benchchem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Kaczor, A. A., & Płazińska, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Wang, Z., et al. (2024). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines.
- Davies, H. M. L., & Du, Z. (2013). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
- Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Singh, S., & Sawant, D. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of Molecular Structure.
- McElvain, S. M., & McMahon, R. E. (1950). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Compounds Synthesized with 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, featured in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1] Among the myriad of building blocks available for introducing this privileged heterocycle, 1-(4-Bromomethyl-piperidin-1-yl)-ethanone stands out as a highly versatile and reactive reagent. Its utility lies in the presence of a reactive bromomethyl group, which serves as an electrophilic handle for facile introduction of the N-acetyl-4-methylpiperidine moiety onto a wide range of nucleophilic substrates.
This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of this compound with alternative synthetic strategies. More critically, it offers a comprehensive, field-proven workflow for the rigorous structural validation of novel compounds derived from this key intermediate. We will delve into the causality behind experimental choices, presenting self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD) to ensure the unimpeachable structural integrity of your synthesized molecules.
The Strategic Advantage of this compound: A Comparative Overview
The primary function of this compound in synthesis is to act as an alkylating agent, enabling the formation of new carbon-heteroatom bonds. Its utility is most pronounced in reactions with O-, S-, and N-nucleophiles.
Comparison of Synthetic Reagents for Piperidine Moiety Introduction
While direct N-alkylation of piperidine is a common strategy, the use of pre-functionalized reagents like this compound offers distinct advantages in terms of regioselectivity and reaction conditions. Let's compare this reagent with other common alternatives for introducing a 4-substituted piperidine.
| Reagent/Method | Advantages | Disadvantages | Typical Nucleophiles |
| This compound | Mild reaction conditions; High regioselectivity at the 4-position; N-acetyl group provides a handle for further modification or can be removed. | Multi-step synthesis of the reagent may be required; Potential for over-alkylation with some nucleophiles. | Phenols, Thiols, Amines, Carboxylates |
| Direct N-Alkylation of 4-substituted Piperidines | Readily available starting materials. | Can lead to a mixture of mono- and di-alkylated products; May require harsher reaction conditions (strong bases, higher temperatures). | Alkyl halides, Tosylates |
| Reductive Amination of 1-Acetyl-4-piperidone | Good for introducing a variety of substituents at the 4-position. | Requires a subsequent reduction step; May not be suitable for all functional groups. | Primary and secondary amines |
| Michael Addition to 1-Acetyl-4-methylenepiperidine | Forms a C-C bond at the 4-position. | Limited to nucleophiles that undergo Michael addition. | Enolates, organocuprates |
The Imperative of Structural Validation: A Multi-pronged Approach
The synthesis of a novel compound is only the first step; rigorous and unambiguous structural validation is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, where each method corroborates the findings of the others.
Caption: A typical workflow for the structural validation of a novel compound.
Experimental Protocols for Unambiguous Structure Elucidation
Herein, we provide detailed, step-by-step methodologies for the key analytical techniques used to validate the structure of novel compounds synthesized from this compound.
Case Study Synthesis: 1-(4-(Phenoxymethyl)piperidin-1-yl)ethanone
To illustrate the validation process, we will use the example of a compound synthesized via the reaction of this compound with phenol.
Caption: Synthesis of a model compound for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For derivatives of this compound, both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Rationale: This provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: This reveals the number of unique carbon environments and their chemical shifts.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a ¹H-¹H COSY spectrum.
-
Rationale: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to establish spin systems within the molecule, such as the protons on the piperidine ring.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a ¹H-¹³C HSQC spectrum.
-
Rationale: This correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Acquire a ¹H-¹³C HMBC spectrum.
-
Rationale: This reveals correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
| Protons (¹H) | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Key COSY Correlations | Key HMBC Correlations |
| Piperidine CH₂ (axial/equatorial) | 1.2-2.0 | m | 4H | With other piperidine protons | C=O, O-CH₂ |
| Piperidine CH | 2.0-2.2 | m | 1H | With piperidine CH₂ | O-CH₂ |
| N-Acetyl CH₃ | ~2.1 | s | 3H | - | C=O |
| Piperidine N-CH₂ | 2.5-4.5 | m | 4H | With other piperidine protons | C=O |
| O-CH₂ | ~3.8 | d | 2H | With piperidine CH | Aromatic carbons |
| Aromatic CH | 6.8-7.3 | m | 5H | With other aromatic protons | O-CH₂ |
| Carbons (¹³C) | Expected Chemical Shift (ppm, CDCl₃) | Key HSQC Correlations |
| N-Acetyl CH₃ | ~21 | ~2.1 ppm |
| Piperidine CH₂ | 28-35 | 1.2-2.0 ppm |
| Piperidine CH | ~36 | 2.0-2.2 ppm |
| Piperidine N-CH₂ | 40-47 | 2.5-4.5 ppm |
| O-CH₂ | ~75 | ~3.8 ppm |
| Aromatic CH | 114-130 | 6.8-7.3 ppm |
| Aromatic C-O | ~159 | - |
| N-C=O | ~169 | - |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Rationale: Electrospray ionization (ESI) works best with dilute solutions of polar, volatile solvents.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source. A positive ion mode is typically used for piperidine derivatives, as the nitrogen atom is readily protonated.
-
Rationale: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[2]
-
-
Mass Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
For HRMS, use a high-resolution analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement to at least four decimal places.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional but Recommended):
-
Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Rationale: The resulting fragmentation pattern provides valuable structural information that can corroborate the assignments made by NMR. Common fragmentation pathways for N-acetylpiperidines involve cleavage of the piperidine ring and loss of the acetyl group.
-
| Ion | Calculated Exact Mass | Observed m/z (HRMS) | Fragmentation Products (MS/MS) |
| [M+H]⁺ | C₁₄H₂₀NO₂⁺: 234.1489 | ~234.149 | m/z 142 (loss of phenol), m/z 94 (phenol), m/z 43 (acetyl) |
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
When a suitable single crystal can be obtained, XRD provides an unambiguous determination of the complete molecular structure, including bond lengths, bond angles, and absolute stereochemistry (for chiral molecules).
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
Rationale: High-quality, single crystals are essential for obtaining a high-resolution diffraction pattern.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on the goniometer of the diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.
-
A successful XRD analysis will provide a 3D model of the molecule, confirming the connectivity established by NMR and MS. It will also reveal the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the substituents.
Cost-Benefit Analysis of Validation Techniques
The choice of analytical techniques often involves a balance between the level of certainty required and the associated costs.
| Technique | Relative Cost | Information Provided | Justification for Use |
| 1D NMR (¹H, ¹³C) | Low | Basic connectivity, functional groups, purity | Essential for initial characterization of all synthetic products. |
| 2D NMR (COSY, HSQC, HMBC) | Moderate | Detailed connectivity, unambiguous assignments | Necessary for novel or complex structures where 1D NMR is insufficient. |
| Low-Resolution MS | Low | Nominal molecular weight | Quick confirmation of product formation. |
| High-Resolution MS (HRMS) | Moderate | Exact mass and molecular formula | Crucial for publication and patent applications to definitively establish the elemental composition. |
| Single-Crystal XRD | High | Absolute 3D structure, stereochemistry, conformation | The "gold standard" for unambiguous structural proof, especially for new chemical entities and chiral molecules.[3] |
Conclusion
Validating the structure of novel compounds synthesized from this compound requires a meticulous and multi-faceted analytical approach. While this reagent offers a convenient and regioselective route to a variety of 4-substituted N-acetylpiperidines, its utility is only fully realized when the structures of the resulting products are rigorously confirmed.
By employing a synergistic combination of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can build a self-validating dossier of evidence that leaves no ambiguity as to the identity of their novel compounds. The protocols and comparative data presented in this guide are designed to empower scientists to make informed decisions in their experimental design, ensuring the scientific integrity and reproducibility of their work in the competitive landscape of drug discovery and development.
References
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine: five- and six-membered ring-containing natural products of pharmaceutical and biological interest.
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Levin, J. I., & Weinreb, S. M. (1983). The N-acyl-N,O-acetal rearrangement: A new synthesis of α-substituted piperidines. Tetrahedron Letters, 24(19), 2005-2008.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Breit, B., & Seiche, W. (2001).
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Gassman, P. G., & Guggenheim, T. L. (1983). A general synthesis of 4-substituted piperidines. The Journal of Organic Chemistry, 48(19), 3361-3363.
- Hoffmann, R. W. (2008). The anomeric effect.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Gross, J. H. (2013). Mass spectrometry: a textbook. Springer Science & Business Media.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic Press.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
- Dunitz, J. D. (2012). X-ray analysis and the structure of organic molecules.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
- Cole, R. B. (Ed.). (2010).
- Watson, J. T., & Sparkman, O. D. (2007).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
- Müller, P. (2009). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.
- Varki, A., Cummings, R. D., Esko, J. D., Stanley, P., Hart, G. W., Aebi, M., ... & Seeberger, P. H. (Eds.). (2017). Essentials of glycobiology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
This document provides an in-depth protocol for the safe handling and disposal of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone (CAS No. 912482-43-0). As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of laboratory personnel and the integrity of your work environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar halogenated piperidine derivatives.
Foundational Principles: Understanding the Hazard Profile
Proper disposal is not merely a procedural task; it is a safety-critical function rooted in the chemical nature of the substance. This compound is a multi-functional molecule whose disposal protocol is dictated by the reactivity of its constituent parts: the piperidine ring, the N-acetyl group, and critically, the bromomethyl group.
The presence of the bromomethyl group (-CH₂Br) classifies this compound as a halogenated organic compound .[1][2][3] More importantly, this functional group renders the molecule a potent alkylating agent . The carbon-bromine bond is polarized, creating a highly electrophilic carbon center that readily reacts with nucleophiles.[4][5] This reactivity is the primary driver of both its synthetic utility and its potential biological hazard, as alkylating agents can react with and modify biological macromolecules. For this reason, compounds of this class are often treated with the same caution as hazardous drugs, which may be carcinogenic or genotoxic.[6][7][8]
Therefore, the core principle of its disposal is strict segregation to prevent unintended reactions and to comply with hazardous waste regulations.
Pre-Disposal Safety: Essential Handling and PPE
Before any disposal action is taken, ensuring personal and environmental safety is paramount. The high reactivity of this compound necessitates rigorous handling procedures.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[9][10]
-
Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1][2][9]
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in case of potential splashing, consider an impervious apron.[1][2]
Handling Environment: All handling and preparation for disposal of this compound, including transfers from experimental vessels to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[1][2]
The Core Protocol: Waste Classification and Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the covalently bonded bromine atom, this compound MUST be disposed of as Halogenated Organic Waste .[1][3]
Consequences of Improper Segregation:
-
Safety Hazards: Mixing with incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or container pressurization.
-
Regulatory Non-Compliance: Halogenated waste is subject to specific disposal regulations, often involving high-temperature incineration, as outlined by the Environmental Protection Agency (EPA).[3][11][12][13]
-
Increased Disposal Costs: The commingling of non-halogenated waste with halogenated streams unnecessarily raises the volume and cost of specialized disposal.[14]
Chemical Incompatibility Data
To prevent hazardous reactions within the waste container, this compound waste must not be mixed with the following chemical classes.
| Incompatible Chemical Class | Hazard of Mixing |
| Strong Acids | Potential for vigorous acid-base reaction with the piperidine nitrogen. |
| Strong Bases | Can promote elimination reactions or other unwanted side reactions.[15] |
| Strong Oxidizing Agents | Risk of highly exothermic or explosive reactions. |
| Reactive Nucleophiles (e.g., Azides, Cyanides) | The compound is an alkylating agent and will react, potentially forming more toxic or unstable products.[4] |
| Non-Halogenated Organic Waste | Cross-contamination violates waste disposal regulations and increases costs.[14][16] |
| Aqueous Waste | Introduction of water and other salts can complicate the disposal process. Organic waste should remain separate from aqueous streams. |
Step-by-Step Disposal Procedure
-
Container Selection: Obtain a designated hazardous waste container compatible with organic solvents and clearly labeled "HALOGENATED ORGANIC WASTE" . The container must be in good condition with a secure, threaded cap.[16]
-
Waste Transfer: Working inside a chemical fume hood, carefully transfer the this compound waste (whether in solid form or dissolved in a compatible organic solvent) into the designated container.
-
Container Sealing: Securely close the container. Do not overfill. Containers should only be opened when actively adding waste.[14][16]
-
Waste Log Documentation: Immediately update the hazardous waste log affixed to the container. Record the chemical name, quantity added, and the date.[3]
-
Container Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area should be cool, dry, well-ventilated, and provide secondary containment.[14]
-
Arrange for Pickup: Follow your institution's established procedures for having the full waste container collected by the Environmental Health and Safety (EHS) department for final disposal.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for classifying and handling waste containing this compound.
Caption: Waste classification and disposal decision tree.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.[9][17]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][10][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
By adhering to this comprehensive disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
-
Al-Zoubi, R. M., et al. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(3), 677. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. HSC Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. echemi.com [echemi.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
